molecular formula C16H16ClF2NO B15583422 S2101

S2101

Numéro de catalogue: B15583422
Poids moléculaire: 311.75 g/mol
Clé InChI: CTSUZAFTJVLOIX-SBKWZQTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S2101 is a useful research compound. Its molecular formula is C16H16ClF2NO and its molecular weight is 311.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUZAFTJVLOIX-SBKWZQTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

S2101 Clinical Trial: A Deep Dive into the Background and Rationale of the BiCaZO Study

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The S2101 clinical trial, also known as BiCaZO, is a Phase II study sponsored by the SWOG Cancer Research Network.[1] It is a pilot study for the larger immunoMATCH (iMATCH) initiative, a master protocol designed to test novel immunotherapy combinations in a biomarker-driven fashion.[2][3] The BiCaZO trial investigates the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced, immunotherapy-refractory melanoma or squamous cell head and neck cancer (HNSCC).[1][4] This technical guide will provide a comprehensive overview of the background, rationale, and key experimental methodologies of the this compound trial.

Background and Rationale

The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, have revolutionized the treatment of various advanced cancers. However, a significant proportion of patients either do not respond to initial ICI therapy (primary resistance) or develop resistance after an initial response (acquired resistance). Overcoming this resistance is a critical unmet need in oncology. The this compound trial addresses this challenge by evaluating a combination therapy in patients whose disease has progressed on prior ICI treatment.[5]

Scientific Rationale for the Cabozantinib and Nivolumab Combination

The scientific basis for combining cabozantinib and nivolumab lies in their complementary mechanisms of action, which may overcome ICI resistance by modulating the tumor microenvironment (TME).

  • Nivolumab: Nivolumab is a fully human IgG4 monoclonal antibody that blocks the interaction between the programmed death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. By inhibiting this interaction, nivolumab releases the "brakes" on the immune system, enabling T cells to recognize and attack tumor cells.[4]

  • Cabozantinib: Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) that inhibits several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, VEGFR, and AXL. By inhibiting these pathways, cabozantinib can:

    • Reduce angiogenesis: Decrease the formation of new blood vessels that supply tumors with nutrients.

    • Inhibit tumor cell proliferation and survival.

    • Modulate the TME: Preclinical and clinical data suggest that cabozantinib can decrease the population of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and increase the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor. This shift from an immunosuppressive to an immune-permissive TME may enhance the anti-tumor activity of ICIs like nivolumab.

The combination of cabozantinib and nivolumab has shown promising activity in other tumor types, such as advanced renal cell carcinoma, providing a strong rationale for its investigation in ICI-refractory melanoma and HNSCC.

Biomarker-Driven Stratification: The ImmunoMATCH Concept

A key feature of the this compound trial is its biomarker-based patient stratification.[2][4] The trial aims to determine if specific tumor biomarkers can predict the response to the combination therapy. This aligns with the overarching goal of the iMATCH initiative to move towards more personalized immunotherapy. The two primary biomarkers being investigated are:

  • Tumor Mutational Burden (TMB): TMB is a measure of the number of somatic mutations within a tumor's genome. A higher TMB is hypothesized to lead to the production of more neoantigens, which can be recognized by the immune system, potentially making the tumor more susceptible to immunotherapy.

  • Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the presence of a pre-existing, but suppressed, adaptive immune response within the TME. A "hot" or inflamed tumor, as indicated by a high TIS score, may be more likely to respond to ICIs.

By stratifying patients based on high or low TMB and TIS, the this compound trial seeks to identify which patient subgroups are most likely to benefit from the cabozantinib and nivolumab combination.[2]

Quantitative Data

As of the latest available information, the quantitative results from the this compound clinical trial, including efficacy data (Overall Response Rate, Progression-Free Survival, Overall Survival) and detailed safety data, have not yet been publicly released in peer-reviewed publications or major conference presentations. The trial is ongoing, with Stage II accrual planned to reopen in May 2025.[5] Therefore, tables summarizing the clinical outcomes cannot be provided at this time.

Experimental Protocols

Biomarker Assessment Methodologies

The this compound trial employs centralized biomarker testing to ensure consistency and quality.[2]

The protocol for TMB assessment in the this compound trial involves the following key steps:

  • Tissue Acquisition: A recent tumor biopsy or archival tumor tissue is required from each patient.

  • DNA Extraction: Genomic DNA is extracted from the tumor tissue.

  • Whole Exome Sequencing (WES): WES is performed to sequence the protein-coding regions of the genome. This method provides a comprehensive view of the mutations within the tumor.

  • Somatic Mutation Calling: The sequencing data from the tumor is compared to a matched normal sample (typically from blood) to identify somatic mutations (mutations present only in the tumor) and exclude germline variants.

  • TMB Calculation: The total number of non-synonymous somatic mutations is divided by the size of the coding region sequenced (in megabases) to yield a TMB score in mutations per megabase (mut/Mb).

  • Stratification: Patients are categorized as having high or low TMB based on a predefined cutoff value.

The TIS is an 18-gene expression signature that quantifies the level of adaptive immune response within the tumor. The methodology for its assessment is as follows:

  • Tissue Acquisition: Similar to TMB analysis, a tumor tissue sample is required.

  • RNA Extraction: Total RNA is extracted from the tumor tissue.

  • Gene Expression Profiling: The expression levels of the 18 genes in the TIS panel are measured using a platform such as the NanoString nCounter Analysis System. This technology allows for direct, multiplexed measurement of RNA molecules without the need for amplification. The 18 genes are associated with four key areas of immune biology: antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.

  • TIS Score Calculation: A proprietary algorithm is used to calculate a continuous TIS score based on the expression levels of the 18 genes.

  • Stratification: Patients are classified as having a high (inflamed or "hot") or low (non-inflamed or "cold") TIS score based on a predetermined threshold.

Signaling Pathways and Experimental Workflow

Combined Effect of Cabozantinib and Nivolumab on the Tumor Microenvironment

G Combined Effect of Cabozantinib and Nivolumab cluster_0 Cabozantinib cluster_1 Nivolumab cluster_2 Tumor Microenvironment Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR MET MET Cabozantinib->MET AXL AXL Cabozantinib->AXL MDSCs ↓ MDSCs Cabozantinib->MDSCs Tregs ↓ Tregs Cabozantinib->Tregs Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis TumorGrowth ↓ Tumor Growth/Survival MET->TumorGrowth AXL->TumorGrowth ImmuneSuppression ↓ Immune Suppression MDSCs->ImmuneSuppression Tregs->ImmuneSuppression Nivolumab Nivolumab PD1 PD-1 Nivolumab->PD1 TCellActivation ↑ T Cell Activation PD1->TCellActivation Blocks Inhibition PDL1 PD-L1 PDL1->PD1 Inhibits TCell T Cell TCell->PD1 TumorCell Tumor Cell TumorCell->PDL1 CTL_Infiltration ↑ CTL Infiltration TCellActivation->CTL_Infiltration AntiTumorImmunity ↑ Anti-Tumor Immunity ImmuneSuppression->AntiTumorImmunity CTL_Infiltration->AntiTumorImmunity

Caption: Combined signaling pathways of cabozantinib and nivolumab.

This compound (BiCaZO) Trial Experimental Workflow

G This compound (BiCaZO) Trial Workflow Patient Patient with Advanced, ICI-Refractory Melanoma or HNSCC Eligibility Eligibility Screening Patient->Eligibility Biopsy Tumor Biopsy Eligibility->Biopsy Biomarker Central Biomarker Testing (TMB and TIS) Biopsy->Biomarker Stratification Stratification (High/Low TMB & TIS) Biomarker->Stratification Treatment Cabozantinib + Nivolumab Treatment Stratification->Treatment Assessment Tumor Assessment (RECIST 1.1) Treatment->Assessment FollowUp Follow-up for PFS and OS Assessment->FollowUp Endpoints Primary & Secondary Endpoints Analysis Assessment->Endpoints FollowUp->Endpoints

Caption: this compound (BiCaZO) clinical trial experimental workflow.

References

The Synergistic Dance: An In-depth Technical Guide to the Mechanism of Action of the Cabozantinib and Nivolumab Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of cabozantinib (B823), a multi-tyrosine kinase inhibitor (TKI), and nivolumab (B1139203), an immune checkpoint inhibitor (ICI), has emerged as a potent therapeutic strategy in oncology, particularly in advanced renal cell carcinoma (RCC). This technical guide delineates the intricate molecular and cellular mechanisms underpinning the synergistic anti-tumor activity of this combination. Cabozantinib, by targeting key receptor tyrosine kinases such as MET, VEGFR, and AXL, not only directly inhibits tumor growth and angiogenesis but also fosters a more immune-permissive tumor microenvironment. This immunomodulation creates a favorable landscape for nivolumab, a programmed death-1 (PD-1) receptor antagonist, to reinvigorate the host's anti-tumor immune response. This guide provides a comprehensive overview of the individual mechanisms of action, the synergistic interplay between the two agents, supporting preclinical and clinical data, and detailed experimental methodologies.

Introduction

The advent of targeted therapies and immunotherapies has revolutionized the treatment of advanced cancers. Cabozantinib is an oral TKI that inhibits MET, VEGFR, AXL, RET, and other tyrosine kinases involved in tumorigenesis, metastasis, and angiogenesis.[1][2][3] Nivolumab is a fully human IgG4 monoclonal antibody that blocks the interaction between PD-1 on T cells and its ligands, PD-L1 and PD-L2, on tumor cells and other cells in the tumor microenvironment.[4][5] This blockade releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[6][7]

The rationale for combining cabozantinib and nivolumab stems from the potential for synergistic effects.[8] Cabozantinib's ability to modulate the tumor microenvironment by reducing immunosuppressive cells and promoting an inflammatory state is thought to enhance the efficacy of nivolumab's immune-stimulatory action.[9][10] This guide will delve into the core mechanisms of this powerful combination.

Individual Mechanisms of Action

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Cabozantinib exerts its anti-tumor effects through the inhibition of multiple receptor tyrosine kinases critical for tumor cell survival, proliferation, and invasion, as well as tumor angiogenesis.[11][12][13]

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition: By blocking VEGFRs, particularly VEGFR2, cabozantinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[13][14] This leads to a reduction in tumor vascularity and can induce tumor hypoxia.[9]

  • MET (Mesenchymal-Epithelial Transition Factor) Inhibition: The MET signaling pathway, when activated by its ligand HGF, is implicated in tumor cell proliferation, survival, invasion, and metastasis.[11][15] Cabozantinib's inhibition of MET disrupts these processes and can also overcome resistance to VEGFR-targeted therapies.[2]

  • AXL Inhibition: AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is involved in tumor cell survival, migration, and invasion.[1] Its inhibition by cabozantinib further contributes to the direct anti-tumor effects of the drug.[16]

Nivolumab: An Immune Checkpoint Inhibitor

Nivolumab is a programmed death-1 (PD-1) blocking antibody.[5] The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and prevents excessive immune responses.[17][18]

  • PD-1/PD-L1 Pathway Blockade: Many tumor cells evade immune destruction by overexpressing programmed death-ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and inactivation.[17] Nivolumab binds to PD-1, preventing its interaction with PD-L1 and PD-L2, thereby restoring the ability of T cells to recognize and eliminate cancer cells.[4][6][7]

Synergistic Mechanism of Action: The Core of the Combination

The enhanced efficacy of the cabozantinib and nivolumab combination lies in their complementary and synergistic mechanisms of action. Cabozantinib's immunomodulatory properties create a more favorable environment for nivolumab to exert its anti-tumor immune effects.[8][9][10]

Cabozantinib-Mediated Immunomodulation

Cabozantinib's inhibition of MET, VEGFR, and AXL signaling pathways has profound effects on the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-permissive state.[9][10]

  • Reduction of Immunosuppressive Cells: Cabozantinib has been shown to decrease the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.[19] These cells are key mediators of immune suppression that hinder the anti-tumor immune response.

  • Promotion of an Inflammatory TME: By inhibiting VEGFR signaling, cabozantinib can "normalize" the tumor vasculature, leading to increased infiltration of effector T cells, such as CD8+ cytotoxic T lymphocytes, into the tumor.[20]

  • Direct Effects on Immune Cells: Cabozantinib may also have direct effects on immune cells, promoting the differentiation and activation of dendritic cells (DCs), which are crucial for initiating the anti-tumor immune response.[21]

Enhanced Nivolumab Efficacy in a Primed TME

The immunomodulatory effects of cabozantinib create an ideal setting for nivolumab to function more effectively.

  • Increased T-cell Infiltration and Activation: The "normalized" tumor vasculature and reduced immunosuppressive cell populations allow for greater infiltration of activated T cells into the tumor.

  • Overcoming Resistance to Immunotherapy: By targeting alternative signaling pathways like MET and AXL, cabozantinib may help overcome intrinsic and acquired resistance to PD-1 blockade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a conceptual experimental workflow.

Cabozantinib_Mechanism cluster_cabozantinib Cabozantinib Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes ImmuneSuppression Immunosuppressive TME (Tregs, MDSCs) VEGFR->ImmuneSuppression Promotes Proliferation Tumor Cell Proliferation, Survival, Invasion MET->Proliferation Promotes MET->ImmuneSuppression Promotes AXL->Proliferation Promotes AXL->ImmuneSuppression Promotes

Diagram 1: Cabozantinib's Multi-Targeted Mechanism.

Nivolumab_Mechanism cluster_nivolumab Nivolumab cluster_outcome Outcome Nivolumab Nivolumab PD1 PD-1 Nivolumab->PD1 Blocks Binding T_Cell T Cell T_Cell_Activation T Cell Activation (Tumor Cell Killing) T_Cell->T_Cell_Activation Restored Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell_Exhaustion T Cell Exhaustion PD1->T_Cell_Exhaustion Leads to PDL1->PD1 Binds to

Diagram 2: Nivolumab's PD-1 Blockade Mechanism.

Synergy_Workflow cluster_workflow Conceptual Preclinical Synergy Workflow start Tumor-Bearing Mouse Model treatment Treatment Groups: - Vehicle - Cabozantinib - Nivolumab - Combination start->treatment tumor_assessment Tumor Growth Measurement treatment->tumor_assessment tme_analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC, Cytokine Profiling) treatment->tme_analysis outcome Assessment of Synergistic Anti-Tumor Activity and Immunomodulation tumor_assessment->outcome tme_analysis->outcome

Diagram 3: Preclinical Synergy Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the cabozantinib and nivolumab combination.

Table 1: Preclinical Efficacy of Cabozantinib and Nivolumab Combination
ModelTreatment GroupTumor Growth Inhibition (%)Change in CD8+ T cellsChange in TregsReference
Murine Colon CancerCabozantinib + VaccineEnhancedIncreased InfiltrationDecreased[2]
Murine RCC ModelCabozantinibSignificantIncreased InfiltrationNot Reported[19]

Note: Specific quantitative data for the combination in preclinical models is often presented graphically in publications and precise numerical values for tables can be challenging to extract without access to raw data.

Table 2: Clinical Efficacy from CheckMate 9ER Trial (Advanced RCC, First-Line)[22][23]
EndpointCabozantinib + Nivolumab (n=323)Sunitinib (n=328)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival16.6 months8.3 months0.51 (0.41-0.64); p<0.0001
Overall Survival (at 12 months)85.7%75.6%0.60 (0.40-0.89); p=0.0010
Objective Response Rate55.7%27.1%p<0.0001
Complete Response Rate8.0%4.6%
Table 3: Clinical Efficacy from COSMIC-313 Trial (Advanced RCC, Intermediate/Poor Risk, First-Line)[9][24]
EndpointCabozantinib + Nivolumab + Ipilimumab (n=428)Nivolumab + Ipilimumab (n=427)Hazard Ratio (95% CI) / p-value
12-Month Progression-Free Survival Rate57%49%0.73 (0.57-0.94); p=0.01
Objective Response Rate43%36%

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of cabozantinib and nivolumab.

In Vitro Kinase Inhibition Assays (Cabozantinib)
  • Objective: To determine the inhibitory activity of cabozantinib against various tyrosine kinases.

  • Methodology:

    • Recombinant kinase domains of target proteins (e.g., MET, VEGFR2, AXL) are used.

    • The kinase reaction is initiated by adding ATP and a substrate peptide.

    • Cabozantinib at various concentrations is added to the reaction mixture.

    • The phosphorylation of the substrate is measured, typically using a fluorescence-based or radiometric assay.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.

Cell-Based Phosphorylation Assays (Cabozantinib)
  • Objective: To assess the ability of cabozantinib to inhibit the phosphorylation of its target kinases in a cellular context.

  • Methodology:

    • Cancer cell lines expressing the target kinases are cultured.

    • Cells are treated with various concentrations of cabozantinib.

    • Cells are then stimulated with the respective ligand (e.g., HGF for MET, VEGF for VEGFR2) to induce receptor phosphorylation.

    • Cell lysates are prepared and subjected to Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase.

    • The reduction in phosphorylation is quantified.

T-Cell Activation Assays (Nivolumab)
  • Objective: To demonstrate that nivolumab can restore T-cell activation in the presence of PD-L1.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • T cells are co-cultured with target cells expressing PD-L1 (e.g., tumor cell lines or engineered antigen-presenting cells).

    • The co-cultures are treated with nivolumab or an isotype control antibody.

    • T-cell activation is assessed by measuring:

      • Cytokine production: Levels of IFN-γ, TNF-α, and other cytokines in the culture supernatant are measured by ELISA or multiplex bead array.

      • Proliferation: T-cell proliferation is measured using assays such as CFSE dilution by flow cytometry.

      • Expression of activation markers: Surface expression of markers like CD69 and CD25 on T cells is analyzed by flow cytometry.

In Vivo Murine Tumor Models (Combination Synergy)
  • Objective: To evaluate the synergistic anti-tumor activity of the cabozantinib and nivolumab combination in a living organism.

  • Methodology:

    • Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, Renca renal carcinoma) are established by implanting tumor cells into immunocompetent mice.

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, cabozantinib alone, nivolumab alone, and the combination of cabozantinib and nivolumab.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors are harvested for analysis of the tumor microenvironment, including:

      • Immunohistochemistry (IHC): Staining for immune cell markers (e.g., CD8, FoxP3) to assess immune cell infiltration.

      • Flow Cytometry: Dissociation of tumors into single-cell suspensions for detailed analysis of immune cell populations (Tregs, MDSCs, effector T cells).

      • Cytokine analysis: Measurement of cytokine levels within the tumor.

Conclusion

The combination of cabozantinib and nivolumab represents a paradigm of synergistic cancer therapy. By simultaneously targeting tumor-intrinsic pathways and modulating the tumor microenvironment, cabozantinib creates a more favorable landscape for the immune-mediated anti-tumor activity of nivolumab. This in-depth technical guide provides a comprehensive framework for understanding the multifaceted mechanism of action of this combination, supported by robust preclinical and clinical evidence. Further research into biomarkers of response and mechanisms of resistance will continue to refine the clinical application of this and similar combination therapies, ultimately improving outcomes for patients with advanced cancers.

References

Preclinical Blueprint for S2101: A Technical Guide to the Synergistic Combination of Cabozantinib and Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Preclinical Evidence Underpinning the Phase II S2101 Study of Cabozantinib (B823) and Nivolumab (B1139203) in Advanced Melanoma and Head and Neck Squamous Cell Carcinoma

This technical guide provides a comprehensive overview of the preclinical data that form the scientific foundation for the this compound clinical trial, a Phase II study investigating the combination of cabozantinib and nivolumab in patients with advanced melanoma or head and neck squamous cell carcinoma (HNSCC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synergistic mechanisms, key experimental findings, and methodologies that support the clinical investigation of this promising immunotherapy combination.

Executive Summary

The this compound study is built on a strong preclinical rationale that combines the immunomodulatory effects of the multi-tyrosine kinase inhibitor (TKI) cabozantinib with the immune checkpoint blockade mediated by the anti-PD-1 antibody nivolumab. Preclinical evidence demonstrates that cabozantinib can create a more "immune-permissive" tumor microenvironment, thereby enhancing the anti-tumor activity of nivolumab. This synergy has been observed in various tumor models, suggesting a potent combination strategy for cancers like melanoma and HNSCC that are often characterized by an immunosuppressive microenvironment.

Mechanism of Action: A Two-Pronged Assault on Cancer

The combination of cabozantinib and nivolumab leverages distinct but complementary mechanisms of action to attack the tumor on multiple fronts.

Cabozantinib: Beyond Angiogenesis Inhibition

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, and AXL.[1] These receptors are crucial for tumor cell proliferation, invasion, metastasis, and angiogenesis. Beyond its direct anti-tumor effects, preclinical studies have revealed that cabozantinib possesses significant immunomodulatory properties. By inhibiting these key signaling pathways, cabozantinib can reshape the tumor microenvironment from an immunosuppressive to an immune-active state. This is achieved through:

  • Reduction of Immunosuppressive Cells: Cabozantinib has been shown to decrease the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[2] These cells are major contributors to immune evasion.

  • Promotion of an Immune-Permissive Milieu: By targeting VEGFR and other kinases, cabozantinib can normalize the tumor vasculature, which facilitates the infiltration of effector T cells into the tumor.[3]

Nivolumab: Unleashing the Immune System

Nivolumab is a fully human IgG4 monoclonal antibody that targets the programmed death-1 (PD-1) receptor on T cells. The interaction between PD-1 and its ligands, PD-L1 and PD-L2, on tumor cells and other cells in the tumor microenvironment, leads to the inhibition of T-cell activity. By blocking this interaction, nivolumab "releases the brakes" on the immune system, enabling a more robust anti-tumor T-cell response.

Synergistic Rationale

The preclinical rationale for combining cabozantinib and nivolumab is based on the hypothesis that cabozantinib's immunomodulatory effects will sensitize tumors to the action of nivolumab. By reducing the presence of immunosuppressive cells and improving T-cell infiltration, cabozantinib is expected to enhance the efficacy of PD-1 blockade, leading to a more potent and durable anti-tumor immune response.

Synergistic_Mechanism cluster_0 Cabozantinib cluster_1 Tumor Microenvironment cluster_2 Nivolumab cluster_3 Anti-Tumor Response Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR inhibits MET MET Cabozantinib->MET inhibits AXL AXL Cabozantinib->AXL inhibits Tregs Regulatory T cells (Tregs) Cabozantinib->Tregs reduces MDSCs Myeloid-Derived Suppressor Cells (MDSCs) Cabozantinib->MDSCs reduces ImmunePermissive Immune-Permissive Microenvironment Cabozantinib->ImmunePermissive promotes VEGFR->Tregs promotes VEGFR->MDSCs promotes MET->MDSCs promotes AXL->MDSCs promotes Tcell Activated T-cell ImmunePermissive->Tcell enhances infiltration Nivolumab Nivolumab PD1 PD-1 on T-cell Nivolumab->PD1 blocks interaction with Nivolumab->Tcell activates PDL1 PD-L1 on Tumor Cell PD1->PDL1 interaction inhibits T-cell function TumorCell Tumor Cell Tcell->TumorCell kills Melanoma_Experimental_Workflow cluster_0 Tumor Implantation cluster_1 Treatment Initiation cluster_2 Data Collection cluster_3 Endpoint Analysis start Inject B16-F10 cells into C57BL/6 mice treatment Randomize into 4 groups: - Vehicle - Anti-PD-L1 - Cabozantinib - Combination start->treatment measure Measure tumor volume every 2-3 days treatment->measure end Harvest tumors for: - Flow Cytometry - Western Blot measure->end HNSCC_Signaling_Rationale cluster_1 Cabozantinib Action cMET c-MET Proliferation Proliferation cMET->Proliferation Invasion Invasion cMET->Invasion Immunosuppression Immunosuppression cMET->Immunosuppression AXL AXL AXL->Invasion AXL->Immunosuppression VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis VEGFR->Immunosuppression Cabozantinib Cabozantinib Cabozantinib->cMET inhibits Cabozantinib->AXL inhibits Cabozantinib->VEGFR inhibits TumorGrowth Tumor Growth & Progression

References

Investigating Biomarkers in Advanced Solid Tumors for the S2101 Clinical Trial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology is rapidly evolving towards personalized medicine, where treatment strategies are tailored to the specific molecular characteristics of a patient's tumor. A pivotal aspect of this approach is the identification and validation of predictive biomarkers that can guide therapeutic decisions and improve patient outcomes. The SWOG S2101 clinical trial (NCT05136196), titled "Biomarker Stratified Cabozantinib (B823) and Nivolumab (B1139203) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers," represents a significant effort in this domain.[1][2]

This technical guide provides an in-depth overview of the core methodologies and scientific rationale behind the investigation of two key biomarkers, Tumor Mutational Burden (TMB) and the Tumor Inflammation Signature (TIS), in the context of the this compound trial. The trial evaluates the combination of cabozantinib, a multi-tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor (ICI), in patients with advanced, immunotherapy-refractory melanoma and head and neck squamous cell carcinoma (HNSCC).[1][2][3]

The central hypothesis of the this compound trial is that the combination of cabozantinib and nivolumab can overcome resistance to prior immunotherapy and that the efficacy of this combination is associated with the baseline TMB and TIS status of the tumors. This guide will detail the experimental protocols for assessing these biomarkers, present the underlying signaling pathways, and provide a framework for interpreting the potential quantitative data emerging from such studies.

Therapeutic Agents: Mechanisms of Action

A clear understanding of the mechanisms of the therapeutic agents is crucial for interpreting their interaction with the tumor microenvironment and the relevance of the selected biomarkers.

Nivolumab: A fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor by blocking the programmed death-1 (PD-1) receptor on the surface of T cells.[1] By binding to PD-1, nivolumab prevents its interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. This blockade effectively "releases the brakes" on the immune system, restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.

Cabozantinib: An oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL. These RTKs are critically involved in tumor cell proliferation, invasion, metastasis, and angiogenesis. By inhibiting these pathways, cabozantinib can exert direct anti-tumor effects and also modulate the tumor microenvironment, potentially enhancing the efficacy of immunotherapy. For instance, inhibition of VEGFR can normalize the tumor vasculature, leading to increased infiltration of immune cells.

Key Biomarkers Under Investigation

The this compound trial stratifies patients based on two key biomarkers: Tumor Mutational Burden (TMB) and the Tumor Inflammation Signature (TIS). This stratification allows for a prospective evaluation of their predictive value for the combination therapy.

Tumor Mutational Burden (TMB)

TMB is a quantitative measure of the total number of somatic mutations per megabase of the coding region of a tumor genome. A high TMB is hypothesized to lead to the generation of a greater number of neoantigens, which are novel peptides that can be recognized by the immune system as foreign. A higher neoantigen load is thought to increase the immunogenicity of the tumor, making it more susceptible to immune checkpoint inhibitors like nivolumab.

Tumor Inflammation Signature (TIS)

TIS is a gene expression profile that characterizes the presence of a pre-existing but suppressed adaptive immune response within the tumor microenvironment. The TIS is comprised of 18 genes that are associated with antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.[4][5][6][7] A high TIS score indicates an "inflamed" or "hot" tumor microenvironment, where immune cells are present but are being actively suppressed. Such tumors are often more responsive to immune checkpoint blockade.

Data Presentation

While specific quantitative data from the ongoing this compound trial is not yet publicly available, the following tables illustrate how such data would be structured for analysis and interpretation. The patient stratification is based on high versus low TMB and TIS scores.

Table 1: Patient Stratification by Biomarker Status

Biomarker SubgroupMelanoma Cohort (n)HNSCC Cohort (n)Total (n)
TMB-High / TIS-High
TMB-High / TIS-Low
TMB-Low / TIS-High
TMB-Low / TIS-Low
Total

Table 2: Hypothetical Efficacy Outcomes by Biomarker Subgroup

Biomarker SubgroupObjective Response Rate (ORR) (%)Median Progression-Free Survival (mPFS) (months)
Melanoma Cohort
TMB-High / TIS-High
TMB-High / TIS-Low
TMB-Low / TIS-High
TMB-Low / TIS-Low
HNSCC Cohort
TMB-High / TIS-High
TMB-High / TIS-Low
TMB-Low / TIS-High
TMB-Low / TIS-Low

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of TMB and TIS. The following sections outline representative methodologies.

Tumor Mutational Burden (TMB) Assessment by Whole Exome Sequencing (WES)

1. Sample Preparation:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue with a minimum of 20% tumor cellularity is required.
  • A matched normal (blood or adjacent normal tissue) sample is collected for germline variant filtering.
  • DNA is extracted from both tumor and normal samples using a commercially available kit optimized for FFPE tissue.
  • DNA quantification and quality control are performed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

2. Library Preparation and Exome Capture:

  • DNA is fragmented to a size of 150-200 bp.
  • End-repair, A-tailing, and adapter ligation are performed.
  • The adapter-ligated DNA is amplified by PCR.
  • The amplified DNA library is hybridized to biotinylated probes specific for the human exome (e.g., Agilent SureSelect Human All Exon V8).
  • Streptavidin-coated magnetic beads are used to capture the targeted exome fragments.
  • The captured library is further amplified by PCR.

3. Sequencing:

  • The final library is quantified and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000) to achieve a mean target coverage of >100x for the tumor and >50x for the normal sample.

4. Bioinformatic Pipeline for TMB Calculation:

  • Alignment: Raw sequencing reads are aligned to the human reference genome (e.g., hg38) using an aligner such as BWA.
  • Variant Calling: Somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified using a variant caller like MuTect2 or VarScan2. Germline variants present in the matched normal sample are filtered out.
  • Annotation: Called variants are annotated using databases such as dbSNP, COSMIC, and gnomAD to filter out common germline polymorphisms and known artifacts.
  • TMB Calculation: The total number of non-synonymous somatic mutations (missense, nonsense, frameshift, and splice-site mutations) is divided by the size of the coding region covered by the exome capture kit (in megabases) to yield the TMB value (mutations/Mb).

Tumor Inflammation Signature (TIS) Assessment by Gene Expression Profiling (GEP)

1. Sample Preparation:

  • FFPE tumor tissue sections (5-10 µm thick) are used.
  • RNA is extracted using a commercially available kit optimized for FFPE samples (e.g., Qiagen RNeasy FFPE Kit).
  • RNA quantification and quality control are performed.

2. Gene Expression Analysis using NanoString nCounter Platform:

  • The NanoString PanCancer IO 360™ panel, which includes the 18 genes of the TIS, is utilized.[8][9][10]
  • A specific amount of total RNA (typically 50-100 ng) is hybridized with a reporter and capture probe set specific to the target genes.
  • The hybridized complexes are purified and immobilized on the nCounter cartridge.
  • The cartridge is placed in the nCounter Digital Analyzer for barcode counting.

3. Data Analysis:

  • The raw digital counts for each of the 18 TIS genes are normalized using housekeeping genes included in the panel.
  • A TIS score is calculated as a weighted sum of the normalized expression levels of the 18 genes.
  • Pre-defined cutoff values are used to classify tumors as TIS-high or TIS-low.

Table 3: Genes in the 18-Gene Tumor Inflammation Signature (TIS)

Gene SymbolFunction Category
CCL5Chemokine Signaling
CD27T-cell Function
CD274 (PD-L1)Immune Regulation
CD276 (B7-H3)Immune Regulation
CD8ACytotoxic T-cell Marker
CMKLR1Chemokine Signaling
CXCL9Chemokine Signaling
CXCR6Chemokine Signaling
HLA-DQA1Antigen Presentation
HLA-DRB1Antigen Presentation
HLA-EAntigen Presentation
IDO1Immune Regulation
LAG3Immune Regulation
NKG7NK and T-cell Function
PDCD1LG2 (PD-L2)Immune Regulation
PSMB10Antigen Processing
STAT1Interferon Signaling
TIGITImmune Regulation

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for biomarker assessment in the this compound trial.

experimental_workflow cluster_patient Patient Enrollment cluster_biopsy Tumor Biopsy and Sample Processing cluster_tmb TMB Assessment cluster_tis TIS Assessment cluster_stratification Patient Stratification and Treatment Patient Advanced Melanoma or HNSCC Patient Biopsy Tumor Biopsy Patient->Biopsy FFPE FFPE Block Preparation Biopsy->FFPE DNA_RNA DNA/RNA Extraction FFPE->DNA_RNA WES Whole Exome Sequencing (WES) DNA_RNA->WES DNA GEP Gene Expression Profiling (NanoString) DNA_RNA->GEP RNA TMB_Calc TMB Calculation (Mutations/Mb) WES->TMB_Calc TMB_Status TMB High/Low TMB_Calc->TMB_Status Stratify Stratification into 4 Subgroups TMB_Status->Stratify TIS_Calc TIS Score Calculation GEP->TIS_Calc TIS_Status TIS High/Low TIS_Calc->TIS_Status TIS_Status->Stratify Treatment Cabozantinib + Nivolumab Treatment Stratify->Treatment

Figure 1: Experimental workflow for biomarker assessment and patient stratification in the this compound trial.

signaling_pathways cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell cluster_drugs Therapeutic Intervention T_Cell Cytotoxic T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing PD1 PD-1 PD1->T_Cell Inhibition TCR TCR TCR->T_Cell Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC + Neoantigen MHC->TCR VEGFR VEGFR VEGFR->Tumor_Cell Promote Growth, Angiogenesis, Metastasis MET MET MET->Tumor_Cell Promote Growth, Angiogenesis, Metastasis AXL AXL AXL->Tumor_Cell Promote Growth, Angiogenesis, Metastasis Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->MET Inhibits Cabozantinib->AXL Inhibits TMB_High High TMB TMB_High->MHC More Neoantigens TIS_High High TIS TIS_High->T_Cell Indicates Pre-existing T-Cell Infiltration

Figure 2: Combined signaling pathways of Nivolumab and Cabozantinib in the tumor microenvironment.

Conclusion

The SWOG this compound trial is a prime example of biomarker-driven clinical research aimed at advancing personalized cancer therapy. The investigation of Tumor Mutational Burden and the Tumor Inflammation Signature as predictive biomarkers for the combination of cabozantinib and nivolumab holds the potential to refine treatment strategies for patients with advanced, immunotherapy-resistant solid tumors. This technical guide provides a comprehensive framework for understanding the scientific and methodological underpinnings of this important study. The successful validation of these biomarkers could lead to more precise patient selection, improved therapeutic outcomes, and a deeper understanding of the complex interplay between the tumor, the immune system, and targeted therapies. As the results of the this compound trial and similar studies become available, they will undoubtedly shape the future of immuno-oncology.

References

The Synergistic Interplay of Cabozantinib and PD-1 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic effects observed with the combination of cabozantinib (B823), a multi-tyrosine kinase inhibitor (TKI), and programmed cell death protein 1 (PD-1) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and immunotherapy. It consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the complex biological interactions underpinning this promising therapeutic strategy.

Executive Summary

The combination of cabozantinib and PD-1 inhibitors has demonstrated significant clinical benefit in various malignancies, most notably in advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This synergy is attributed to cabozantinib's ability to modulate the tumor microenvironment (TME), rendering it more susceptible to the anti-tumor immune response elicited by PD-1 blockade. Cabozantinib achieves this through the inhibition of key receptor tyrosine kinases, including VEGFR, MET, and the TAM (Tyro3, Axl, Mer) kinases. This multi-targeted approach leads to a reduction in immunosuppressive cell populations, an increase in pro-inflammatory signals, and normalization of the tumor vasculature, thereby enhancing the efficacy of PD-1 inhibitors.

Core Mechanisms of Synergy

The synergistic anti-tumor activity of cabozantinib and PD-1 inhibitors stems from a multi-pronged attack on the tumor and its microenvironment. Cabozantinib's primary targets—VEGFR, MET, and TAM kinases—are not only implicated in tumor growth and angiogenesis but also play crucial roles in orchestrating an immunosuppressive TME.

Key Mechanistic Pillars:

  • Reversal of Immunosuppression: Cabozantinib has been shown to decrease the populations of immunosuppressive immune cells within the TME, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). This reduction in immunosuppressive forces allows for a more robust anti-tumor immune response.

  • Enhanced T-cell Infiltration and Function: By inhibiting VEGFR, cabozantinib can normalize the tumor vasculature, making it less chaotic and more permeable to effector T cells. Furthermore, cabozantinib can directly promote a pro-inflammatory environment by increasing the expression of chemokines that attract T cells.

  • Direct Effects on Cancer Cells: Cabozantinib can directly inhibit cancer cell proliferation, survival, and invasion by blocking signaling pathways driven by MET and other tyrosine kinases.[1]

  • Modulation of Innate Immunity: Cabozantinib has been observed to promote the recruitment and activation of neutrophils, contributing to an innate immune response against the tumor.[2]

The concurrent administration of a PD-1 inhibitor unleashes the full potential of this reconfigured, more "immune-permissive" TME. By blocking the PD-1/PD-L1 axis, the PD-1 inhibitor reinvigorates exhausted T cells, allowing them to effectively recognize and eliminate cancer cells.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Cabozantinib_PD1_Synergy_Signaling cluster_Cabozantinib Cabozantinib Action cluster_PD1_Inhibitor PD-1 Inhibitor Action cluster_TME_Effects Tumor Microenvironment Modulation cluster_Immunosuppression Immunosuppression cluster_Immune_Activation Immune Activation cluster_Vascular_Normalization Vascular Effects cluster_Tumor_Cell Tumor Cell Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR inhibits MET MET Cabozantinib->MET inhibits TAM TAM Kinases (Tyro3, Axl, Mer) Cabozantinib->TAM inhibits MDSCs MDSCs Cabozantinib->MDSCs reduces Tregs Tregs Cabozantinib->Tregs reduces Neutrophil_Recruitment Neutrophil Recruitment Cabozantinib->Neutrophil_Recruitment promotes Angiogenesis Angiogenesis Cabozantinib->Angiogenesis inhibits Vascular_Normalization Vascular Normalization Cabozantinib->Vascular_Normalization promotes Tumor_Growth Tumor Growth & Proliferation Cabozantinib->Tumor_Growth inhibits Metastasis Invasion & Metastasis Cabozantinib->Metastasis inhibits VEGFR->Angiogenesis promotes MET->Tumor_Growth MET->Metastasis TAM->MDSCs promotes TAM->Tregs promotes PD1_Inhibitor PD-1 Inhibitor PD1_PDL1 PD-1/PD-L1 Interaction PD1_Inhibitor->PD1_PDL1 blocks T_Cell_Activation T-Cell Activation PD1_Inhibitor->T_Cell_Activation restores PD1_PDL1->T_Cell_Activation suppresses MDSCs->T_Cell_Activation suppresses Tregs->T_Cell_Activation suppresses T_Cell_Infiltration T-Cell Infiltration Apoptosis Apoptosis T_Cell_Activation->Apoptosis induces Neutrophil_Recruitment->Apoptosis contributes to Angiogenesis->T_Cell_Infiltration hinders Vascular_Normalization->T_Cell_Infiltration facilitates Preclinical_Workflow cluster_Model In Vivo Model Establishment cluster_Treatment Treatment Groups cluster_Analysis Endpoint Analysis Syngeneic_Model Establish Syngeneic Tumor Model (e.g., Renca in BALB/c mice) Vehicle Vehicle Control Syngeneic_Model->Vehicle Randomize Cabo Cabozantinib Syngeneic_Model->Cabo Randomize PD1_Inhibitor Anti-PD-1 Syngeneic_Model->PD1_Inhibitor Randomize Combination Cabozantinib + Anti-PD-1 Syngeneic_Model->Combination Randomize Tumor_Growth Tumor Growth Measurement Vehicle->Tumor_Growth Cabo->Tumor_Growth PD1_Inhibitor->Tumor_Growth Combination->Tumor_Growth Immune_Profiling Immune Cell Profiling (Flow Cytometry) Tumor_Growth->Immune_Profiling At endpoint IHC Immunohistochemistry (CD8, PD-L1, etc.) Tumor_Growth->IHC At endpoint Cytokine_Analysis Cytokine/Chemokine Analysis Tumor_Growth->Cytokine_Analysis At endpoint Vascular_Analysis Vascular Normalization (CD31 Staining) Tumor_Growth->Vascular_Analysis At endpoint

References

SWOG S2101 Clinical Trial: A Technical Overview of Primary and Secondary Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SWOG S2101 study, also known as the BiCaZO trial, is a Phase II clinical trial investigating the efficacy and feasibility of a biomarker-stratified treatment approach using a combination of cabozantinib (B823) and nivolumab (B1139203). This guide provides a detailed overview of the study's primary and secondary endpoints, the experimental protocols employed, and the key signaling pathways targeted by the therapeutic agents.

Primary and Secondary Endpoints

The SWOG this compound study is designed with several key objectives to evaluate both the feasibility of a biomarker-driven approach and the clinical efficacy of the combination therapy in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and head and neck squamous cell carcinoma (HNSCC).[1][2][3]

Primary Endpoints

The primary goals of the study are centered on the practicality of using molecular characterization for patient stratification and the overall response to the treatment.

EndpointDescriptionAssessment Method
Feasibility of Molecular Characterization (Stage I) To assess the proportion of participants with a turnaround time of less than or equal to 21 days for biopsy results for stratification based on Tumor Mutation Burden (TMB).[2]Time from biopsy collection to availability of TMB results.
Feasibility of Molecular Characterization (Overall Study) To evaluate the proportion of participants with a turnaround time of less than or equal to 21 days for biopsy results for stratification based on both TMB and Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS).[2]Time from biopsy collection to availability of TMB and TIS results.
Overall Response Rate (ORR) To determine the efficacy of cabozantinib plus nivolumab in each disease cohort, both across and within tumor biomarker subgroups. ORR is defined as confirmed and unconfirmed partial responses plus complete responses.[2]Radiographic tumor assessments according to RECIST 1.1 criteria.
Secondary Endpoints

The secondary objectives aim to further explore the treatment's efficacy, safety, and the correlation between biomarkers and clinical outcomes.

EndpointDescriptionAssessment Method
Difference in ORR between Biomarker Subgroups To compare the Overall Response Rate in each disease cohort between the different tumor marker subgroups.[2]Statistical comparison of ORR between subgroups.
Safety and Tolerability To assess the adverse event profile of the cabozantinib and nivolumab combination in the study population.[2]Monitoring and grading of adverse events according to NCI-CTCAE.
Disease Control Rate (DCR) To estimate the DCR in participants receiving the combination therapy, stratified by tumor biomarkers.[2]Radiographic tumor assessments.
Progression-Free Survival (PFS) To estimate the PFS in participants receiving the combination therapy, stratified by tumor biomarkers.[2]Time from treatment initiation to disease progression or death.
Overall Survival (OS) To estimate the OS in participants receiving the combination therapy, stratified by tumor biomarkers.[2]Time from treatment initiation to death from any cause.
Assay Failure Rate and Time to Molecular Group Determination To assess the proportion of patients with assay failure and the time from tissue collection to the determination of the molecular group at the end of Stage I.[2]Laboratory and clinical trial data analysis.

Experimental Protocols

The SWOG this compound study employs specific methodologies for patient stratification and treatment.

Biomarker Analysis

Tumor Mutation Burden (TMB): TMB is a quantitative measure of the total number of somatic mutations per coding area of a tumor genome. In this study, a tumor tissue biopsy is required for TMB analysis.[3] While the specific commercial assay is not detailed in the available public information, the general methodology involves next-generation sequencing (NGS) of the tumor DNA to identify the number of mutations.

Tumor Inflammation Signature (TIS): The TIS is an 18-gene signature that reflects a pre-existing but suppressed adaptive immune response within the tumor microenvironment.[4][5][6] The expression of these genes is measured using the NanoString nCounter® platform, a technology that allows for direct, multiplexed measurement of gene expression from RNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor samples.[4][7][8]

The 18 genes included in the Tumor Inflammation Signature are:

  • CCL5

  • CD27

  • CD274 (PD-L1)

  • CD276 (B7-H3)

  • CD8A

  • CMKLR1

  • CXCL9

  • CXCR6

  • HLA-DQA1

  • HLA-DRB1

  • HLA-E

  • IDO1

  • LAG3

  • NKG7

  • PDCD1LG2 (PD-L2)

  • PSMB10

  • STAT1

  • TIGIT

Treatment Protocol

Patients enrolled in the study receive a combination of cabozantinib and nivolumab.[1]

  • Cabozantinib: An oral tyrosine kinase inhibitor.

  • Nivolumab: An intravenous anti-PD-1 monoclonal antibody.

Signaling Pathways and Experimental Workflows

The therapeutic agents used in the SWOG this compound study target distinct but potentially synergistic signaling pathways involved in tumor growth, angiogenesis, and immune evasion.

Cabozantinib Signaling Pathway Inhibition

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that disrupts several key signaling pathways implicated in cancer progression.[9][10][11]

Cabozantinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K MEK MEK MET->MEK VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->MEK PDGFRa PDGF-Rα PDGFRa->PI3K IGF1R IGF-1R IGF1R->PI3K MERTK MERTK DDR1 DDR1 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->PDGFRa Cabozantinib->IGF1R Cabozantinib->MERTK Cabozantinib->DDR1

Cabozantinib inhibits multiple receptor tyrosine kinases.
Nivolumab and the PD-1/PD-L1 Immune Checkpoint Pathway

Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells. This blockade restores the T-cell's ability to recognize and attack cancer cells.[12]

Nivolumab_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Activation Signal Activation T-Cell Activation & Cytotoxicity PD1->Activation TCR->Activation Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction

Nivolumab blocks the PD-1/PD-L1 inhibitory pathway.
SWOG this compound Experimental Workflow

The following diagram illustrates the logical flow of patient stratification and treatment within the SWOG this compound trial.

S2101_Workflow Patient Patient with Advanced Melanoma or HNSCC Biopsy Tumor Biopsy Patient->Biopsy Molecular_Profiling Molecular Profiling Biopsy->Molecular_Profiling TMB Tumor Mutation Burden (TMB) Analysis Molecular_Profiling->TMB TIS Tumor Inflammation Signature (TIS) Analysis Molecular_Profiling->TIS Stratification Patient Stratification TMB->Stratification TIS->Stratification Treatment Cabozantinib + Nivolumab Treatment Stratification->Treatment Outcome Endpoint Analysis (ORR, PFS, OS, etc.) Treatment->Outcome

Patient journey and analysis workflow in the this compound study.

References

The Synergy of Kinase and Checkpoint Inhibition: A Technical Guide to Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of targeted therapy and immunotherapy represents a paradigm shift in oncology. This guide provides an in-depth examination of the scientific rationale and clinical application of combining tyrosine kinase inhibitors (TKIs) with immune checkpoint inhibitors (CPIs). We dissect the molecular mechanisms underpinning the synergistic anti-tumor effects of this combination, focusing on the immunomodulatory properties of TKIs that transform the tumor microenvironment into a more favorable landscape for CPI efficacy. This document summarizes key clinical trial data across major cancer types, details essential experimental protocols for preclinical evaluation, and provides visual representations of the critical signaling pathways and experimental workflows.

Introduction: The Rationale for a Dual Approach

The limitations of monotherapy in oncology have propelled the exploration of combination strategies. While tyrosine kinase inhibitors (TKIs) have demonstrated significant efficacy by targeting specific oncogenic driver pathways, and immune checkpoint inhibitors (CPIs) have revolutionized cancer treatment by unleashing the body's own immune system, a substantial portion of patients either do not respond or develop resistance to these therapies individually.

The rationale for combining TKIs and CPIs is built on the recognition that TKIs can exert profound immunomodulatory effects on the tumor microenvironment (TME).[1] Many TKIs, in addition to their direct anti-tumor activity, can mitigate the immunosuppressive nature of the TME, thereby sensitizing tumors to the action of CPIs.[2] This synergistic relationship has led to the approval of several TKI-CPI combinations and a burgeoning pipeline of clinical trials across various malignancies.

Mechanisms of Synergy: How TKIs Remodel the Tumor Microenvironment

The synergistic effect of combining TKIs and CPIs stems from the ability of TKIs to modulate the TME in several key ways, creating a more "immune-permissive" state. This includes normalizing the tumor vasculature, reducing the population of immunosuppressive cells, and enhancing antigen presentation.[2]

Targeting VEGF/VEGFR Signaling

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) pathway is a critical regulator of angiogenesis, but it also plays a significant role in orchestrating an immunosuppressive TME.[3] Tumors often overexpress VEGF, leading to the formation of an abnormal and leaky vasculature that hinders the infiltration of effector T cells.[4] Furthermore, VEGF signaling can directly inhibit the maturation of dendritic cells (DCs), promote the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and induce T-cell exhaustion.[4][5]

TKIs that inhibit the VEGF/VEGFR pathway can counteract these immunosuppressive effects by:

  • Normalizing Tumor Vasculature: By blocking VEGF signaling, TKIs can prune the abnormal tumor vasculature, leading to a more organized and functional network of blood vessels. This "vascular normalization" facilitates the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor core.[2]

  • Reducing Immunosuppressive Cell Populations: Inhibition of VEGF signaling has been shown to decrease the number of Tregs and MDSCs within the TME.[6]

  • Enhancing Dendritic Cell Maturation and Function: By blocking VEGF, TKIs can promote the maturation of DCs, which are crucial for presenting tumor antigens to T cells and initiating an anti-tumor immune response.[2]

VEGF_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immunosuppression Immunosuppressive Effects cluster_immune_response Enhanced Anti-Tumor Immunity Tumor Tumor Cell VEGF VEGF Tumor->VEGF secretes VEGFR VEGFR VEGF->VEGFR binds AbnormalVasculature Abnormal Vasculature VEGFR->AbnormalVasculature Treg Treg Proliferation VEGFR->Treg MDSC MDSC Accumulation VEGFR->MDSC DC_inhibition DC Maturation Inhibition VEGFR->DC_inhibition T_cell_exhaustion T-cell Exhaustion VEGFR->T_cell_exhaustion TKI TKI TKI->VEGFR inhibits T_cell_infiltration Increased T-cell Infiltration TKI->T_cell_infiltration CPI Checkpoint Inhibitor PD1_PDL1 PD-1/PD-L1 Axis CPI->PD1_PDL1 blocks T_cell_activation T-cell Activation PD1_PDL1->T_cell_activation inhibits

Targeting the AXL Signaling Pathway

AXL is a receptor tyrosine kinase that, when activated by its ligand Gas6, promotes cancer cell proliferation, survival, and metastasis.[7] Emerging evidence indicates that the Gas6/AXL signaling pathway is also a significant contributor to an immunosuppressive TME.[8] AXL signaling can:

  • Upregulate PD-L1 Expression: Activation of the AXL pathway in tumor cells can lead to increased expression of PD-L1, a key immune checkpoint ligand that suppresses T-cell activity.[9]

  • Promote an Immunosuppressive Secretome: AXL signaling can induce the secretion of immunosuppressive cytokines and chemokines, such as G-CSF, which promotes the accumulation of MDSCs.[10]

  • Inhibit Natural Killer (NK) Cell Function: Tumor-intrinsic AXL expression has been shown to inhibit the recruitment and cytotoxic function of NK cells.[11]

AXL-targeting TKIs can therefore disrupt these immunosuppressive mechanisms, potentially increasing the efficacy of CPIs by reducing PD-L1 expression and improving the function of both T cells and NK cells.

AXL_Signaling_Pathway cluster_ligand_receptor Ligand-Receptor Interaction cluster_downstream Downstream Signaling cluster_immunosuppression Immunosuppressive Outcomes cluster_cpi_synergy Synergy with CPIs Gas6 Gas6 AXL AXL Receptor Gas6->AXL activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT ERK ERK Pathway AXL->ERK NK_cell_inhibition NK Cell Inhibition AXL->NK_cell_inhibition TKI AXL TKI TKI->AXL inhibits T_cell_activity Enhanced T-cell Activity TKI->T_cell_activity NK_cell_activity Enhanced NK Cell Activity TKI->NK_cell_activity PDL1_upregulation PD-L1 Upregulation PI3K_AKT->PDL1_upregulation Immunosuppressive_Cytokines Immunosuppressive Cytokine Secretion ERK->Immunosuppressive_Cytokines CPI Checkpoint Inhibitor CPI->T_cell_activity

Targeting the MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor growth, invasion, and angiogenesis.[12] The HGF/MET axis also has immunomodulatory functions that can contribute to an immunosuppressive TME.[13] MET signaling can:

  • Promote MDSC and Neutrophil Recruitment: Activation of MET can lead to the recruitment of immunosuppressive cells like MDSCs and tumor-associated neutrophils.[14]

  • Upregulate PD-L1 Expression: Similar to AXL, MET signaling has been shown to upregulate PD-L1 expression on tumor cells, contributing to T-cell exhaustion.[14]

  • Modulate Dendritic Cell Function: The HGF/MET pathway can negatively affect the function of dendritic cells, impairing their ability to prime anti-tumor T-cell responses.[13]

Inhibition of MET with TKIs can therefore help to reverse these immunosuppressive effects and enhance the activity of CPIs.

MET_Signaling_Pathway cluster_ligand_receptor Ligand-Receptor Interaction cluster_downstream Downstream Signaling cluster_immunosuppression Immunosuppressive Outcomes cluster_cpi_synergy Synergy with CPIs HGF HGF MET MET Receptor HGF->MET activates RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT DC_dysfunction DC Dysfunction MET->DC_dysfunction TKI MET TKI TKI->MET inhibits T_cell_response Improved T-cell Response TKI->T_cell_response PDL1_upregulation PD-L1 Upregulation RAS_MAPK->PDL1_upregulation MDSC_recruitment MDSC Recruitment PI3K_AKT->MDSC_recruitment CPI Checkpoint Inhibitor CPI->T_cell_response

Clinical Evidence: Efficacy and Safety of TKI-CPI Combinations

The preclinical rationale for combining TKIs and CPIs has been validated in numerous clinical trials, leading to new standards of care in several cancer types. Below are summary tables of key clinical trial data.

Renal Cell Carcinoma (RCC)
Trial TKI + CPI Combination Comparator Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
KEYNOTE-426 [1][3][13][15]Pembrolizumab + Axitinib (B1684631)Sunitinib (B231)60% vs 40%15.7 months vs 11.1 months47.2 months vs 40.8 monthsDiarrhea, hypertension, increased ALT/AST
CheckMate 9ER [2][7][16][17][18]Nivolumab (B1139203) + Cabozantinib (B823)Sunitinib55.7% vs 27.4%16.4 months vs 8.3 months46.5 months vs 35.5 monthsDiarrhea, hypertension, hand-foot syndrome, increased ALT/AST
JAVELIN Renal 101 [14][19][20][21]Avelumab + AxitinibSunitinib59.7% vs 32.0%13.3 months vs 8.0 months44.8 months vs 38.9 months (not statistically significant)Diarrhea, hypertension, hand-foot syndrome, fatigue
CLEAR (KEYNOTE-581) [12][22][23][24]Lenvatinib + PembrolizumabSunitinib71.0% vs 36.1%23.9 months vs 9.2 monthsHR 0.66 (significantly improved)Hypertension, diarrhea, decreased appetite, proteinuria
Hepatocellular Carcinoma (HCC)
Trial TKI + CPI Combination Comparator Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
IMbrave150 [5][6][10][25][26]Atezolizumab + Bevacizumab*Sorafenib (B1663141)29.8% vs 11.3%6.9 months vs 4.3 months19.2 months vs 13.4 monthsHypertension, proteinuria, increased AST
KEYNOTE-524 [9][27][28]Lenvatinib + Pembrolizumab-36% (mRECIST)8.6 months22.0 monthsHypertension, decreased platelet count, increased lipase
COSMIC-312 [8][29][30][31]Cabozantinib + AtezolizumabSorafenib11% vs 3.7%6.8 months vs 4.2 months16.5 months vs 15.5 months (not statistically significant)Hypertension, diarrhea, hand-foot syndrome, increased ALT/AST

*Bevacizumab is a monoclonal antibody targeting VEGF, not a TKI, but is included here due to its similar mechanism of action in targeting the VEGF pathway.

Non-Small Cell Lung Cancer (NSCLC)

The combination of TKIs and CPIs in oncogene-driven NSCLC has yielded more complex results, with some early-phase trials showing promising efficacy but also significant toxicity.[32][33]

Trial TKI + CPI Combination Patient Population Key Efficacy Results Key Grade ≥3 Toxicities
TATTON Osimertinib + DurvalumabEGFR-mutant NSCLCORR: 64% in T790M-positive cohortInterstitial lung disease/pneumonitis (led to discontinuation of this combination)
CheckMate 370 Crizotinib + NivolumabALK-positive NSCLC-Severe hepatic toxicity (led to discontinuation of the study)
KEYNOTE-789 [11][34][35][36][37]Pembrolizumab + Pemetrexed/PlatinumTKI-resistant, EGFR-mutant NSCLCNo significant improvement in PFS or OS vs chemotherapy alone-

Experimental Protocols for Preclinical Evaluation

Rigorous preclinical evaluation is essential to identify synergistic TKI-CPI combinations and to understand their mechanisms of action. Below are detailed methodologies for key experiments.

In Vivo Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice, are crucial for studying the interplay between the immune system and cancer therapies.[2]

  • Cell Line and Mouse Strain Selection: Choose a tumor cell line and a mouse strain with the same genetic background (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).[38]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10^5 to 1x10^6 cells) into the flank of the mice.[32]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups: vehicle control, TKI alone, CPI alone, and TKI + CPI combination. Administer drugs according to established dosing and schedules.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Overall survival can also be assessed.

  • Pharmacodynamic Analysis: At the end of the study, tumors and lymphoid organs (spleen, lymph nodes) can be harvested for further analysis, such as immunophenotyping by flow cytometry or immunohistochemistry.

Experimental_Workflow cluster_invivo In Vivo Syngeneic Model cluster_exvivo Ex Vivo/In Vitro Analysis Implantation Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment TKI/CPI Administration Randomization->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy Harvest Harvest Tumors and Spleens Efficacy->Harvest FlowCytometry Immunophenotyping (Flow Cytometry) Harvest->FlowCytometry IHC Immunohistochemistry Harvest->IHC CoCulture Co-culture Assay (Tumor cells + T-cells) FlowCytometry->CoCulture CytokineAssay Cytokine Release Assay CoCulture->CytokineAssay

Immunophenotyping by Flow Cytometry

Flow cytometry allows for the quantitative analysis of different immune cell populations within the TME.[5]

  • Single-Cell Suspension Preparation: Dissociate harvested tumors into a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase) and mechanical disruption. Prepare single-cell suspensions from spleens and lymph nodes by mechanical dissociation.

  • Antibody Staining: Stain cells with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify different immune cell subsets (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, NK cells, DCs).

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations in each treatment group.

Ex Vivo Co-culture Assays

Co-culture assays are used to assess the direct effects of TKIs on the interaction between immune cells and tumor cells.[8]

  • Cell Isolation: Isolate T cells from the spleens of tumor-bearing mice or from human peripheral blood mononuclear cells (PBMCs).

  • Co-culture Setup: Co-culture the isolated T cells with the target tumor cell line at a specific effector-to-target ratio.

  • Treatment: Add the TKI, CPI, or the combination to the co-culture.

  • Cytotoxicity Assessment: Measure tumor cell viability after a defined incubation period (e.g., 24-72 hours) using methods such as a luciferase-based assay or flow cytometry-based killing assay.[20]

Cytokine Release Assays

These assays measure the production of cytokines by immune cells in response to treatment, providing insights into the type of immune response being generated.[17]

  • Sample Collection: Collect supernatants from co-culture assays or serum from treated mice.

  • Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key cytokines such as IFN-γ, TNF-α, IL-2, and IL-10.

Challenges and Future Directions

Despite the success of TKI-CPI combinations, several challenges remain. The increased risk of treatment-related adverse events is a significant concern, requiring careful patient monitoring and management.[38] The identification of predictive biomarkers to select patients most likely to benefit from these combinations is an area of active research. Future directions include the exploration of novel TKI-CPI combinations, the optimization of dosing and scheduling to maximize synergy and minimize toxicity, and the investigation of triplet therapies that incorporate additional immunomodulatory agents or other targeted therapies.

Conclusion

The combination of tyrosine kinase inhibitors and checkpoint inhibitors represents a powerful therapeutic strategy in oncology, grounded in the ability of TKIs to favorably remodel the tumor microenvironment and sensitize tumors to immune-mediated killing. The continued elucidation of the complex interplay between targeted and immunotherapies, coupled with robust preclinical and clinical investigation, will undoubtedly lead to further advancements in cancer treatment and improved outcomes for patients.

References

Modulating the Tumor Microenvironment: A Technical Guide to the Synergistic Action of Cabozantinib and Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of the multi-tyrosine kinase inhibitor (TKI) cabozantinib (B823) and the immune checkpoint inhibitor (ICI) nivolumab (B1139203) has emerged as a potent therapeutic strategy in various malignancies, most notably in renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This technical guide provides an in-depth analysis of the mechanisms underpinning the synergistic anti-tumor effects of this combination, with a focus on their profound modulation of the tumor microenvironment (TME). By targeting distinct but complementary pathways, cabozantinib and nivolumab collectively foster a more immune-permissive TME, enhancing the recognition and elimination of cancer cells by the host immune system. This document summarizes key quantitative data from pivotal clinical trials, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: A Dual-pronged Approach to Cancer Therapy

The TME is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. Traditionally, cancer treatments have focused on directly targeting the malignant cells. However, the advent of immunotherapy has highlighted the importance of modulating the TME to overcome immune evasion.

Cabozantinib , a small molecule inhibitor, targets multiple receptor tyrosine kinases, including VEGFR, MET, and AXL.[1][2] These receptors are crucial for tumor angiogenesis, invasion, and metastasis.[1][2] Beyond its direct anti-tumor effects, cabozantinib has demonstrated significant immunomodulatory properties.[3]

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor by blocking the interaction between the programmed death-1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2, expressed on tumor cells and other cells within the TME.[4][5] This blockade releases the "brakes" on the immune system, restoring the ability of cytotoxic T lymphocytes (CTLs) to recognize and attack cancer cells.[5]

The combination of cabozantinib and nivolumab leverages a dual mechanism of action: cabozantinib's ability to create a more immune-supportive TME enhances the efficacy of nivolumab's immune checkpoint blockade.[2]

Mechanisms of TME Modulation

The synergistic effect of cabozantinib and nivolumab stems from their complementary actions on various components of the TME.

Cabozantinib: Reconditioning the Tumor Microenvironment

Cabozantinib's immunomodulatory effects are multifaceted and contribute significantly to overcoming the immunosuppressive nature of the TME.

  • Inhibition of Angiogenesis and Normalization of Vasculature: By inhibiting VEGFR, cabozantinib reduces tumor angiogenesis, leading to a more normalized and less leaky vasculature.[2][3] This improved vessel function facilitates the infiltration of effector T cells into the tumor.[6]

  • Reduction of Immunosuppressive Cell Populations: Cabozantinib has been shown to decrease the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.[7][8] These cells are key mediators of immune suppression.

  • Modulation of Tumor-Associated Macrophages (TAMs): Preclinical data suggest that cabozantinib can reprogram pro-tumoral M2-like TAMs towards a more anti-tumoral M1-like phenotype.[9]

  • Direct Effects on Immune Cells: Cabozantinib can directly impact immune cells, such as increasing the percentage of CD8+ T cells.[6]

Nivolumab: Unleashing the Anti-Tumor Immune Response

Nivolumab's primary role is to reinvigorate the adaptive immune response against the tumor.

  • Restoration of T-cell Function: By blocking the PD-1/PD-L1 axis, nivolumab prevents T-cell exhaustion and restores the cytotoxic function of tumor-infiltrating lymphocytes (TILs).[4][5]

  • Increased T-cell Infiltration and Proliferation: The blockade of PD-1 signaling promotes the proliferation and activation of T cells, leading to an increased number of effector cells within the TME.[4]

  • Enhanced Cytokine Production: Activated T cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which further contribute to the anti-tumor immune response.[5]

Quantitative Data from Clinical Trials

The combination of cabozantinib and nivolumab has demonstrated significant clinical benefit in several landmark trials. The following tables summarize key quantitative data from the CheckMate 9ER and COSMIC-313 trials.

Table 1: Efficacy of Cabozantinib plus Nivolumab in Advanced Renal Cell Carcinoma (CheckMate 9ER)
EndpointCabozantinib + NivolumabSunitinib (B231)Hazard Ratio (95% CI) / p-value
Progression-Free Survival (PFS)
Median PFS16.6 months8.3 months0.51 (<0.0001)
Overall Survival (OS)
Median OSNot Reached29.5 months0.60 (0.0010)
Objective Response Rate (ORR) 55.7%27.1%p<0.0001
Complete Response (CR)8.0%4.6%
Duration of Response (DoR)
Median DoR20.2 months11.5 months

Data from the CheckMate 9ER trial in previously untreated advanced renal cell carcinoma.

Table 2: Efficacy of Cabozantinib plus Nivolumab and Ipilimumab in Advanced Renal Cell Carcinoma (COSMIC-313)
EndpointCabozantinib + Nivolumab + IpilimumabNivolumab + IpilimumabHazard Ratio (95% CI) / p-value
Progression-Free Survival (PFS)
Median PFSNot Reached11.3 months0.73 (0.01)
Objective Response Rate (ORR) 43%36%
Complete Response (CR)3%3%

Data from the COSMIC-313 trial in previously untreated advanced renal cell carcinoma with intermediate or poor risk.

Table 3: Immunomodulatory Effects of Cabozantinib and Nivolumab
BiomarkerChange with Combination TherapyReference
Immune Cell Populations
CD8+ T cellsIncreased infiltration[6]
Regulatory T cells (Tregs)Decreased frequency[7][8]
Myeloid-Derived Suppressor Cells (MDSCs)Decreased frequency[7][8]
Cytokines/Chemokines
Interferon-gamma (IFN-γ)Increased levels[7]
Granzyme BIncreased levels[7]

Qualitative changes observed in preclinical and clinical studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to assess the modulation of the TME by cabozantinib and nivolumab.

Flow Cytometry for Immune Cell Phenotyping of Tumor Infiltrating Lymphocytes (TILs)

Objective: To quantify the proportions of various immune cell subsets within the tumor microenvironment.

Protocol:

  • Tissue Dissociation: Fresh tumor tissue is mechanically minced and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.

  • Cell Staining:

    • Cells are washed and stained with a viability dye (e.g., LIVE/DEAD Fixable Aqua) to exclude dead cells from the analysis.

    • Cells are incubated with an Fc block reagent to prevent non-specific antibody binding.

    • A cocktail of fluorochrome-conjugated antibodies targeting cell surface markers is added. A typical panel for TME analysis would include:

      • T-cell markers: CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3

      • Myeloid cell markers: CD45, CD11b, CD14, CD15, HLA-DR, CD33, CD66b

      • Treg markers: CD4, CD25, FoxP3 (requires intracellular staining)

      • TAM markers: CD68, CD163, CD206

  • Intracellular Staining (for transcription factors like FoxP3):

    • Following surface staining, cells are fixed and permeabilized using a specialized buffer system.

    • Fluorochrome-conjugated antibodies against intracellular targets are then added.

  • Data Acquisition: Stained cells are acquired on a multi-color flow cytometer (e.g., BD FACSSymphony™ or Cytek® Aurora). Compensation is performed to correct for spectral overlap between fluorochromes.

  • Data Analysis: Data is analyzed using software such as FlowJo™ or FCS Express™. Gating strategies are employed to identify and quantify specific immune cell populations based on their marker expression.

Immunohistochemistry (IHC) for Spatial Analysis of Immune Infiltrates

Objective: To visualize the spatial distribution and co-localization of immune cells and other markers within the tumor tissue architecture.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) to unmask antigenic sites.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific protein binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of interest, such as:

    • CD8: To identify cytotoxic T lymphocytes.

    • PD-L1: To assess its expression on tumor and immune cells.

    • FoxP3: To identify regulatory T cells.

    • CD68/CD163: To identify macrophages.

  • Detection System: A polymer-based detection system with a horseradish peroxidase (HRP) or alkaline phosphatase (AP) enzyme is used.

  • Chromogen: A chromogen such as diaminobenzidine (DAB) or Permanent Red is applied to visualize the antibody-antigen binding.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted.

  • Image Analysis: Stained slides are scanned to create digital images. Quantitative analysis of marker expression and spatial relationships can be performed using image analysis software.

Cytokine Measurement by ELISA

Objective: To quantify the levels of specific cytokines and chemokines in patient serum or tumor lysates.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Patient serum samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate Incubation: After another wash, a streptavidin-HRP conjugate is added.

  • Substrate Addition: The plate is washed, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the patient samples is calculated from this curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

cluster_Cabozantinib Cabozantinib cluster_Nivolumab Nivolumab cluster_TME Tumor Microenvironment Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits Angiogenesis Angiogenesis (Vessel Formation) VEGFR->Angiogenesis Treg Regulatory T cells (Tregs) VEGFR->Treg Promotes MDSC Myeloid-Derived Suppressor Cells (MDSCs) VEGFR->MDSC Promotes Invasion_Metastasis Invasion & Metastasis MET->Invasion_Metastasis AXL->Invasion_Metastasis TAM_M2 M2-like TAMs (Pro-tumoral) AXL->TAM_M2 Promotes Increased_T_cell_infiltration Increased T-cell Infiltration Angiogenesis->Increased_T_cell_infiltration Normalization leads to Reduced_Immunosuppression Reduced Immunosuppression Treg->Reduced_Immunosuppression Decrease leads to MDSC->Reduced_Immunosuppression Decrease leads to TAM_M2->Reduced_Immunosuppression Shift to M1 leads to Nivolumab Nivolumab PD1 PD-1 on T cell Nivolumab->PD1 Blocks Interaction T_cell_exhaustion T-cell Exhaustion PD1->T_cell_exhaustion Leads to PDL1 PD-L1 on Tumor Cell PDL1->PD1 Binds to Tumor_cell_killing Tumor Cell Killing T_cell_exhaustion->Tumor_cell_killing Inhibits Immune_Permissive_TME Immune-Permissive TME T_cell_exhaustion->Immune_Permissive_TME Reversal leads to Immune_Permissive_TME->Tumor_cell_killing Increased_T_cell_infiltration->Immune_Permissive_TME Reduced_Immunosuppression->Immune_Permissive_TME

Caption: Signaling pathways targeted by cabozantinib and nivolumab.

Experimental Workflow

cluster_Patient Patient Enrollment & Treatment cluster_Sample Sample Collection cluster_Analysis TME Analysis cluster_Outcome Outcome Assessment Patient Patient with Advanced Cancer Treatment Cabozantinib + Nivolumab Patient->Treatment Tumor_Biopsy Tumor Biopsy Treatment->Tumor_Biopsy Blood_Sample Peripheral Blood Treatment->Blood_Sample Clinical_Response Clinical Response (ORR, PFS, OS) Treatment->Clinical_Response Flow_Cytometry Flow Cytometry (Immune Cell Phenotyping) Tumor_Biopsy->Flow_Cytometry IHC Immunohistochemistry (Spatial Analysis) Tumor_Biopsy->IHC Genomic_Analysis Genomic/Transcriptomic Analysis Tumor_Biopsy->Genomic_Analysis ELISA ELISA (Cytokine Levels) Blood_Sample->ELISA Biomarker_Discovery Biomarker Discovery Flow_Cytometry->Biomarker_Discovery IHC->Biomarker_Discovery ELISA->Biomarker_Discovery Genomic_Analysis->Biomarker_Discovery

Caption: Experimental workflow for TME analysis in clinical trials.

Conclusion and Future Directions

The combination of cabozantinib and nivolumab represents a paradigm shift in the treatment of several advanced cancers. By targeting both the tumor and its microenvironment, this dual-pronged approach overcomes key mechanisms of immune evasion and enhances anti-tumor immunity. The robust clinical data, supported by a strong mechanistic rationale, have established this combination as a standard of care.

Future research should focus on identifying predictive biomarkers to better select patients who are most likely to benefit from this combination. Further investigation into the complex interplay between the various immune cell populations and signaling pathways within the TME will undoubtedly unveil novel therapeutic targets and strategies to further enhance the efficacy of this powerful combination. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon, ensuring the continued advancement of our understanding and application of TME-modulating therapies.

References

Methodological & Application

Application Notes and Protocols for the SWOG S2101 (BiCaZO) Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the SWOG S2101 (BiCaZO) clinical trial, including the study rationale, treatment protocol, and methodologies for the key biomarker assays. The BiCaZO trial is a Phase II study investigating the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) that has progressed after prior checkpoint inhibitor therapy.[1][2][3]

The central hypothesis of the this compound trial is that the combination of cabozantinib, a multi-tyrosine kinase inhibitor, and nivolumab, a PD-1 checkpoint inhibitor, can induce responses in tumors resistant to prior immunotherapy.[1][2] The study also aims to evaluate the feasibility of real-time biomarker stratification based on Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) to predict which patients are more likely to respond to this combination therapy.[1][4]

Patient Population

The trial enrolls adult patients (18 years or older) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck.[5][6] A key eligibility criterion is documented disease progression on a prior PD-1/PD-L1 checkpoint inhibitor-based therapy.[6]

Experimental Protocols

Treatment Protocol

The SWOG this compound trial employs a combination therapy regimen of cabozantinib and nivolumab administered in 28-day cycles for up to two years, or until disease progression or unacceptable toxicity.[1][7]

DrugDosage and Administration
Nivolumab Intravenous (IV) infusion every 28 days.[1]
Cabozantinib Oral administration, taken daily.[1]

Detailed dosage strengths for nivolumab and cabozantinib in the this compound protocol are not publicly available; however, a common dosing regimen for this combination in other trials is Nivolumab 480 mg IV every 4 weeks and Cabozantinib 40 mg orally once daily.

Biomarker Analysis

A central component of the this compound trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[1][2]

Objective: To quantify the number of somatic, non-synonymous mutations per megabase of the tumor genome.[8]

Methodology: Whole Exome Sequencing (WES)

  • Specimen Collection and Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal blood sample are collected from each patient. DNA is extracted and purified from both samples.

  • Library Preparation and Exome Capture: DNA is fragmented, and sequencing libraries are prepared. The exonic regions of the genome are selectively captured using commercially available kits.

  • Sequencing: The captured exome libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Somatic mutations (single nucleotide variants and small insertions/deletions) in the tumor sample are identified by comparing with the matched normal sample to filter out germline variants.[8]

    • The identified somatic mutations are annotated to identify non-synonymous mutations (those that result in a change in the amino acid sequence of a protein).[8]

    • TMB is calculated as the total number of non-synonymous somatic mutations divided by the size of the captured exome in megabases.[8][9]

  • Stratification: Patients are stratified into TMB-high and TMB-low cohorts based on a predefined cutoff. For instance, a common cutoff for TMB-high is ≥10 mutations/megabase.[8]

Objective: To measure the gene expression profile of an 18-gene signature associated with a suppressed adaptive immune response within the tumor microenvironment.[10][11]

Methodology: NanoString nCounter Gene Expression Analysis

  • Specimen Preparation: RNA is extracted from FFPE tumor tissue samples.

  • nCounter Assay:

    • The NanoString nCounter platform utilizes a multiplexed hybridization approach with gene-specific probes.[10]

    • The TIS panel consists of 18 genes involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.[10][11]

    • The extracted RNA is hybridized with the TIS CodeSet.

  • Data Acquisition and Analysis:

    • The hybridized probes are immobilized and digitally counted by the nCounter instrument.

    • Gene expression levels are normalized, and a TIS score is calculated based on a weighted algorithm of the 18 gene expression values.[10]

  • Stratification: Patients are categorized into TIS-high and TIS-low groups based on their TIS scores.

Data Presentation

As the SWOG this compound trial is currently in Stage II, which opened in May 2025, comprehensive quantitative results on efficacy and safety are not yet publicly available.[12] The following tables are placeholders for when the data is released and are based on the primary and secondary endpoints of the study.[4]

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicMelanoma Cohort (n=)HNSCC Cohort (n=)Total (n=)
Age, median (range)
Sex, n (%)
ECOG Performance Status, n (%)
Prior Lines of Therapy, median (range)
TMB Status, n (%)
TIS Status, n (%)

Table 2: Efficacy Outcomes

EndpointTMB-high / TIS-highTMB-high / TIS-lowTMB-low / TIS-highTMB-low / TIS-lowOverall
Melanoma Cohort
Objective Response Rate (ORR), %
Disease Control Rate (DCR), %
Median Progression-Free Survival (PFS), months
Median Overall Survival (OS), months
HNSCC Cohort
Objective Response Rate (ORR), %
Disease Control Rate (DCR), %
Median Progression-Free Survival (PFS), months
Median Overall Survival (OS), months

Table 3: Treatment-Related Adverse Events (TRAEs)

Adverse Event (Grade ≥3)Melanoma Cohort (n=)HNSCC Cohort (n=)Total (n=)
Fatigue
Diarrhea
Hypertension
Increased ALT/AST
Hypothyroidism
Hand-foot syndrome

Visualizations

Signaling Pathway of Cabozantinib and Nivolumab

SWOG_S2101_Pathway cluster_tumor Tumor Cell cluster_tumor_downstream Downstream Signaling cluster_tcell T-Cell cluster_tcell_downstream T-Cell Response VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET Proliferation Proliferation MET->Proliferation Metastasis Metastasis MET->Metastasis AXL AXL AXL->Metastasis PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition TCR TCR Activation Activation TCR->Activation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->AXL Nivolumab Nivolumab Nivolumab->PD1

Caption: Combined mechanism of action of cabozantinib and nivolumab.

SWOG this compound Trial Workflow

SWOG_S2101_Workflow cluster_screening Screening and Enrollment cluster_biomarker Biomarker Assessment cluster_treatment Treatment cluster_followup Follow-up and Analysis Patient Patient with Advanced Melanoma or HNSCC Eligibility Eligibility Criteria Met Patient->Eligibility Consent Informed Consent Eligibility->Consent Biopsy Tumor Biopsy Consent->Biopsy TMB TMB Analysis (WES) Biopsy->TMB TIS TIS Analysis (NanoString) Biopsy->TIS Stratification Stratification (TMB-high/low, TIS-high/low) TMB->Stratification TIS->Stratification Treatment Cabozantinib (daily, oral) + Nivolumab (IV, q28 days) Stratification->Treatment Cycle 28-day cycles for up to 2 years Treatment->Cycle Response Tumor Response Assessment Cycle->Response Endpoints Primary and Secondary Endpoints Response->Endpoints

Caption: Workflow of the SWOG this compound (BiCaZO) clinical trial.

References

Application Notes and Protocols for the Clinical Administration of Cabozantinib and Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical administration of cabozantinib (B823) in combination with nivolumab (B1139203), a therapeutic regimen that has demonstrated significant efficacy in the treatment of advanced renal cell carcinoma (RCC). The information is primarily based on the pivotal Phase 3 CheckMate 9ER trial, which established this combination as a first-line standard of care.[1][2][3][4]

Mechanism of Action

The combination of cabozantinib and nivolumab leverages two distinct and complementary anti-cancer mechanisms.

Cabozantinib is a small-molecule tyrosine kinase inhibitor (TKI) that targets multiple receptors involved in tumor growth, angiogenesis, and metastasis.[5] Its primary targets include MET, AXL, and VEGFR.[6][7][8] By inhibiting these pathways, cabozantinib can reduce tumor cell proliferation, decrease the formation of new blood vessels that supply the tumor, and modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[5][9]

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[10][11] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[10][12] This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.[11][12][13]

The synergistic effect of this combination is thought to arise from cabozantinib's ability to create a more immune-supportive tumor microenvironment, thereby enhancing the efficacy of nivolumab's immune-mediated tumor destruction.[9]

Signaling Pathway Diagrams

Cabozantinib_Mechanism_of_Action cluster_TumorCell Tumor Cell cluster_Drug VEGFR VEGFR Proliferation Tumor Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET MET->Proliferation Metastasis Metastasis MET->Metastasis AXL AXL AXL->Metastasis Immune_Evasion Immune Evasion AXL->Immune_Evasion Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->AXL

Caption: Cabozantinib inhibits VEGFR, MET, and AXL signaling pathways.

Nivolumab_Mechanism_of_Action cluster_ImmuneSystem Immune System cluster_TumorCell Tumor Cell cluster_Drug cluster_Outcome T_Cell T-Cell PD1 PD-1 T_Cell_Activation T-Cell Activation & Anti-Tumor Response Tumor_Cell Tumor Cell PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Nivolumab Nivolumab Nivolumab->PD1

Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T-cell activity.

Clinical Trial Protocol: CheckMate 9ER

The following protocol is based on the design of the CheckMate 9ER trial for the first-line treatment of advanced renal cell carcinoma.[2][3][14]

Patient Eligibility
  • Inclusion Criteria: Patients aged 18 years or older with previously untreated advanced or metastatic clear-cell renal cell carcinoma, a Karnofsky performance status of 70% or higher, and measurable disease.[2]

  • Exclusion Criteria: Patients with significant comorbidities that would contraindicate treatment with either agent.

Treatment Administration
  • Nivolumab: Administered intravenously at a dose of 240 mg every 2 weeks.[2][14] The infusion is typically given over 30 minutes.[15][16]

  • Cabozantinib: Administered orally at a starting dose of 40 mg once daily.[2][14][17] Patients should be instructed to take the tablet whole and not to eat for at least two hours before and one hour after administration.[16][18]

Treatment Duration
  • Treatment is continued until disease progression or unacceptable toxicity.[17]

  • The maximum duration of nivolumab treatment is typically 2 years.[17][19]

Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) - Nivolumab + Cabozantinib - Sunitinib (B231) Patient_Screening->Randomization Treatment_Initiation Treatment Initiation Randomization->Treatment_Initiation Monitoring Ongoing Monitoring Treatment_Initiation->Monitoring Efficacy_Assessment Efficacy Assessment (RECIST v1.1) Monitoring->Efficacy_Assessment Safety_Assessment Safety & Tolerability Assessment Monitoring->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Follow_Up Long-Term Follow-Up Data_Analysis->Follow_Up

Caption: Workflow of the CheckMate 9ER clinical trial.

Data Presentation

Efficacy Outcomes (CheckMate 9ER)

The combination of nivolumab and cabozantinib demonstrated superior efficacy compared to sunitinib in the CheckMate 9ER trial.[1][3][20]

Efficacy EndpointNivolumab + CabozantinibSunitinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival16.6 months[2][3]8.3 months[2][3]0.51 (0.41-0.64)[3]<0.0001[3]
Median Overall Survival37.7 months[2]34.3 months[2]0.70 (0.55-0.90)[2]0.0043[2]
Objective Response Rate55.7%[3][21]27.1%[3]-<0.0001[3]
Complete Response Rate8.0%[3]4.6%[3]--
Median Duration of Response20.2 months[3]11.5 months[3]--

Data based on an 18.1-month median follow-up, with updated overall survival data from a 32.9-month median follow-up.[2][3] Long-term follow-up continued to show sustained benefits.[4][21]

Common Treatment-Related Adverse Events (TRAEs) (Any Grade)
Adverse EventNivolumab + CabozantinibSunitinib
Diarrhea64%[22]46%
Palmar-Plantar Erythrodysesthesia40%[22]42%
Hypertension35%[22]42%
Hypothyroidism34%[22]18%
Fatigue32%[22]38%
Increased ALT28%[22]12%
Decreased Appetite28%[22]29%
Nausea27%[22]33%

Grade ≥3 TRAEs occurred in 60.6% of patients receiving nivolumab plus cabozantinib and 50.9% of patients receiving sunitinib.[3]

Protocols for Management of Adverse Events

Effective management of adverse events (AEs) is crucial for maintaining patients on therapy.[1][23] The safety profile of the combination is generally manageable with proactive monitoring and intervention.[1][23]

General Principles
  • Dose Modifications: Dose interruption and/or reduction of cabozantinib is a primary strategy for managing toxicities.[1][14] The dose can be reduced from 40 mg to 20 mg daily, and then to 20 mg every other day.[14][17] Dose reduction is not recommended for nivolumab; treatment is typically withheld for immune-related AEs.[16][19]

  • Supportive Care: Prophylactic measures and supportive care are essential for managing common AEs like diarrhea, hypertension, and dermatologic reactions.[1][23]

  • Identifying the Causative Agent: Due to overlapping toxicities, it may be necessary to withhold one or both drugs to determine the causative agent.[1][19]

Management of Specific Common Adverse Events
Adverse EventManagement Protocol
Diarrhea - Initiate loperamide (B1203769) at the first sign of loose stools.[16] - For persistent or severe diarrhea, withhold cabozantinib and/or nivolumab. - Consider corticosteroids if an immune-mediated cause is suspected.
Hypertension - Monitor blood pressure regularly, especially during the first two months of treatment.[19] - Initiate or adjust anti-hypertensive medications as needed. - For severe or persistent hypertension, withhold and then reduce the dose of cabozantinib.[19]
Hepatotoxicity (Elevated Transaminases) - Withhold both cabozantinib and nivolumab for Grade 3 or higher elevations.[17] - Consider corticosteroid therapy if immune-mediated hepatitis is suspected.[17] - Rechallenge with one or both agents may be considered after recovery.[17]
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) - Encourage the use of moisturizers.[16] - For moderate to severe cases, withhold cabozantinib and consider dose reduction upon resolution.
Immune-Related Adverse Events (irAEs) - Management depends on the specific organ system affected and the severity. - For moderate to severe irAEs, withhold nivolumab and initiate systemic corticosteroids.[16] - Specialist consultation is recommended for organ-specific irAEs.[1]

Monitoring and Patient Follow-Up

  • Baseline Assessments: Comprehensive medical history, physical examination, baseline laboratory tests (complete blood count, comprehensive metabolic panel, thyroid function tests), and baseline imaging (CT or MRI).[15]

  • During Treatment: Regular monitoring of blood pressure, laboratory parameters, and for clinical signs and symptoms of AEs.[16][18] Efficacy is typically assessed via imaging every 8-12 weeks.

  • Post-Treatment: Patients should be followed for overall survival and long-term safety.[15] Monitoring for immune-related adverse reactions should continue for up to 5 months after the last dose of nivolumab.[16]

References

Application Notes and Protocols for Biomarker Assessment in S2101 Patient Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the assessment of key biomarkers—Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS)—for the selection of patients with advanced solid tumors, specifically IO refractory melanoma and head and neck squamous cell carcinoma (HNSCC), for the SWOG S2101 clinical trial. The this compound trial evaluates the efficacy of a combination therapy of cabozantinib (B823) and nivolumab, stratifying patients based on their TMB and TIS status.

Introduction to this compound and Biomarker Strategy

The this compound "BiCaZO" trial is a Phase II study investigating the combination of cabozantinib, a multi-tyrosine kinase inhibitor, and nivolumab, a PD-1 checkpoint inhibitor, in patients with advanced melanoma and HNSCC that is refractory to prior immune checkpoint inhibitor therapy.[1][2] The trial employs a biomarker-stratified design to explore the predictive value of TMB and TIS in identifying patients most likely to benefit from this combination therapy.[2] Patients are categorized into one of four cohorts based on their biomarker status: TMB-high/TIS-high, TMB-high/TIS-low, TMB-low/TIS-high, and TMB-low/TIS-low.

Cabozantinib targets multiple receptor tyrosine kinases, including MET, VEGFR, and AXL, which are implicated in tumor growth, angiogenesis, and immunosuppression.[3][4] Its immunomodulatory properties may enhance the anti-tumor immune response elicited by nivolumab.[3] Nivolumab is a human IgG4 monoclonal antibody that blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2), thereby releasing the brakes on the anti-tumor immune response.[5]

Biomarker Assessment Techniques

The selection of patients for the this compound trial relies on the accurate assessment of two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).

Tumor Mutational Burden (TMB)

TMB is a quantitative measure of the total number of somatic mutations per megabase of a tumor's genome.[6] A higher TMB is thought to lead to the formation of more neoantigens, which can be recognized by the immune system, potentially making the tumor more susceptible to immunotherapy.

Tumor Inflammation Signature (TIS)

TIS is a gene expression profile that characterizes the presence of a pre-existing but suppressed adaptive immune response within the tumor microenvironment.[7][8] It is measured by analyzing the expression levels of a specific set of 18 genes involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.[7][8][9] A "hot" or inflamed tumor microenvironment, as indicated by a high TIS score, is often associated with a better response to checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biomarkers used in the this compound trial.

Biomarker Assessment Method Metric Value Reference
Tumor Mutational Burden (TMB)Whole Exome Sequencing (WES) or approved NGS panels (e.g., FoundationOne CDx)TMB-High Cutoff≥10 mutations/megabase[10][11][12]
Tumor Inflammation Signature (TIS)NanoString nCounter Gene Expression Profiling (PanCancer IO 360 Panel)Signature ScoreA continuous score is generated; a specific cutoff for "high" vs. "low" is protocol-defined.[13][14]
Tumor Type Biomarker Prevalence of "High" Status (Approximate) Reference
Melanoma (IO Refractory)TMB-High (≥10 mut/Mb)~30-50%[15][16]
Head and Neck Squamous Cell Carcinoma (HNSCC)TMB-High (≥10 mut/Mb)~15-25%[17][18]
MelanomaTIS-HighVaries depending on study and cutoff
Head and Neck Squamous Cell Carcinoma (HNSCC)TIS-HighVaries depending on study and cutoff

Experimental Protocols

Protocol 1: Tumor Mutational Burden (TMB) Assessment by Whole Exome Sequencing (WES)

This protocol outlines the general steps for determining TMB from formalin-fixed, paraffin-embedded (FFPE) tumor tissue using WES.

1. Sample Preparation and Quality Control:

  • Obtain FFPE tumor tissue block. A pathologist should review the H&E stained slide to confirm tumor presence and estimate tumor cellularity.

  • Macro-dissect tumor-rich areas to enrich for tumor cells.

  • Extract genomic DNA (gDNA) from the dissected tissue using a commercially available kit optimized for FFPE samples.

  • Quantify the extracted gDNA using a fluorometric method (e.g., Qubit) and assess its quality and purity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

2. Library Preparation:

  • Fragment the gDNA to a target size range (e.g., 150-250 bp) using enzymatic or mechanical methods.

  • Perform end-repair, A-tailing, and adapter ligation to the fragmented DNA.

  • Use a capture-based method with exome-specific probes to enrich for the coding regions of the genome.

  • Amplify the captured library by PCR.

  • Perform quality control on the final library to assess size distribution and concentration.

3. Sequencing:

  • Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing is recommended.

  • Ensure sufficient sequencing depth to accurately call somatic variants (typically >100x mean target coverage for tumor samples).

4. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads (e.g., using FastQC).

  • Align the reads to the human reference genome (e.g., GRCh38/hg38).

  • Process the aligned reads to remove PCR duplicates and perform base quality score recalibration.

  • Call somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) using a validated variant caller (e.g., MuTect2, VarScan2). This typically involves comparing the tumor sample to a matched normal blood sample or a pooled normal reference to filter out germline variants.

  • Annotate the called variants to identify their genomic location and predicted functional impact.

  • Filter the variants to include only those in the coding regions of the exome and to remove known germline variants and sequencing artifacts.

  • Calculate TMB by dividing the total number of qualifying somatic mutations by the size of the captured exome region in megabases (Mb). The result is expressed as mutations/Mb.

Protocol 2: Tumor Inflammation Signature (TIS) Assessment by NanoString nCounter Gene Expression Profiling

This protocol describes the steps for measuring the 18-gene TIS from FFPE tumor tissue using the NanoString nCounter platform with the PanCancer IO 360 panel.

1. Sample Preparation and RNA Extraction:

  • Obtain FFPE tumor tissue sections (typically 5-10 µm thick).

  • Perform deparaffinization using a series of xylene and ethanol (B145695) washes.

  • Extract total RNA from the deparaffinized tissue using a commercially available kit optimized for FFPE samples (e.g., Qiagen RNeasy FFPE Kit).

  • Quantify the extracted RNA using a fluorometric method and assess its quality (e.g., using Agilent Bioanalyzer or TapeStation to determine the DV200, the percentage of RNA fragments >200 nucleotides). A minimum DV200 is recommended for optimal performance.

2. Hybridization:

  • Prepare the hybridization reaction by mixing the extracted RNA (typically 50-100 ng) with the nCounter PanCancer IO 360 Reporter CodeSet and Capture ProbeSet.

  • Incubate the hybridization reaction at 65°C for 16-20 hours to allow the probes to bind to their target mRNA molecules.

3. Post-Hybridization Processing:

  • Load the hybridized samples into the nCounter Prep Station for automated post-hybridization processing. This involves removing excess probes and immobilizing the probe-target complexes onto the streptavidin-coated cartridge.

4. Digital Barcode Reading:

  • Transfer the cartridge to the nCounter Digital Analyzer for data acquisition. The Digital Analyzer counts the individual fluorescent barcodes corresponding to each target mRNA molecule.

5. Data Analysis and TIS Score Calculation:

  • Perform quality control on the raw data to ensure the run meets predefined metrics.

  • Normalize the raw counts using the positive and negative controls included in the assay, as well as a set of housekeeping genes.

  • The normalized data for the 18 genes in the TIS panel are then used to calculate the TIS score. The specific algorithm for calculating the TIS score is proprietary to NanoString and is typically provided through their analysis software or services.[14] The score is a continuous variable, and patients are stratified into "TIS-high" or "TIS-low" based on a pre-defined cutoff value for the specific clinical trial.

Visualizations

S2101_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tumor_Cell Tumor Cell MET MET Proliferation Proliferation/ Survival MET->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL AXL Metastasis Metastasis AXL->Metastasis PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds T_Cell T-Cell Activation T-Cell Activation PD1->Activation Inhibits TCR TCR TCR->Activation Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Cabozantinib->VEGFR Inhibits Cabozantinib->AXL Inhibits Nivolumab Nivolumab Nivolumab->PD1 Blocks Binding

Caption: Mechanism of action of Cabozantinib and Nivolumab.

S2101_Workflow cluster_patient_selection Patient Selection cluster_biomarker_assessment Biomarker Assessment cluster_stratification Patient Stratification cluster_treatment Treatment Patient Advanced Melanoma or HNSCC (IO Refractory) Biopsy Tumor Biopsy (FFPE) Patient->Biopsy DNA_Extraction DNA Extraction Biopsy->DNA_Extraction RNA_Extraction RNA Extraction Biopsy->RNA_Extraction WES Whole Exome Sequencing DNA_Extraction->WES NanoString NanoString nCounter (PanCancer IO 360) RNA_Extraction->NanoString TMB_Analysis TMB Calculation (mutations/Mb) WES->TMB_Analysis TIS_Analysis TIS Score Calculation NanoString->TIS_Analysis Stratify Stratification TMB_Analysis->Stratify TIS_Analysis->Stratify Cohort1 TMB-high / TIS-high Stratify->Cohort1 Cohort2 TMB-high / TIS-low Stratify->Cohort2 Cohort3 TMB-low / TIS-high Stratify->Cohort3 Cohort4 TMB-low / TIS-low Stratify->Cohort4 Treatment Cabozantinib + Nivolumab Cohort1->Treatment Cohort2->Treatment Cohort3->Treatment Cohort4->Treatment

Caption: this compound patient selection and biomarker assessment workflow.

References

Application Notes and Protocols for PD-L1 Immunohistochemistry (IHC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that has emerged as a key biomarker for predicting response to immunotherapy in various cancers, including non-small cell lung cancer (NSCLC), melanoma, and head and neck squamous cell carcinoma (HNSCC).[1][2][3] Immunohistochemistry (IHC) is the standard method for assessing PD-L1 expression in tumor tissue.[3] Clinical trials, such as SWOG S2101 which investigates the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with melanoma or HNSCC who have progressed on prior PD-1/PD-L1 checkpoint inhibition, rely on accurate and reproducible PD-L1 testing to guide patient selection and stratification.[4][5]

These application notes provide a detailed overview of the standardized protocols for PD-L1 IHC testing, with a focus on the methodologies relevant to clinical research involving PD-1/PD-L1 inhibitors.

Overview of FDA-Approved PD-L1 IHC Assays

Several PD-L1 IHC assays have received FDA approval as either companion or complementary diagnostics for specific immune checkpoint inhibitors.[2][6] Each assay is a complete system consisting of a specific antibody clone, a dedicated staining platform, and a defined scoring algorithm. While developed for specific drugs, studies have explored the analytical concordance between these assays.[6]

Assay NameAntibody CloneStaining PlatformAssociated Drug(s)Scoring Metric
PD-L1 IHC 22C3 pharmDx 22C3 (mouse anti-human)Dako Autostainer Link 48PembrolizumabTumor Proportion Score (TPS), Combined Positive Score (CPS)
PD-L1 IHC 28-8 pharmDx 28-8 (rabbit anti-human)Dako Autostainer Link 48NivolumabTumor Proportion Score (TPS)
VENTANA PD-L1 (SP142) Assay SP142 (rabbit anti-human)Ventana BenchMark ULTRAAtezolizumabTumor Cell (TC) Score, Immune Cell (IC) Score
VENTANA PD-L1 (SP263) Assay SP263 (rabbit anti-human)Ventana BenchMark ULTRADurvalumab, PembrolizumabTumor Cell (TC) Score, Immune Cell (IC) Score

Table 1: Summary of FDA-Approved PD-L1 IHC Assays. This table summarizes the key characteristics of the four main commercially available and FDA-approved PD-L1 IHC assays.[1][2][6][7]

Biological Pathway: PD-1/PD-L1 Axis

The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, which can be expressed on tumor cells and tumor-infiltrating immune cells, delivers an inhibitory signal that suppresses the anti-tumor immune response.[7] Immune checkpoint inhibitors block this interaction, restoring the T-cell's ability to recognize and eliminate cancer cells.[2]

PD1_PDL1_Pathway cluster_tumor Tumor Microenvironment Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses MHC MHC Tumor Cell->MHC presents antigen via T-Cell T-Cell T-Cell->Tumor Cell PD-1 PD-1 T-Cell->PD-1 expresses TCR TCR T-Cell->TCR expresses PD-L1->PD-1 Inhibitory Signal MHC->TCR Activation Signal Immune Checkpoint Inhibitor Anti-PD-1 / Anti-PD-L1 Inhibitor Immune Checkpoint Inhibitor->PD-L1 Blocks Interaction Immune Checkpoint Inhibitor->PD-1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of checkpoint inhibitors.

Experimental Workflow for PD-L1 IHC Testing

The process of PD-L1 testing involves several critical pre-analytical, analytical, and post-analytical steps to ensure the quality and accuracy of the results.

IHC_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample_Collection 1. Tissue Biopsy (FFPE Block) Path_Review 2. Pathology Review (Specimen Adequacy) Sample_Collection->Path_Review Sectioning 3. Microtomy (4-5 µm sections) Path_Review->Sectioning Staining 4. Automated IHC Staining (e.g., Dako AS480) Sectioning->Staining Deparaffinization Deparaffinization Antigen_Retrieval Antigen Retrieval Primary_Ab Primary Ab Incubation (e.g., 28-8) Detection Detection System (Polymer-HRP) Chromogen Chromogen (DAB) Scoring 5. Pathologist Scoring (e.g., TPS) Staining->Scoring Reporting 6. Report Generation Scoring->Reporting

Caption: General experimental workflow for PD-L1 immunohistochemistry testing.

Detailed Protocol: PD-L1 IHC 28-8 pharmDx on Dako Autostainer Link 48

This protocol is based on the FDA-approved complementary diagnostic assay for nivolumab.[8][9] It is intended for use with formalin-fixed, paraffin-embedded (FFPE) human tumor tissue.

I. Materials and Reagents

  • Primary Antibody: Monoclonal Rabbit Anti-Human PD-L1, Clone 28-8 (provided in Dako pharmDx kit)

  • Negative Control: Negative Control Reagent (provided in kit)

  • Staining Platform: Dako Autostainer Link 48 (AS480)

  • Pre-treatment Module: Dako PT Link

  • Detection System: EnVision FLEX visualization system (included in kit)

  • Reagents:

    • EnVision FLEX Target Retrieval Solution, Low pH

    • EnVision FLEX Wash Buffer, 20x

    • Peroxidase-Blocking Reagent

    • Mouse Anti-Rabbit IgG Linker

    • Substrate-Chromogen Solution (DAB)

    • DAB Enhancer

  • Ancillary Supplies: Positively charged microscope slides, coverslips, mounting medium, hematoxylin, deionized water, ethanol (B145695), xylene or xylene substitute.

  • Control Tissue: Multi-tissue control slide containing tonsil and placenta tissue, or cell lines with known PD-L1 expression levels.[8][10]

II. Specimen Preparation (Pre-Analytical)

  • Fixation: Use 10% neutral buffered formalin for 6-72 hours.

  • Sectioning: Cut FFPE tissue blocks into 4-5 µm thick sections and mount on positively charged slides.

  • Drying: Dry slides overnight at room temperature or for 10-30 minutes at 60°C.

III. Automated Staining Procedure (Analytical)

The following steps are performed on the Dako Autostainer Link 48 using the pre-programmed protocol for the PD-L1 IHC 28-8 pharmDx assay.[9]

  • Baking/Deparaffinization: Slides are baked on the instrument to melt the paraffin, followed by a series of xylene (or substitute) and ethanol washes to deparaffinize and rehydrate the tissue sections.

  • Epitope Retrieval:

    • Load slides into the PT Link module.

    • Immerse slides in pre-heated EnVision FLEX Target Retrieval Solution (Low pH).

    • Heat for 20 minutes at 97°C.

    • Cool down to 65°C.

  • Staining Protocol on Autostainer Link 48:

    • Transfer slides to the Autostainer.

    • Peroxidase Block: Incubate with Peroxidase-Blocking Reagent for 5 minutes to quench endogenous peroxidase activity.

    • Wash: Rinse with EnVision FLEX Wash Buffer.

    • Primary Antibody: Apply the PD-L1 primary antibody (clone 28-8) or Negative Control Reagent and incubate for 30 minutes.

    • Wash: Rinse with wash buffer.

    • Linker: Apply the Mouse Anti-Rabbit IgG Linker and incubate for 15 minutes. This step is necessary to link the rabbit primary antibody to the subsequent visualization reagent.

    • Wash: Rinse with wash buffer.

    • Visualization Reagent: Apply the visualization reagent (dextran polymer backbone conjugated with horseradish peroxidase and secondary antibodies) and incubate for 20 minutes.

    • Wash: Rinse with wash buffer.

    • Chromogen: Apply 3,3'-diaminobenzidine (B165653) tetrahydrochloride (DAB) chromogen solution and incubate for 10 minutes. This results in a brown precipitate at the site of the antigen.

    • Enhancer: Apply the DAB Enhancer for 5 minutes.

    • Wash: Rinse with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 5 minutes to stain cell nuclei blue.

    • Rinse thoroughly with deionized water.

  • Dehydration and Coverslipping:

    • Dehydrate the sections through graded ethanol solutions.

    • Clear in xylene (or substitute).

    • Coverslip the slides using a permanent mounting medium.

IV. Interpretation and Scoring (Post-Analytical)

  • Quality Control: First, examine the control slide. The tonsil tissue should show distinct membrane staining in crypt epithelium and follicular macrophages. The negative control reagent slide should show no specific staining.

  • Staining Assessment: A positive PD-L1 reaction is defined as brown staining on the cell membrane of tumor cells. Cytoplasmic staining may be observed but is not included in the scoring.[9]

  • Scoring (Tumor Proportion Score - TPS):

    • The TPS is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[10]

    • The score is calculated as: TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100%

    • At least 100 viable tumor cells must be present in the specimen for adequate evaluation.

  • Reporting: The result is reported as a percentage. Clinical trials often use specific cut-offs (e.g., ≥1%, ≥5%, ≥10%, or ≥50%) to define PD-L1 positivity.[1][8]

Conclusion

Standardized PD-L1 immunohistochemistry is essential for the development and clinical application of immune checkpoint inhibitors. The use of validated, FDA-approved assays like the PD-L1 IHC 28-8 pharmDx kit ensures reproducible and reliable biomarker assessment. Adherence to detailed protocols, including proper specimen handling, automated staining procedures, and rigorous scoring criteria, is paramount for providing accurate data to guide treatment decisions in both clinical trials and routine practice.[3][11]

References

Application Notes and Protocols for Next-Generation Sequencing in Tumor Mutation Analysis for S2101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of next-generation sequencing (NGS) in the analysis of tumor mutations, with a specific focus on the context of the SWOG S2101 (BiCaZO) clinical trial. This compound is a phase II study evaluating the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and head and neck squamous cell carcinoma (HNSCC).[1] A key component of this trial is the stratification of patients based on two critical biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). This document outlines the methodologies for assessing these biomarkers using NGS and gene expression profiling.

The protocols provided herein are intended to serve as a comprehensive guide for researchers and professionals in drug development who are involved in clinical trial biomarker analysis and translational research.

Biomarkers in this compound

The this compound trial stratifies patients based on the following biomarkers to assess their potential to predict response to the combination therapy:

  • Tumor Mutational Burden (TMB): TMB is a quantitative measure of the total number of somatic mutations per megabase of a tumor's genome.[2] A higher TMB is hypothesized to lead to the formation of more neoantigens, which can be recognized by the immune system, potentially enhancing the efficacy of immunotherapies.[2] In the context of this compound, TMB is assessed using a comprehensive genomic profiling assay.

  • Tumor Inflammation Signature (TIS): TIS is an 18-gene expression signature that characterizes the presence of a peripherally suppressed adaptive immune response within the tumor microenvironment.[3][4][5] It helps to distinguish "hot" tumors (with an active immune infiltrate) from "cold" tumors. The TIS score is determined using gene expression profiling.[4]

The 18 genes included in the NanoString Tumor Inflammation Signature (TIS) are involved in four key areas of immune biology: IFN-γ-responsive genes related to antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance. The specific genes are: CCL5, CD27, CD274 (PD-L1), CD276 (B7-H3), CD8A, CMKLR1, CXCL9, CXCR6, HLA-DQA1, HLA-DRB1, HLA-E, IDO1, LAG3, NKG7, PDCD1LG2 (PD-L2), PSMB10, STAT1, and TIGIT.[6]

Quantitative Data Summary

The following tables summarize the clinical utility of TMB and TIS as predictive biomarkers in melanoma and HNSCC, based on data from relevant clinical studies.

Table 1: Clinical Outcomes by Tumor Mutational Burden (TMB) in Advanced Melanoma Patients Treated with Immune Checkpoint Inhibitors

Clinical OutcomeTMB HighTMB LowHazard Ratio (95% CI)p-valueReference
Overall Survival (OS) Improved0.49 (0.33, 0.73)0.001[7]
Progression-Free Survival (PFS) Improved0.47 (0.33, 0.68)< 0.001[7]

Table 2: Clinical Outcomes by Tumor Mutational Burden (TMB) in Head and Neck Squamous Cell Carcinoma (HNSCC) Patients Treated with Immune Checkpoint Inhibitors

Clinical OutcomeTMB HighTMB LowOdds Ratio (OR) / Hazard Ratio (HR) (95% CI)p-valueReference
Overall Response Rate (ORR) HigherOR = 2.62 (1.74, 3.94)< 0.0001[8]
Overall Survival (OS) ImprovedHR = 0.53 (0.39, 0.71)< 0.0001[8]

Table 3: Association of Tumor Inflammation Signature (TIS) with Clinical Outcomes in Pan-Cancer Cohort (including Melanoma and HNSCC) Treated with Anti-PD-1 Therapy

Clinical OutcomeHigh TIS ScoreLow TIS ScoreHazard Ratio (95% CI)p-valueReference
Overall Survival (OS) Prolonged0.37 (0.18, 0.76)0.005[9]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the NGS-based analysis of tumor mutations for TMB and the gene expression profiling for TIS.

Protocol 1: DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol outlines the steps for extracting DNA from FFPE tumor tissue, a common sample type in clinical oncology.

Materials:

  • FFPE tissue sections (5-10 µm thick)

  • Deparaffinization solution (e.g., xylene)

  • Ethanol (B145695) (100%, 95%, 70%)

  • Proteinase K

  • Lysis buffer

  • Cross-link reversal buffer

  • DNA binding buffer

  • DNA wash buffer

  • Elution buffer

  • Microcentrifuge tubes

  • Heating block or water bath

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • Deparaffinization:

    • Place 1-2 FFPE sections into a microcentrifuge tube.

    • Add 1 mL of xylene and vortex vigorously for 30 seconds.

    • Centrifuge at maximum speed for 5 minutes.

    • Carefully remove the supernatant.

    • Repeat the xylene wash.

  • Rehydration:

    • Add 1 mL of 100% ethanol and vortex.

    • Centrifuge at maximum speed for 2 minutes and discard the supernatant.

    • Repeat with 95% ethanol, followed by 70% ethanol.

    • After the final ethanol wash, briefly centrifuge and remove all residual ethanol. Air dry the pellet for 5-10 minutes.

  • Lysis and Protein Digestion:

    • Resuspend the tissue pellet in 180 µL of lysis buffer.

    • Add 20 µL of Proteinase K and vortex to mix.

    • Incubate at 56°C for 1-3 hours (or overnight) until the tissue is completely lysed.

  • Cross-link Reversal:

    • Add 200 µL of cross-link reversal buffer and 200 µL of 100% ethanol. Vortex thoroughly.

  • DNA Binding and Purification:

    • Transfer the lysate to a DNA spin column placed in a collection tube.

    • Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

    • Add 500 µL of wash buffer to the column and centrifuge for 1 minute. Discard the flow-through.

    • Repeat the wash step.

    • Centrifuge the empty column for an additional 2 minutes to remove any residual ethanol.

  • Elution:

    • Place the spin column in a clean 1.5 mL microcentrifuge tube.

    • Add 30-50 µL of elution buffer directly to the center of the column membrane.

    • Incubate at room temperature for 5 minutes.

    • Centrifuge at 10,000 x g for 1 minute to elute the DNA.

  • Quantification and Quality Control:

    • Quantify the DNA concentration using a fluorometric method (e.g., Qubit).

    • Assess DNA quality using a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios.

    • For NGS applications, it is also recommended to assess DNA integrity using a method like the Agilent TapeStation to determine the DNA Integrity Number (DIN).

Protocol 2: Next-Generation Sequencing for Tumor Mutational Burden (TMB) Analysis using a Comprehensive Genomic Panel (e.g., Illumina TruSight Oncology 500)

This protocol provides a generalized workflow for a targeted NGS assay for TMB analysis, based on the principles of the Illumina TruSight Oncology 500 (TSO500) assay.[10][11][12]

1. Library Preparation:

  • DNA Fragmentation:

    • Start with a minimum of 40 ng of high-quality FFPE DNA.[10][11]

    • Fragment the DNA to an average size of 150-250 bp using either enzymatic fragmentation or mechanical shearing (e.g., Covaris sonication).

  • End Repair and A-tailing:

    • Perform end-repair to create blunt-ended DNA fragments.

    • Add a single 'A' nucleotide to the 3' ends of the fragments to prepare them for adapter ligation.

  • Adapter Ligation:

    • Ligate sequencing adapters with unique dual indexes to both ends of the A-tailed DNA fragments. This allows for multiplexing of samples.

  • Library Amplification:

    • Perform PCR to amplify the adapter-ligated library. The number of PCR cycles should be optimized based on the input DNA amount.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a fluorometric method.

    • Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

2. Target Enrichment:

  • Hybridization:

    • Pool multiple libraries.

    • Hybridize the pooled libraries with a cocktail of biotinylated probes that are specific to the target regions of the 523 cancer-relevant genes in the TSO500 panel.[12]

  • Capture and Wash:

    • Use streptavidin-coated magnetic beads to capture the probe-hybridized DNA fragments.

    • Perform a series of washes to remove non-specific DNA fragments.

  • Post-Enrichment Amplification:

    • Amplify the enriched library using PCR.

3. Sequencing:

  • Library Denaturation and Dilution:

    • Denature the final enriched libraries to single-stranded DNA.

    • Dilute the libraries to the optimal concentration for the sequencing platform.

  • Sequencing Run:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NextSeq 550) using a paired-end sequencing run.

4. Bioinformatics Analysis for TMB Calculation:

  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.[13]

  • Adapter and Quality Trimming:

    • Remove adapter sequences and low-quality bases from the reads.

  • Alignment:

    • Align the trimmed reads to a human reference genome (e.g., GRCh37/hg19 or GRCh38/hg38) using an aligner such as BWA-MEM.

  • Duplicate Removal:

    • Mark or remove PCR duplicates using tools like Picard MarkDuplicates.

  • Somatic Variant Calling:

    • Use a somatic variant caller (e.g., MuTect2, VarScan2) to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the tumor sample to a matched normal sample or a panel of normals.

  • Variant Annotation:

    • Annotate the called variants with information such as gene name, functional consequence (e.g., missense, nonsense, frameshift), and population allele frequencies using tools like Variant Effect Predictor (VEP) or ANNOVAR.

  • TMB Calculation:

    • Filter out germline variants using population databases (e.g., gnomAD, 1000 Genomes Project).

    • Count the number of remaining somatic, non-synonymous mutations within the coding regions of the targeted genes.

    • Calculate the TMB score by dividing the total number of mutations by the size of the coding region covered by the panel (in megabases). The TSO500 panel covers approximately 1.94 Mb of genomic content.[14]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways and common sites of actionable mutations in melanoma and HNSCC, which are relevant to the this compound trial.

MAPK_PI3K_Melanoma cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS NRAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (V600E/K) RAS->BRAF RAS->PI3K MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PTEN PTEN PTEN->PIP3

Figure 1: MAPK and PI3K signaling pathways in melanoma.

EGFR_PI3K_HNSCC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Amplification, Mutations) RAS HRAS EGFR->RAS PI3K PIK3CA (Mutations, Amplification) EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PTEN PTEN (Loss of function) PTEN->PIP3

Figure 2: EGFR and PI3K signaling pathways in HNSCC.
Experimental Workflow

The following diagram illustrates the overall experimental workflow for TMB and TIS analysis from FFPE tumor samples.

NGS_Workflow cluster_sample_prep Sample Preparation cluster_ngs NGS for TMB Analysis cluster_gep Gene Expression Profiling for TIS cluster_data_analysis Data Analysis FFPE FFPE Tumor Tissue Extraction DNA/RNA Extraction FFPE->Extraction QC1 Nucleic Acid QC (Quantification & Integrity) Extraction->QC1 LibPrep Library Preparation QC1->LibPrep DNA NanoString NanoString nCounter Assay QC1->NanoString RNA Enrichment Target Enrichment LibPrep->Enrichment Sequencing Sequencing Enrichment->Sequencing Bioinformatics Bioinformatics Pipeline (Alignment, Variant Calling) Sequencing->Bioinformatics TIS_Calc TIS Score Calculation NanoString->TIS_Calc TMB_Calc TMB Calculation Bioinformatics->TMB_Calc Report Biomarker Report TMB_Calc->Report TIS_Calc->Report

Figure 3: Workflow for TMB and TIS analysis.

Conclusion

The integration of next-generation sequencing for tumor mutational burden analysis and gene expression profiling for the tumor inflammation signature represents a significant advancement in the pursuit of personalized medicine for cancer patients. The protocols and information provided in this document are intended to guide researchers and clinicians in the robust and reproducible assessment of these critical biomarkers in the context of clinical trials such as this compound. Adherence to detailed and validated protocols is paramount to ensure the quality and reliability of the data, which ultimately informs treatment decisions and advances our understanding of cancer biology and immunotherapy response.

References

Application Notes and Protocols for RECIST 1.1 Criteria in the S2101 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the standardized application of the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 for assessing tumor response in the S2101 clinical trial. The this compound trial, "A Phase II Study of Combining Cabozantinib (B823) and Nivolumab in Participants with Advanced Solid Tumor Stratified by Tumor Biomarkers an immunoMATCH Pilot Study," evaluates the efficacy of this combination therapy in patients with advanced melanoma or squamous cell carcinoma of the head and neck (HNSCC).[1][2][3][4][5]

Accurate and consistent application of RECIST 1.1 is paramount for the primary endpoint of determining the Overall Response Rate (ORR).

Introduction to RECIST 1.1 in the Context of the this compound Trial

The this compound trial is a Phase II, open-label study investigating the combination of cabozantinib and nivolumab.[1] A key objective is to assess the anti-tumor activity of this regimen by evaluating the ORR, which is defined as the sum of complete and partial responses.[1] RECIST 1.1 provides a standardized methodology for quantifying tumor burden and categorizing treatment response.

1.1 Key Definitions in RECIST 1.1

TermDefinition
Target Lesions Measurable lesions selected at baseline to be repeatedly assessed throughout the trial. A maximum of 5 target lesions in total, and a maximum of 2 per organ, should be selected.
Non-Target Lesions All other lesions that are not selected as target lesions. These are noted at baseline and followed for unequivocal progression.
Measurable Lesions Lesions that can be accurately measured in at least one dimension. For solid tumors, this is typically a longest diameter of ≥10 mm. For lymph nodes, the short axis must be ≥15 mm.
Non-Measurable Lesions All other lesions, including small lesions (longest diameter <10 mm or lymph node short axis <15 mm), and truly non-measurable lesions such as leptomeningeal disease, ascites, pleural or pericardial effusions, and inflammatory breast disease.

Experimental Protocols for RECIST 1.1 Application

2.1 Baseline Tumor Assessment

  • Imaging Modality : Computed Tomography (CT) is the preferred imaging modality. Magnetic Resonance Imaging (MRI) is an acceptable alternative if it is used consistently for a specific lesion throughout the trial.

  • Image Acquisition :

    • Slice Thickness : A slice thickness of 5 mm or less is strongly recommended for accurate measurement.

    • Contrast Enhancement : Use of intravenous contrast is standard unless medically contraindicated. The same contrast protocol should be used for all imaging assessments.

  • Lesion Identification and Measurement :

    • Identify all lesions present at baseline.

    • Measure the longest diameter for all non-nodal lesions.

    • Measure the short axis for all nodal lesions.

  • Selection of Target Lesions :

    • Select up to 5 of the most representative measurable lesions as target lesions.

    • A maximum of 2 target lesions per organ should be selected.

    • The selected target lesions should be recorded with their anatomical location and longest diameter (or short axis for nodes).

  • Documentation of Non-Target Lesions :

    • All other lesions should be documented as non-target lesions. Their presence and location should be recorded.

  • Calculation of Baseline Sum of Diameters (BSOD) :

    • The sum of the longest diameters of all target lesions (and short axes of any target nodal lesions) is calculated to establish the BSOD.

2.2 Follow-up Tumor Assessments

  • Imaging Schedule : Tumor assessments should be performed at regular intervals as specified in the this compound protocol. While the exact schedule for this compound is not publicly available, a typical schedule for a Phase II trial is every 8-12 weeks.

  • Measurement of Target Lesions :

    • At each follow-up, measure the longest diameter (or short axis for nodes) of all previously identified target lesions in the same manner as at baseline.

    • Calculate the sum of the diameters of all target lesions.

  • Assessment of Non-Target Lesions :

    • Qualitatively assess all non-target lesions for "unequivocal progression," which is a substantial worsening in tumor burden that would prompt a change in therapy.

  • Identification of New Lesions :

    • Thoroughly evaluate for the presence of any new lesions. A new lesion is defined as one that was not present at baseline and is not consistent with a different etiology (e.g., inflammation, infection).

Data Presentation: Response Evaluation

The following tables summarize the criteria for defining tumor response based on RECIST 1.1.

3.1 Response Criteria for Target Lesions

Response CategoryCriteria
Complete Response (CR) Disappearance of all target lesions. Any pathological lymph nodes (whether target or non-target) must have a reduction in short axis to <10 mm.
Partial Response (PR) At least a 30% decrease in the sum of diameters of target lesions, taking as a reference the baseline sum of diameters.
Progressive Disease (PD) At least a 20% increase in the sum of diameters of target lesions, taking as a reference the smallest sum on study. The sum must also show an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
Stable Disease (SD) Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as a reference the smallest sum of diameters on study.

3.2 Overall Response Assessment

The overall response is determined by combining the assessment of target lesions, non-target lesions, and the appearance of new lesions.

Target LesionsNon-Target LesionsNew LesionsOverall Response
CRCRNoCR
CRNon-CR / Non-PDNoPR
PRNon-PDNoPR
SDNon-PDNoSD
AnyPDYes or NoPD
AnyAnyYesPD

Mandatory Visualizations

4.1 RECIST 1.1 Workflow for Patient Evaluation

RECIST_Workflow Start Patient Enrollment (Measurable Disease) Baseline Baseline Imaging (CT/MRI) Start->Baseline Select_Lesions Identify & Select Target/Non-Target Lesions Baseline->Select_Lesions Calculate_BSOD Calculate Baseline Sum of Diameters (BSOD) Select_Lesions->Calculate_BSOD FollowUp Follow-up Imaging Calculate_BSOD->FollowUp Measure_Target Measure Target Lesions FollowUp->Measure_Target Assess_NonTarget Assess Non-Target Lesions FollowUp->Assess_NonTarget Assess_New Assess for New Lesions FollowUp->Assess_New Response_Eval Overall Response Evaluation (CR, PR, SD, PD) Measure_Target->Response_Eval Assess_NonTarget->Response_Eval Assess_New->Response_Eval Progression Progressive Disease (PD) Response_Eval->Progression If PD Continue Continue Treatment & Follow-up Response_Eval->Continue If CR, PR, or SD Off_Study Off Study Treatment Progression->Off_Study Continue->FollowUp Next Assessment Cycle

Caption: Workflow for RECIST 1.1 patient evaluation in a clinical trial.

4.2 Logical Relationships in Overall Response Determination

Overall_Response Target Target Lesion Response Decision Combine Assessments Target->Decision NonTarget Non-Target Lesion Response NonTarget->Decision NewLesions New Lesions NewLesions->Decision CR Complete Response Decision->CR CR in Target & Non-Target No New Lesions PR Partial Response Decision->PR PR/CR in Target Non-PD in Non-Target No New Lesions SD Stable Disease Decision->SD SD in Target Non-PD in Non-Target No New Lesions PD Progressive Disease Decision->PD PD in Target or Non-Target or Presence of New Lesions

Caption: Decision logic for determining overall tumor response per RECIST 1.1.

References

Application Notes and Protocols for the S2101 Clinical Study

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Data Collection and Management for the S2101 Clinical Study

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SWOG this compound (BiCaZO) clinical trial is a Phase II study evaluating the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1][2] A key aspect of this study is the stratification of patients based on tumor biomarkers, namely Tumor Mutational Burden (TMB) and a Gene Expression Profile (GEP) for Tumor Inflammation Score (TIS).[3] This document provides detailed application notes and protocols for the data collection and management procedures relevant to the this compound study, aimed at ensuring data integrity, consistency, and compliance for researchers, scientists, and drug development professionals.

Data Presentation

As of the last update, specific quantitative data from the this compound clinical trial have not been publicly released. However, the following tables have been designed to serve as templates for the structured presentation of key data points that are expected to be collected and analyzed in this study.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicMelanoma Cohort (n=)HNSCC Cohort (n=)Total (n=)
Age (Median, Range)
Sex (Male/Female)
ECOG Performance Status (0/1)
Prior Lines of Therapy (Median, Range)
HPV Status (HNSCC only) (Positive/Negative)N/A

Table 2: Biomarker Status by Disease Cohort

Biomarker StatusMelanoma Cohort (n=)HNSCC Cohort (n=)Total (n=)
TMB High / GEP High
TMB High / GEP Low
TMB Low / GEP High
TMB Low / GEP Low

Table 3: Treatment Efficacy by Biomarker Subgroup

Biomarker SubgroupObjective Response Rate (ORR) (%)Disease Control Rate (DCR) (%)Median Progression-Free Survival (PFS) (Months)Median Overall Survival (OS) (Months)
Melanoma Cohort
TMB High / GEP High
TMB High / GEP Low
TMB Low / GEP High
TMB Low / GEP Low
HNSCC Cohort
TMB High / GEP High
TMB High / GEP Low
TMB Low / GEP High
TMB Low / GEP Low

Experimental Protocols

Specimen Collection and Processing

Objective: To obtain high-quality tumor tissue and whole blood specimens for biomarker analysis and germline genomic analysis.

Protocol:

  • Informed Consent: Ensure the patient has provided informed consent for the collection and use of biospecimens for research purposes as outlined in the this compound protocol.[4]

  • Tumor Biopsy:

    • A fresh tumor biopsy is required for patients without a recent (within a specified timeframe per protocol) archival tissue sample.

    • The biopsy should be of sufficient size to yield adequate material for both TMB and GEP analysis.

    • The specimen should be handled according to standard pathology procedures to preserve nucleic acid integrity. This typically involves immediate fixation in 10% neutral buffered formalin for a specified duration before processing into a formalin-fixed, paraffin-embedded (FFPE) block.

  • Blood Collection:

    • Collect whole blood in EDTA tubes for germline DNA extraction.

    • Follow standard phlebotomy procedures.

    • Process and ship ambient temperature blood specimens within one day of collection.[5]

  • Specimen Submission:

    • All specimens must be logged into the SWOG online Specimen Tracking system.[5]

    • Label all specimens clearly with the patient ID and other required identifiers.

    • Package and ship specimens according to the guidelines provided in the this compound protocol and SWOG's general specimen submission procedures.[4]

Tumor Mutational Burden (TMB) Analysis by Whole Exome Sequencing (WES)

Objective: To quantify the number of non-synonymous somatic mutations per megabase of the tumor genome.

Methodology:

  • DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections and matched whole blood (for germline DNA).

  • Library Preparation: Prepare WES libraries from both tumor and germline DNA using a commercial exome capture kit.

  • Sequencing: Perform paired-end sequencing of the captured libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Alignment: Align sequencing reads to the human reference genome (e.g., GRCh38).

    • Somatic Variant Calling: Identify somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the tumor and germline sequencing data.

    • Filtering: Filter out germline variants and common polymorphisms.

    • TMB Calculation: Count the total number of remaining non-synonymous somatic mutations and divide by the size of the captured exome in megabases (Mb). The result is expressed as mutations/Mb.

Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS)

Objective: To measure the expression of a predefined set of 18 genes associated with a suppressed adaptive immune response within the tumor microenvironment.

Methodology:

  • RNA Extraction: Extract total RNA from FFPE tumor tissue sections.

  • Gene Expression Analysis:

    • Utilize a targeted gene expression panel, such as the NanoString nCounter® platform with a custom or pre-designed TIS panel.

    • Hybridize the extracted RNA with the gene-specific probes.

    • Quantify the abundance of each target mRNA molecule.

  • Data Analysis:

    • Normalization: Normalize the raw gene expression counts to control for technical variability.

    • TIS Calculation: Calculate the TIS score as a weighted sum of the normalized expression values of the 18 genes in the signature.

    • Stratification: Patients are stratified into "GEP High" or "GEP Low" based on a predefined cut-off for the TIS score.

Mandatory Visualizations

Signaling Pathways of Cabozantinib and Nivolumab

cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis MET MET Proliferation Proliferation MET->Proliferation Invasion Invasion MET->Invasion AXL AXL Metastasis Metastasis AXL->Metastasis PDL1 PD-L1 Immune_Evasion Immune Evasion PDL1->Immune_Evasion PD1 PD-1 PDL1->PD1 T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->AXL Nivolumab Nivolumab Nivolumab->PD1

Caption: Combined inhibition of receptor tyrosine kinases and PD-1/PD-L1 checkpoint.

This compound Clinical Study Workflow

Patient_Screening Patient Screening (Advanced Melanoma or HNSCC) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Step1_Registration Step 1 Registration Informed_Consent->Step1_Registration Specimen_Collection Specimen Collection (Tumor Biopsy & Blood) Step1_Registration->Specimen_Collection Biomarker_Analysis Biomarker Analysis (TMB and GEP/TIS) Specimen_Collection->Biomarker_Analysis Patient_Stratification Patient Stratification (4 Biomarker Subgroups) Biomarker_Analysis->Patient_Stratification Step2_Registration Step 2 Registration Patient_Stratification->Step2_Registration Treatment Treatment with Cabozantinib + Nivolumab Step2_Registration->Treatment Data_Collection Data Collection (Efficacy and Safety) Treatment->Data_Collection Follow_Up Follow-Up Data_Collection->Follow_Up

Caption: Overview of the this compound clinical study workflow.

Data Management Logical Flow

Data_Source Data Source (eCRFs, Labs, Imaging) Data_Entry Data Entry (SWOG RAVE System) Data_Source->Data_Entry Data_Validation Data Validation (Automated & Manual Checks) Data_Entry->Data_Validation Query_Management Query Management Data_Validation->Query_Management Data_Cleaning Data Cleaning Query_Management->Data_Cleaning Database_Lock Database Lock Data_Cleaning->Database_Lock Data_Extraction Data Extraction Database_Lock->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis

Caption: High-level data management flow for the this compound study.

Data Collection and Management Plan

While the full this compound protocol is not publicly available, the following data collection and management plan is based on SWOG's best practices and information from the clinical trial summary.[5][6]

Data Collection
  • Source Data: All data recorded in the electronic Case Report Forms (eCRFs) must be supported by source documentation in the patient's medical record.

  • Data Entry: Data will be entered into a 21 CFR Part 11-compliant electronic data capture (EDC) system, such as SWOG's Medidata Rave system.

  • Key Data Categories:

    • Patient demographics and medical history

    • Treatment administration details

    • Adverse events (AEs) and serious adverse events (SAEs)

    • Tumor assessments (e.g., RECIST 1.1)

    • Biomarker results (TMB and TIS)

    • Concomitant medications

    • Survival status

Data Management
  • Data Validation: The data will be reviewed for completeness, accuracy, and consistency through a combination of automated edit checks within the EDC system and manual data review.

  • Query Resolution: Data discrepancies will be raised as queries to the clinical sites for clarification and resolution.

  • Data Coding: Medical terms, such as adverse events and medications, will be coded using standardized dictionaries (e.g., MedDRA and WHODrug).

  • Data Reconciliation: Data from external sources, such as central laboratories and imaging vendors, will be reconciled with the clinical database.

  • Database Lock: The clinical database will be locked after all data have been entered, cleaned, and all queries resolved.

  • Data Archiving: All study-related data and documentation will be archived in accordance with regulatory requirements and institutional policies.

Quality Control and Assurance
  • Training: All study personnel involved in data collection and management will be trained on the this compound protocol and relevant standard operating procedures (SOPs).

  • Monitoring: Clinical monitors will conduct site visits to verify source data, ensure protocol compliance, and assess data quality.

  • Audits and Inspections: The study may be subject to audits by SWOG's Quality Assurance department and inspections by regulatory authorities to ensure compliance with Good Clinical Practice (GCP) guidelines.

References

Application Notes and Protocols for the SWOG S2101 Trial: A Statistical Analysis Plan

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Statistical analysis plan for the SWOG S2101 trial

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SWOG this compound trial, also known as BiCaZO (Biomarker Stratified Cabozantinib (B823) and Nivolumab), is a Phase II clinical study evaluating the efficacy and safety of combining cabozantinib and nivolumab (B1139203) in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1][2] A key feature of this trial is the stratification of patients based on tumor biomarkers to explore potential predictive indicators of response to this combination therapy.[1] This document provides a detailed overview of the statistical analysis plan for the SWOG this compound trial, including data presentation, experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

All quantitative data from the SWOG this compound trial will be summarized in structured tables to facilitate clear comparison and interpretation.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicMelanoma Cohort (N=...)HNSCC Cohort (N=...)Total (N=...)
Age (Median, Range)
Sex (Male/Female, %)
ECOG Performance Status (0/1, %)
Prior Lines of Therapy (Median, Range)
TMB Status (High/Low, %)
TIS Status (High/Low, %)
HNSCC Specific
HPV/p16 Status (Positive/Negative, %)
Primary Tumor Location

Table 2: Efficacy Endpoints

EndpointBiomarker SubgroupMelanoma CohortHNSCC Cohort
Overall Response Rate (ORR) TMB High / TIS High
(%, 95% CI)TMB High / TIS Low
TMB Low / TIS High
TMB Low / TIS Low
Disease Control Rate (DCR) TMB High / TIS High
(%, 95% CI)TMB High / TIS Low
TMB Low / TIS High
TMB Low / TIS Low
Progression-Free Survival (PFS) TMB High / TIS High
(Median, 95% CI)TMB High / TIS Low
TMB Low / TIS High
TMB Low / TIS Low
Overall Survival (OS) TMB High / TIS High
(Median, 95% CI)TMB High / TIS Low
TMB Low / TIS High
TMB Low / TIS Low

Table 3: Safety and Tolerability

Adverse Event (AE) GradeMelanoma Cohort (N=...)HNSCC Cohort (N=...)Total (N=...)
Any Grade AE (%)
Grade 3/4 AE (%)
Serious AE (%)
AEs Leading to Dose Interruption (%)
AEs Leading to Dose Reduction (%)
AEs Leading to Discontinuation (%)
Most Common AEs (>20%)
[AE Name 1]
[AE Name 2]
[AE Name 3]

Experimental Protocols

Study Design and Patient Population

The SWOG this compound trial is a phase II, open-label, multi-center study with a two-stage design. The trial enrolls adult patients (≥ 18 years) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck (oropharynx, oral cavity, hypopharynx, or larynx) who have progressed on prior anti-PD-1/L1 therapy.[3] Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1.[3]

Biomarker Stratification

A central component of the this compound trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[1][4] Tumor tissue is collected for biomarker analysis prior to treatment initiation. Patients are categorized into one of four biomarker subgroups: TMB High/TIS High, TMB High/TIS Low, TMB Low/TIS High, and TMB Low/TIS Low.

Treatment

Patients receive a combination of cabozantinib, an oral tyrosine kinase inhibitor, and nivolumab, an intravenous anti-PD-1 monoclonal antibody.[5] The specific dosing regimen is as follows:

  • Cabozantinib: Administered orally at a starting dose of 40 mg once daily.

  • Nivolumab: Administered as an intravenous infusion every 4 weeks.

Treatment continues until disease progression, unacceptable toxicity, or for a maximum of two years for nivolumab.[5]

Endpoints

Primary Objectives:

  • To evaluate the feasibility of real-time molecular characterization for patient stratification based on TMB and GEP, assessed by the proportion of patients with a turnaround time of ≤ 21 days for biopsy results.[4]

  • To evaluate the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort, both across and within the four biomarker subgroups.[4]

Secondary Objectives:

  • To assess the difference in ORR between biomarker subgroups for each disease cohort.[4]

  • To evaluate the safety and tolerability of the treatment combination.[4]

  • To estimate the disease control rate (DCR) in each disease cohort, stratified by biomarkers.[4]

  • To estimate progression-free survival (PFS) and overall survival (OS) in each disease cohort, stratified by biomarkers.[4]

Statistical Analysis Methods

While a formal statistical analysis plan was not publicly available, the following methods are standard for a phase II trial with these objectives:

  • Feasibility of Biomarker Testing: The proportion of patients with biomarker results available within 21 days will be calculated with a 95% confidence interval (CI).

  • Overall Response Rate (ORR): ORR, defined as the proportion of patients with a complete or partial response, will be calculated for each disease cohort and each biomarker subgroup. Exact 95% CIs (e.g., Clopper-Pearson) will be provided.

  • Disease Control Rate (DCR): DCR, the proportion of patients with a complete response, partial response, or stable disease, will be calculated with 95% CIs.

  • Progression-Free Survival (PFS) and Overall Survival (OS): PFS and OS will be estimated using the Kaplan-Meier method. Median PFS and OS with 95% CIs will be reported for each cohort and subgroup.

  • Safety Analysis: The incidence, nature, and severity of all adverse events (AEs) will be summarized descriptively.

Mandatory Visualizations

Signaling Pathways

The combination of cabozantinib and nivolumab targets distinct but potentially synergistic pathways in cancer therapy.

G cluster_tumor Tumor Cell cluster_immune T-Cell VEGFR VEGFR Angiogenesis Angiogenesis Metastasis Proliferation VEGFR->Angiogenesis MET MET MET->Angiogenesis AXL AXL AXL->Angiogenesis PDL1 PD-L1 ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion PD1 PD-1 PDL1->PD1 Interaction TCellActivation T-Cell Activation PD1->TCellActivation Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->AXL Nivolumab Nivolumab Nivolumab->PD1

Caption: Combined inhibition of VEGFR/MET/AXL by cabozantinib and PD-1 by nivolumab.

Experimental Workflow

The SWOG this compound trial follows a two-stage design with biomarker-based stratification.

G cluster_screening Patient Screening cluster_biomarker Biomarker Analysis cluster_stage1 Stage I cluster_stage2 Stage II Eligibility Patient Eligibility Criteria Met (Advanced Melanoma or HNSCC, Prior IO Progression) Biopsy Tumor Biopsy Collection Eligibility->Biopsy Analysis TMB and GEP (TIS) Analysis Biopsy->Analysis Treatment1 Start Treatment: Cabozantinib + Nivolumab Analysis->Treatment1 Stage I BiomarkerResult Biomarker Results Available Analysis->BiomarkerResult Stage II RetroAssignment Retrospective Biomarker Cohort Assignment Treatment1->RetroAssignment CohortCheck Check for Open Slot in Biomarker Cohort BiomarkerResult->CohortCheck Treatment2 Start Treatment: Cabozantinib + Nivolumab CohortCheck->Treatment2 Slot Available NoSlot No Open Slot: Off Study CohortCheck->NoSlot No Slot Available

Caption: SWOG this compound two-stage experimental workflow.

References

Application of Liquid Biopsy in Monitoring S2101 Trial Participants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWOG S2101 clinical trial, "Biomarker Stratified Cabozantinib (NSC#761968) and Nivolumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is a pivotal investigation into the efficacy of a combination therapy in patients with advanced melanoma or squamous cell head and neck cancer that has progressed on prior immune checkpoint inhibitor therapy.[1][2] A key aspect of this and similar modern clinical trials is the intensive monitoring of treatment response and resistance, for which liquid biopsy presents a powerful, minimally invasive tool.

Liquid biopsy, the analysis of tumor-derived material from bodily fluids such as blood, offers a dynamic and real-time window into the molecular evolution of a patient's cancer.[3] The primary analytes for liquid biopsy in this context are circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs).[3] Monitoring these components can provide invaluable insights into treatment efficacy, the emergence of resistance mechanisms, and overall tumor burden, complementing traditional imaging and tissue biopsy approaches.

These application notes provide a comprehensive overview and detailed protocols for the integration of liquid biopsy monitoring within the framework of a clinical trial such as this compound. While specific data from the this compound trial is not yet publicly available, the following sections offer representative data and methodologies based on established practices in the field for melanoma and head and neck cancers.

Data Presentation: Monitoring Biomarkers and Treatment Response

The quantitative data derived from liquid biopsy analyses can be structured to provide a clear and comparative overview of the patient's molecular response to therapy over time. The following tables are illustrative examples of how such data could be presented for participants in the this compound trial.

Table 1: Illustrative Patient Demographics and Baseline Liquid Biopsy Characteristics

Patient IDDiagnosisAgeGenderStage at EnrollmentBaseline ctDNA VAF (%)*Baseline CTC Count (cells/7.5 mL)
This compound-001Melanoma62MaleIV2.5 (BRAF V600E)15
This compound-002HNSCC58FemaleIV1.8 (TP53 R248W)8
This compound-003Melanoma71MaleIV0.9 (NRAS Q61R)5
This compound-004HNSCC65MaleIV3.1 (PIK3CA E545K)22

*VAF: Variant Allele Frequency

Table 2: Illustrative Longitudinal Monitoring of ctDNA and CTCs During Treatment

Patient IDTimepointctDNA VAF (%)*Change from BaselineCTC Count (cells/7.5 mL)Change from BaselineRadiographic Response
This compound-001Baseline2.5-15--
Cycle 20.8-68%5-67%Stable Disease
Cycle 4<0.1>-96%1-93%Partial Response
Cycle 61.2-52%10-33%Progressive Disease
This compound-002Baseline1.8-8--
Cycle 20.5-72%2-75%Stable Disease
Cycle 4<0.1>-94%0-100%Partial Response
Cycle 6<0.1>-94%0-100%Complete Response

*VAF of the primary driver mutation identified at baseline.

Table 3: Illustrative Emergence of Resistance Mutations Detected by ctDNA Analysis

Patient IDTimepoint of ProgressionBaseline MutationEmergent Mutation(s)Emergent Mutation VAF (%)
This compound-001Cycle 6BRAF V600EMET AmplificationN/A (Copy Number Gain)
This compound-003Cycle 8NRAS Q61RAXL D887Y0.7

Experimental Protocols

The following are detailed protocols for the isolation and analysis of ctDNA and CTCs, representative of methodologies that would be employed in a clinical trial setting like this compound.

Protocol 1: Circulating Tumor DNA (ctDNA) Analysis

1.1. Blood Collection and Plasma Preparation:

  • Collect 10 mL of peripheral blood from each patient into K2EDTA or specialized cell-free DNA blood collection tubes.

  • Process blood samples within 2 hours of collection to minimize contamination from genomic DNA from white blood cells.

  • Perform a two-step centrifugation process to isolate plasma. First, centrifuge the whole blood at 1,600 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to a new conical tube, leaving a small layer of plasma above the buffy coat to avoid contamination.

  • Centrifuge the plasma again at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.

  • Aliquot the cell-free plasma into cryovials and store at -80°C until DNA extraction.

1.2. Cell-Free DNA (cfDNA) Extraction:

  • Thaw plasma aliquots on ice.

  • Extract cfDNA from 2-4 mL of plasma using a commercially available kit specifically designed for cfDNA extraction (e.g., QIAamp Circulating Nucleic Acid Kit).

  • Follow the manufacturer's instructions precisely to ensure optimal yield and purity.

  • Elute the cfDNA in a small volume (e.g., 50 µL) of elution buffer.

  • Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).

1.3. Library Preparation and Next-Generation Sequencing (NGS):

  • Prepare sequencing libraries from the extracted cfDNA using a library preparation kit compatible with low-input DNA (e.g., ThruPLEX DNA-seq Kit).

  • Incorporate unique molecular identifiers (UMIs) during library preparation to enable error correction and improve the accuracy of variant calling.

  • Perform targeted sequencing using a custom gene panel relevant to melanoma and HNSCC, including genes such as BRAF, NRAS, KIT, TP53, PIK3CA, HRAS, and genes associated with resistance to the trial drugs (e.g., MET, AXL, genes in the MAPK and PI3K pathways).

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to achieve deep coverage (>5,000x).

1.4. Bioinformatic Analysis:

  • Align the sequencing reads to the human reference genome (hg19 or hg38).

  • Use UMI-based error correction algorithms to remove sequencing artifacts.

  • Call somatic single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) using a validated bioinformatics pipeline (e.g., VarDict, GATK Mutect2).

  • Annotate the identified variants using databases such as COSMIC, ClinVar, and dbSNP.

  • Calculate the variant allele frequency (VAF) for each detected mutation.

Protocol 2: Circulating Tumor Cell (CTC) Isolation and Enumeration

2.1. Blood Collection:

  • Collect 7.5-10 mL of peripheral blood into specialized blood collection tubes containing a cell preservative (e.g., CellSave Preservative Tubes).

  • Maintain the samples at room temperature and process within 96 hours of collection.

2.2. CTC Enrichment and Enumeration:

  • Utilize an FDA-cleared or validated platform for CTC enrichment and enumeration (e.g., CELLSEARCH® System).

  • For melanoma, enrich cells using antibodies against melanoma-associated markers (e.g., MCAM/CD146) in addition to epithelial markers if appropriate. For HNSCC, enrich cells using antibodies against epithelial cell adhesion molecule (EpCAM).

  • Immunomagnetically enrich the targeted cells.

  • Stain the enriched cells with fluorescently labeled antibodies to distinguish CTCs from white blood cells. A typical staining panel includes:

    • Nuclear stain (DAPI)

    • Antibodies against cytokeratins (CK) to identify epithelial cells.

    • A white blood cell marker (CD45) to exclude leukocytes.

    • For melanoma, a cocktail of melanoma-specific markers (e.g., MCAM, MART-1, gp100).

  • Analyze the stained cells using a semi-automated fluorescence microscope to enumerate CTCs. A CTC is typically defined as a nucleated (DAPI-positive), CK-positive (for HNSCC) or melanoma-marker positive, and CD45-negative cell with a diameter of at least 4 µm.

2.3. Molecular Characterization of CTCs (Optional):

  • Isolate individual CTCs using a micromanipulator or a cell sorting system.

  • Perform whole-genome or whole-exome amplification on single cells.

  • Analyze the amplified DNA for mutations and copy number variations using NGS, as described in the ctDNA protocol.

  • Alternatively, perform RNA sequencing on single CTCs to analyze gene expression profiles.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the this compound trial's therapeutic agents and the experimental workflows for liquid biopsy analysis.

Signaling Pathways

Cabozantinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cabozantinib Cabozantinib VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->MET Gas6 Gas6 Gas6->AXL PI3K/AKT/mTOR PI3K/AKT/mTOR VEGFR2->PI3K/AKT/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR2->RAS/RAF/MEK/ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis MET->PI3K/AKT/mTOR MET->RAS/RAF/MEK/ERK STAT3 STAT3 MET->STAT3 Invasion Invasion MET->Invasion AXL->PI3K/AKT/mTOR Metastasis Metastasis AXL->Metastasis Proliferation Proliferation PI3K/AKT/mTOR->Proliferation RAS/RAF/MEK/ERK->Proliferation STAT3->Proliferation Nivolumab_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binds Inhibition Inhibition MHC MHC TCR TCR MHC->TCR Presents Antigen Nivolumab Nivolumab Nivolumab->PD-1 Blocks T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibits TCR->T-Cell Activation Activates Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing Liquid_Biopsy_Workflow cluster_patient Patient cluster_lab Laboratory Patient_Blood_Draw Patient Blood Draw (10 mL in K2EDTA tube) Plasma_Isolation Plasma Isolation (Two-step centrifugation) Patient_Blood_Draw->Plasma_Isolation cfDNA_Extraction cfDNA Extraction (Commercial Kit) Plasma_Isolation->cfDNA_Extraction NGS_Library_Prep NGS Library Preparation (with UMIs) cfDNA_Extraction->NGS_Library_Prep Targeted_Sequencing Targeted Sequencing (Melanoma/HNSCC Panel) NGS_Library_Prep->Targeted_Sequencing Bioinformatics_Analysis Bioinformatics Analysis (Variant Calling, VAF calculation) Targeted_Sequencing->Bioinformatics_Analysis Report Report (ctDNA status, resistance mutations) Bioinformatics_Analysis->Report CTC_Workflow cluster_patient Patient cluster_lab Laboratory Patient_Blood_Draw Patient Blood Draw (7.5 mL in CellSave tube) CTC_Enrichment CTC Enrichment (Immunomagnetic) Patient_Blood_Draw->CTC_Enrichment Immunofluorescent_Staining Immunofluorescent Staining (DAPI, CK/Melanoma markers, CD45) CTC_Enrichment->Immunofluorescent_Staining CTC_Enumeration CTC Enumeration (Semi-automated microscopy) Immunofluorescent_Staining->CTC_Enumeration Molecular_Characterization Molecular Characterization (Optional) (Single-cell sequencing) CTC_Enumeration->Molecular_Characterization Report Report (CTC count, molecular profile) CTC_Enumeration->Report Molecular_Characterization->Report

References

Troubleshooting & Optimization

Technical Support Center: Managing Adverse Events of Cabozantinib and Nivolumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the combination of cabozantinib (B823) and nivolumab (B1139203) in experimental settings. The information is designed to offer practical guidance on managing adverse events (AEs) that may be encountered.

I. Troubleshooting Guides for Common Adverse Events

This section provides detailed, step-by-step guidance for managing the most frequently observed and clinically significant adverse events associated with cabozantinib and nivolumab combination therapy. Management strategies often involve a combination of supportive care, dose modification of cabozantinib, and/or interruption of nivolumab, with the potential for corticosteroid administration for immune-related AEs (irAEs).

Diarrhea

Issue: Increased frequency, liquidity, or volume of stools.

Troubleshooting Protocol:

  • Grade 1 (Increase of <4 stools/day over baseline):

    • Initiate supportive care: Encourage oral hydration (water, broth, electrolyte-rich drinks) and a low-residue diet (e.g., BRAT diet: bananas, rice, applesauce, toast).

    • Administer anti-diarrheal medication such as loperamide.[1][2]

    • Continue cabozantinib and nivolumab at the current dose with close monitoring.

  • Grade 2 (Increase of 4-6 stools/day over baseline; not interfering with ADL):

    • Continue supportive care and anti-diarrheal medication.

    • If symptoms are intolerable or persist for more than 24-48 hours, consider holding cabozantinib until resolution to Grade ≤1.[2]

    • Upon resolution, resume cabozantinib at the same or a reduced dose level.

  • Grade 3 (Increase of ≥7 stools/day over baseline; interfering with ADL; hospitalization indicated):

    • Hold both cabozantinib and nivolumab.[3]

    • Initiate aggressive fluid and electrolyte replacement.

    • Rule out infectious causes.

    • If an immune-mediated cause is suspected (especially if accompanied by colitis symptoms like abdominal pain, mucus, or blood in stool), consider initiating corticosteroids (e.g., prednisone (B1679067) 1-2 mg/kg/day or equivalent).

    • Once the AE resolves to Grade ≤1, consider resuming cabozantinib at a reduced dose. The decision to resume nivolumab should be based on the severity of the event and clinical judgment.

  • Grade 4 (Life-threatening consequences; urgent intervention indicated):

    • Permanently discontinue both cabozantinib and nivolumab.[2]

    • Provide immediate, aggressive medical management.

Hypertension

Issue: Elevated blood pressure.

Troubleshooting Protocol:

  • Pre-treatment:

    • Ensure blood pressure is well-controlled before initiating therapy.[1]

  • During Treatment:

    • Monitoring: Monitor blood pressure weekly for the first cycle, then at the beginning of each subsequent cycle, and more frequently as clinically indicated. Home blood pressure monitoring is recommended, especially during the first two months.[4][5]

    • Grade 1-2 (Asymptomatic to mild symptoms):

      • Initiate or adjust anti-hypertensive medication.

      • Continue cabozantinib and nivolumab with close monitoring.

    • Grade 3 (Severe; e.g., >160/100 mmHg):

      • Hold cabozantinib.[5]

      • Optimize anti-hypertensive therapy.

      • Once blood pressure is controlled, resume cabozantinib at a reduced dose.[1]

    • Grade 4 (Life-threatening consequences, e.g., hypertensive crisis):

      • Permanently discontinue cabozantinib.[1]

      • Provide immediate medical intervention.

Palmar-Plantar Erythrodysesthesia (PPE) / Hand-Foot Syndrome

Issue: Redness, swelling, and pain on the palms of the hands and/or soles of the feet.

Troubleshooting Protocol:

  • Prophylaxis:

    • Advise the use of moisturizers or emollients on hands and feet from the start of treatment.[1][2]

    • Recommend avoiding activities that cause friction or pressure on the hands and feet.

  • Grade 1-2 (Mild to moderate symptoms):

    • Continue prophylactic measures.

    • Consider topical treatments such as urea-based creams.

    • For intolerable Grade 2 symptoms, hold cabozantinib until improvement to Grade ≤1. Resume at the same or a reduced dose.[2]

  • Grade 3 (Severe symptoms interfering with ADL):

    • Hold cabozantinib.[2]

    • Intensify topical and supportive care.

    • Upon resolution to Grade ≤1, resume cabozantinib at a reduced dose.[2]

Hepatotoxicity (Elevated Liver Enzymes)

Issue: Increased levels of Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST).

Troubleshooting Protocol:

  • Monitoring: Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.

  • ALT/AST >3 to ≤10 x ULN without concurrent total bilirubin (B190676) ≥2 x ULN:

    • Hold both cabozantinib and nivolumab until the AE resolves to Grade ≤1.[2]

    • If an immune-mediated reaction is suspected, consider corticosteroid therapy.[2]

    • Upon resolution, re-initiation of one or both agents may be considered, potentially with cabozantinib at a reduced dose.

  • ALT/AST >10 x ULN or >3 x ULN with concurrent total bilirubin ≥2 x ULN:

    • Permanently discontinue both cabozantinib and nivolumab.[2]

    • Consider corticosteroid therapy if an immune-mediated reaction is suspected.[2]

Hypothyroidism

Issue: Underactive thyroid gland, indicated by elevated Thyroid-Stimulating Hormone (TSH) and/or low free T4 levels.

Troubleshooting Protocol:

  • Monitoring: Monitor thyroid function (TSH) at baseline and periodically during treatment.

  • Management:

    • If hypothyroidism is detected, initiate thyroid hormone replacement therapy (e.g., levothyroxine) according to standard medical practice.

    • Dose interruption or reduction of cabozantinib or nivolumab is typically not required for hypothyroidism that is managed with hormone replacement.

II. Quantitative Data on Adverse Events

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from the CheckMate 9ER clinical trial, which compared the combination of nivolumab plus cabozantinib to sunitinib (B231) in patients with previously untreated advanced renal cell carcinoma.[6][7]

Table 1: Most Common Treatment-Related Adverse Events (Any Grade) in the Nivolumab plus Cabozantinib Arm

Adverse EventIncidence (%)
Diarrhea64%
Fatigue51%
Hepatotoxicity44%
Palmar-Plantar Erythrodysesthesia40%
Stomatitis37%
Rash36%
Hypertension36%
Hypothyroidism34%
Musculoskeletal pain33%
Decreased appetite28%
Nausea27%
Dysgeusia (altered taste)24%
Abdominal pain22%
Cough20%
Upper respiratory tract infection20%

Table 2: Most Common Grade 3-4 Treatment-Related Adverse Events in the Nivolumab plus Cabozantinib Arm

Adverse EventIncidence (%)
Hypertension13%
Palmar-Plantar Erythrodysesthesia8%
Diarrhea7%
Increased ALT5%
Asthenia4%
Increased AST3%
Fatigue3%

III. Experimental Protocols for Monitoring

Consistent and thorough monitoring is crucial for the early detection and management of adverse events.

Liver Function Monitoring
  • Analyte: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin.

  • Methodology: Standard enzymatic assays performed on serum or plasma samples.

  • Schedule:

    • At baseline before initiation of therapy.

    • Prior to each treatment cycle.

    • More frequently as clinically indicated based on patient symptoms or previous elevations.

Thyroid Function Monitoring
  • Analyte: Thyroid-Stimulating Hormone (TSH).

  • Methodology: Immunoassay performed on serum or plasma.

  • Schedule:

    • At baseline.

    • Prior to each treatment cycle for the first few cycles, then every 2-3 cycles or as clinically indicated.

Blood Pressure Monitoring
  • Methodology: Standard auscultatory or oscillometric method.

  • Schedule:

    • At baseline.

    • Weekly for the first cycle.[8]

    • Prior to each subsequent cycle.

    • Encourage daily home blood pressure monitoring for the first two months, and regularly thereafter.[5]

Renal Function and Electrolyte Monitoring
  • Analyte: Serum creatinine, Blood Urea Nitrogen (BUN), electrolytes (sodium, potassium, calcium, phosphate).

  • Methodology: Standard laboratory assays on serum or plasma.

  • Schedule:

    • At baseline.

    • Prior to each treatment cycle.

    • As clinically indicated.

IV. Signaling Pathways and Experimental Workflows

Cabozantinib Signaling Pathway

Cabozantinib is a multi-tyrosine kinase inhibitor that targets several receptors involved in tumor growth, angiogenesis, and metastasis, including MET, VEGFR, and AXL.

Cabozantinib_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes HGF HGF MET MET HGF->MET VEGF VEGF VEGFR VEGFR VEGF->VEGFR Gas6 Gas6 AXL AXL Gas6->AXL Proliferation Proliferation MET->Proliferation Metastasis Metastasis MET->Metastasis Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL->Metastasis Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Cabozantinib->VEGFR Inhibits Cabozantinib->AXL Inhibits Nivolumab_Pathway cluster_cells Cellular Interaction cluster_outcomes Immune Response Tumor Cell Tumor Cell T-Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding leads to T-Cell Inactivation T-Cell Inactivation PD1->T-Cell Inactivation Nivolumab Nivolumab Nivolumab->PD1 Blocks T-Cell Activation T-Cell Activation (Tumor Cell Killing) Nivolumab->T-Cell Activation Restores AE_Management_Workflow Start Patient on Cabozantinib + Nivolumab Therapy Monitoring Regular Monitoring (Clinical & Laboratory) Start->Monitoring AE_Detected Adverse Event Detected Monitoring->AE_Detected AE_Detected->Monitoring No Assess_Severity Assess Severity (Grade 1-4) AE_Detected->Assess_Severity Yes Grade1 Grade 1 Management: Supportive Care, Continue Treatment Assess_Severity->Grade1 Grade 1 Grade2 Grade 2 Management: Supportive Care, Consider Holding Cabozantinib Assess_Severity->Grade2 Grade 2 Grade3 Grade 3 Management: Hold Both Drugs, Intensive Supportive Care, Consider Corticosteroids for irAEs Assess_Severity->Grade3 Grade 3 Grade4 Grade 4 Management: Permanently Discontinue Both Drugs, Urgent Medical Intervention Assess_Severity->Grade4 Grade 4 Grade1->Monitoring Resolution AE Resolves to Grade ≤1 Grade2->Resolution Grade3->Resolution Discontinue Discontinue Offending Agent(s) Grade4->Discontinue Resume_Tx Resume Treatment (Potentially at Reduced Dose) Resolution->Resume_Tx Yes Resolution->Discontinue No Resume_Tx->Monitoring

References

Navigating Toxicity in the S2101 (BiCaZO) Trial: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing treatment-related toxicities in the Phase II S2101 (BiCaZO) clinical trial. The this compound trial investigates the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced melanoma or squamous cell head and neck cancer.[1] This guide offers a structured approach to dose modification in response to adverse events, ensuring patient safety and trial integrity.

Frequently Asked Questions (FAQs)

Q1: What are the starting doses for cabozantinib and nivolumab in the this compound trial?

A1: The specific starting doses as outlined in the this compound trial protocol are not publicly available in the provided search results. However, other trials involving the combination of cabozantinib and nivolumab have utilized a starting dose of cabozantinib at 40 mg orally once daily, and nivolumab administered intravenously. It is crucial to consult the official this compound trial protocol for the precise dosing regimen.

Q2: What are the general principles for dose modification in response to toxicity?

A2: Dose modifications for toxicities are generally guided by the severity of the adverse event (AE), as graded by the Common Terminology Criteria for Adverse Events (CTCAE). For many targeted therapies like cabozantinib, the general approach is as follows:

  • Grade 1 AEs: Typically do not require dose modification.

  • Grade 2 AEs: If intolerable, treatment may be interrupted until the AE resolves to Grade 1 or baseline, at which point treatment can be resumed, possibly at a reduced dose.

  • Grade 3 or 4 AEs: Treatment is usually withheld until the AE improves to Grade 1 or baseline. Treatment is then often resumed at a reduced dose. If the AE is life-threatening or recurs at a lower dose, permanent discontinuation of the drug may be necessary.

For immune-related adverse events (irAEs) associated with nivolumab, management may involve withholding the drug and administering corticosteroids. The decision to re-challenge with nivolumab depends on the severity and nature of the irAE.

Q3: Are there specific dose reduction levels defined for cabozantinib in the context of the this compound trial?

A3: While the explicit dose reduction schedule for the this compound trial is not available in the provided search results, a common dose reduction scheme for cabozantinib in other studies is:

  • First dose reduction: to 40 mg daily.

  • Second dose reduction: to 20 mg daily.

  • Further dose reduction may require discontinuation of the drug.

Researchers must refer to the this compound protocol for the definitive dose reduction strategy.

Troubleshooting Guides: Managing Common Adverse Events

Cabozantinib-Related Toxicities
Adverse EventManagement Strategy
Diarrhea - Grade 1: Institute dietary modifications and increase fluid intake. - Grade 2: If persistent or intolerable, interrupt cabozantinib until improvement to ≤ Grade 1, then resume at the same or a reduced dose. Administer anti-diarrheal agents (e.g., loperamide). - Grade 3/4: Withhold cabozantinib. Provide aggressive fluid and electrolyte replacement. Resume at a reduced dose upon resolution to ≤ Grade 1.
Hypertension - Grade 1/2: Monitor blood pressure regularly. Initiate or adjust antihypertensive medications as needed. - Grade 3: Withhold cabozantinib. Optimize antihypertensive therapy. Resume at a reduced dose once blood pressure is controlled. - Grade 4 (Hypertensive Crisis): Permanently discontinue cabozantinib and manage medically.
Hand-Foot Skin Reaction (HFSR) - Grade 1/2: Recommend use of emollients and supportive footwear. Consider dose interruption for intolerable Grade 2 HFSR. - Grade 3: Withhold cabozantinib until improvement to ≤ Grade 1. Resume at a reduced dose.
Fatigue - Grade 1/2: Educate the patient on energy conservation strategies. - Grade 3: Withhold cabozantinib until improvement to ≤ Grade 1. Resume at a reduced dose.
Nivolumab-Related (Immune-Mediated) Toxicities
Adverse EventManagement Strategy
Pneumonitis - Grade 2: Withhold nivolumab and administer corticosteroids (e.g., prednisone (B1679067) 1-2 mg/kg/day or equivalent). Resume nivolumab when toxicity resolves to ≤ Grade 1 after corticosteroid taper. - Grade 3/4: Permanently discontinue nivolumab. Administer high-dose corticosteroids (e.g., prednisone 2-4 mg/kg/day or equivalent).
Colitis - Grade 2: Withhold nivolumab. Initiate corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent). - Grade 3/4: Permanently discontinue nivolumab. Administer high-dose corticosteroids.
Hepatitis - Grade 2: Withhold nivolumab. - Grade 3/4: Permanently discontinue nivolumab. Administer high-dose corticosteroids.
Endocrinopathies (e.g., Hypophysitis, Adrenal Insufficiency, Thyroid Disorders)- Manage with hormone replacement therapy as indicated. Nivolumab may be continued for Grade 2, but should be withheld for Grade 3 or 4 until symptoms are controlled.

Experimental Protocols & Methodologies

Detailed experimental protocols and methodologies for the this compound trial are outlined in the official trial protocol document (SWOG-S2101, NCT05136196). Researchers must adhere to the procedures specified in this document for all trial-related activities, including patient screening, treatment administration, toxicity monitoring, and data collection.

Visualizing Dose Modification Pathways

The following diagrams illustrate the logical workflows for managing toxicities and modifying doses of cabozantinib and nivolumab.

DoseModificationWorkflow_Cabozantinib start Adverse Event (AE) Suspected (Cabozantinib-Related) assess_grade Assess AE Grade (CTCAE) start->assess_grade grade1 Grade 1 assess_grade->grade1 grade2 Grade 2 assess_grade->grade2 grade3_4 Grade 3 or 4 assess_grade->grade3_4 continue_tx Continue Cabozantinib at Same Dose grade1->continue_tx intolerable Intolerable? grade2->intolerable withhold_tx Withhold Cabozantinib grade3_4->withhold_tx intolerable->continue_tx No intolerable->withhold_tx Yes resolve AE Resolves to ≤ Grade 1 withhold_tx->resolve resume_reduced Resume Cabozantinib at Reduced Dose resolve->resume_reduced Yes discontinue Consider Permanent Discontinuation resolve->discontinue No

Cabozantinib Dose Modification Workflow

DoseModificationWorkflow_Nivolumab start Immune-Related AE (irAE) Suspected (Nivolumab-Related) assess_grade Assess irAE Grade (CTCAE) start->assess_grade grade1 Grade 1 assess_grade->grade1 grade2 Grade 2 assess_grade->grade2 grade3_4 Grade 3 or 4 assess_grade->grade3_4 continue_tx Continue Nivolumab with Close Monitoring grade1->continue_tx withhold_tx Withhold Nivolumab grade2->withhold_tx discontinue Permanently Discontinue Nivolumab grade3_4->discontinue corticosteroids Administer Corticosteroids withhold_tx->corticosteroids resolve irAE Resolves to ≤ Grade 1 corticosteroids->resolve resume_tx Consider Resuming Nivolumab after Steroid Taper resolve->resume_tx Yes resolve->discontinue No

Nivolumab Dose Modification Workflow

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for the official this compound clinical trial protocol. All treatment decisions must be made in strict accordance with the approved protocol and after careful clinical evaluation by the responsible investigators.

References

Technical Support Center: Overcoming Resistance to Cabozantinib and Nivolumab Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating resistance to cabozantinib (B823) and nivolumab (B1139203) therapy.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to cabozantinib?

A1: Resistance to cabozantinib, a multi-tyrosine kinase inhibitor (TKI), can arise through several mechanisms:

  • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of MET, VEGFR, and AXL. For instance, increased activation of the Src-FAK pathway may counteract the effects of cabozantinib.

  • Genetic mutations: Acquired mutations in the target kinases, such as ROS1, can prevent cabozantinib from binding effectively.[1][2]

  • Tumor microenvironment (TME) alterations: The TME can contribute to resistance. For example, circulating immune cells from patients with clear cell renal cell carcinoma (ccRCC) can induce cabozantinib resistance by secreting pro-angiogenic factors.[3][4]

  • Drug efflux pumps: Increased expression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of cabozantinib.

Q2: What are the main mechanisms of resistance to nivolumab?

A2: Nivolumab, an immune checkpoint inhibitor targeting PD-1, can face resistance through various mechanisms that prevent an effective anti-tumor immune response:

  • Loss of T-cell infiltration: Some tumors lack a pre-existing T-cell infiltrate (a "cold" tumor microenvironment), providing no substrate for PD-1 blockade to act upon.[5]

  • T-cell exhaustion: Chronic T-cell stimulation can lead to an exhausted state where T-cells are no longer functional, even with PD-1 blockade.

  • Upregulation of alternative immune checkpoints: Tumor cells can upregulate other inhibitory receptors on T-cells, such as TIM-3 and LAG-3, to maintain an immunosuppressive state.

  • Genetic alterations in tumor cells: Mutations in genes involved in antigen presentation (e.g., B2M) or interferon signaling pathways can render tumor cells invisible to the immune system.[6]

  • Immunosuppressive cells in the TME: The presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs) can suppress the activity of cytotoxic T-cells.[7]

Q3: Are there established biomarkers to predict resistance to cabozantinib and nivolumab combination therapy?

A3: Research is ongoing to identify robust predictive biomarkers. However, some promising candidates have emerged:

  • Myeloid-related markers: Higher baseline plasma levels of myeloid-related markers like CCL23 and CSF-1 have been associated with poor survival and lack of clinical benefit in patients receiving the combination therapy.[8][9]

  • Activated T-cell markers: Conversely, higher baseline levels of activated T-cell markers, such as plasma ICOS-L and CD28, are associated with favorable outcomes.[8][9][10]

  • Tumor mutational burden (TMB): While not always predictive, a higher TMB can be associated with a better response to immunotherapy due to the increased likelihood of neoantigen formation.[11]

  • PD-L1 expression: PD-L1 expression on tumor cells or immune cells is a widely studied but imperfect biomarker for response to PD-1/PD-L1 inhibitors.[12]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
No or weak signal in Western blot for p-MET/p-AXL after cabozantinib treatment 1. Inefficient protein extraction or low protein concentration. 2. Suboptimal antibody concentration or quality. 3. Inefficient transfer of high molecular weight proteins. 4. Incorrect lysis buffer.1. Ensure lysis buffer contains protease and phosphatase inhibitors. Quantify protein concentration before loading. 2. Titrate primary antibody concentration. Use a fresh antibody aliquot. Include a positive control. 3. Optimize transfer conditions (e.g., longer transfer time, lower voltage for wet transfer).[13] 4. Use a lysis buffer appropriate for membrane proteins.
High background in Western blot 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6][7] 2. Reduce primary and/or secondary antibody concentration.[6] 3. Increase the number and duration of wash steps.[6]
Inconsistent results in cell viability assays (e.g., MTT, WST-1) 1. Uneven cell seeding. 2. DMSO concentration is too high and causing toxicity. 3. Drug instability in media.1. Ensure a single-cell suspension before seeding and mix plates gently after seeding. 2. Keep the final DMSO concentration below 0.1% and include a vehicle control with the same DMSO concentration. 3. Prepare fresh drug dilutions for each experiment.
Difficulty generating a cabozantinib-resistant cell line 1. Drug concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. Cell line is inherently sensitive and does not easily develop resistance.1. Start with a low concentration of cabozantinib (around the IC20-IC30) and gradually increase the dose as cells adapt. 2. Resistance development can take several months of continuous or pulsed exposure.[14] 3. Consider using a different cell line or a mutagenesis-based approach to accelerate resistance.
In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
High toxicity and weight loss in mice treated with cabozantinib/nivolumab 1. Cabozantinib dose is too high for the specific mouse strain. 2. Off-target effects of the combination therapy.1. Perform a dose-finding study to determine the maximum tolerated dose (MTD) of the combination in your specific mouse model.[15] 2. Monitor mice daily for clinical signs of toxicity and consider intermittent dosing or dose reduction.
Lack of tumor growth inhibition with nivolumab in a xenograft model 1. The xenograft model uses immunodeficient mice that lack a functional T-cell compartment.1. Use a syngeneic tumor model in immunocompetent mice to study the effects of immunotherapy.
Variable tumor growth within the same treatment group 1. Inconsistent number of tumor cells injected. 2. Variation in the site of injection. 3. Tumor cell line heterogeneity.1. Ensure accurate cell counting and resuspend cells thoroughly before injection. 2. Be consistent with the subcutaneous or orthotopic injection site. 3. Consider using a clonally selected tumor cell line.

Data Presentation

Table 1: In Vitro IC50 Values for Cabozantinib
Cell Line Cancer Type Cabozantinib IC50 (nmol/L) Reference
TTMedullary Thyroid Cancer94[16]
H441Lung CancerConstitutively active MET[17]

IC50 values can vary depending on the assay conditions and duration of drug exposure.

Table 2: Biomarkers Associated with Response and Resistance to Cabozantinib + Nivolumab
Biomarker Category Biomarker Association with Favorable Outcome Association with Poor Outcome Reference
Myeloid-Related CCL23, CSF-1Higher baseline levels[8][9]
T-Cell Activation ICOS-L, CD28Higher baseline levels[8][9][10]
Neutrophil-Derived CXCL1Higher baseline levels (associated with severe adverse events)[8][9][10]

Experimental Protocols

Protocol 1: Generation of Cabozantinib-Resistant Cell Lines
  • Determine the IC50: Culture the parental cancer cell line of interest and determine the 72-hour IC50 of cabozantinib using a cell viability assay (e.g., MTT or WST-1).

  • Initial Drug Exposure: Treat the parental cells with a low concentration of cabozantinib (e.g., IC20 or IC30).

  • Culture Maintenance: Maintain the cells in the cabozantinib-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of cabozantinib. This can be done in a stepwise manner, for example, by doubling the concentration at each step.

  • Characterization of Resistant Cells: After several months of continuous culture, the resulting cell population should exhibit a significantly higher IC50 for cabozantinib compared to the parental cells. Characterize the resistant phenotype by assessing the expression and phosphorylation of target proteins (e.g., MET, AXL) and downstream signaling pathways.

Protocol 2: Mass Cytometry (CyTOF) for Immune Cell Profiling
  • Sample Preparation: Prepare a single-cell suspension from tumor tissue or peripheral blood mononuclear cells (PBMCs).

  • Surface Staining: Incubate the cells with a cocktail of metal-conjugated antibodies against surface markers to identify different immune cell populations.

  • Live/Dead Staining: Use a cisplatin-based viability stain to distinguish live from dead cells.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular staining.

  • Intracellular Staining: Incubate the cells with metal-conjugated antibodies against intracellular proteins (e.g., cytokines, transcription factors).

  • Iridium Intercalation: Stain the cells with an iridium-containing DNA intercalator for cell identification.

  • Data Acquisition: Acquire data on a CyTOF mass cytometer.

  • Data Analysis: Analyze the high-dimensional data using computational tools like viSNE or UMAP for visualization and clustering of cell populations.

Protocol 3: Olink Proteomics for Plasma Biomarker Discovery
  • Sample Collection: Collect peripheral blood in EDTA tubes and process to obtain plasma within 4 hours of collection. Store plasma at -80°C.

  • Sample Plating: Thaw plasma samples and aliquot into a 96-well plate according to Olink's recommendations. Include batch control samples for multi-plate studies.

  • Proximity Extension Assay (PEA): The Olink platform uses PEA technology. In this assay, pairs of antibodies labeled with DNA oligonucleotides bind to the target protein in the plasma sample.

  • Signal Amplification and Quantification: When the antibody pair binds to the target protein, the DNA oligonucleotides are brought into proximity, hybridize, and are extended by a DNA polymerase. The resulting DNA barcode is then quantified by quantitative PCR (qPCR) or next-generation sequencing (NGS).

  • Data Normalization: The raw data is processed to generate Normalized Protein eXpression (NPX) values, which are on a log2 scale and allow for relative quantification of protein levels.

Mandatory Visualizations

experimental_workflow_resistance_study Experimental Workflow for Studying Cabozantinib/Nivolumab Resistance cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies parental_cells Parental Cancer Cell Line resistant_cells Cabozantinib-Resistant Cell Line parental_cells->resistant_cells Chronic Cabozantinib Exposure viability_assay Cell Viability Assay (IC50) parental_cells->viability_assay western_blot Western Blot (p-MET, p-AXL) parental_cells->western_blot proteomics Proteomics/Transcriptomics parental_cells->proteomics resistant_cells->viability_assay resistant_cells->western_blot resistant_cells->proteomics biomarker_analysis Biomarker Analysis (Plasma) proteomics->biomarker_analysis Identify Potential Biomarkers syngeneic_model Syngeneic Mouse Model treatment Cabozantinib +/- Nivolumab syngeneic_model->treatment tumor_growth Tumor Growth Monitoring treatment->tumor_growth treatment->biomarker_analysis tme_analysis TME Analysis (CyTOF, IHC) tumor_growth->tme_analysis

Caption: Workflow for investigating cabozantinib and nivolumab resistance.

cabozantinib_resistance_pathways Signaling Pathways in Cabozantinib Resistance cluster_targets Cabozantinib Targets cluster_downstream Downstream Signaling cluster_bypass Bypass/Resistance Pathways cabozantinib Cabozantinib VEGFR VEGFR cabozantinib->VEGFR MET MET cabozantinib->MET AXL AXL cabozantinib->AXL PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK MET->PI3K_AKT MET->RAS_MAPK AXL->PI3K_AKT FGFR FGFR FGFR->PI3K_AKT Bypass SRC_FAK SRC/FAK Pathway SRC_FAK->PI3K_AKT Bypass EGFR EGFR EGFR->RAS_MAPK Bypass

Caption: Key signaling pathways involved in cabozantinib action and resistance.

nivolumab_resistance_TME Tumor Microenvironment in Nivolumab Resistance tumor_cell Tumor Cell PDL1 PD-L1 t_cell Cytotoxic T-Cell PD1 PD-1 nivolumab Nivolumab nivolumab->PD1 Blocks treg Treg treg->t_cell Suppression mdsc MDSC mdsc->t_cell Suppression tam TAM tam->t_cell Suppression PDL1->PD1 Inhibition

Caption: The role of the TME in mediating resistance to nivolumab.

References

Technical Support Center: Optimizing Patient Selection for the S2101 (BiCaZO) Study

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patient selection for the S2101/BiCaZO clinical trial. The BiCaZO study is a phase II trial evaluating the efficacy of cabozantinib (B823) in combination with nivolumab (B1139203) in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and squamous cell carcinoma of the head and neck (HNSCC), stratified by tumor biomarkers.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the patient screening and selection process.

Issue Potential Cause Recommended Solution
Patient fails pre-screening The patient does not meet one or more of the key inclusion/exclusion criteria.Carefully review the detailed eligibility criteria. Common reasons for pre-screening failure include incorrect tumor type, prior treatments, or performance status. Ensure all source documentation is accurate and up-to-date.[2][3]
Delay in obtaining biopsy results Logistical issues with tissue acquisition, processing, or shipment.Proactively coordinate with pathology and interventional radiology departments to streamline the biopsy and tissue processing workflow. Ensure that the tissue samples meet the specified requirements for size and quality.[1] For archival tissue, confirm availability and quality with the holding institution as early as possible.
Inadequate tissue sample for biomarker analysis Insufficient tumor content or poor quality of the archival tissue.If archival tissue is insufficient, a fresh biopsy is required. Counsel the patient on the importance of the research biopsy for determining eligibility for the trial. Ensure the biopsy procedure is planned to obtain adequate tissue for both clinical diagnosis and biomarker analysis.
Biomarker assay failure Technical issues with the Tumor Mutational Burden (TMB) or Tumor Inflammation Signature (TIS) assays.Review the experimental protocols for TMB and TIS analysis to ensure all steps were followed correctly. Check for issues with sample quality, reagent integrity, or equipment calibration. If necessary, request a re-analysis with a new tissue sample.
Ambiguity in interpreting eligibility criteria Complex medical history or borderline lab values.Consult the study protocol for detailed definitions and clarifications. If ambiguity persists, contact the study's medical monitor or coordinating center for guidance. Document all communications and decisions.
Patient withdrawal after initial consent Patient concerns about the study procedures, potential side effects, or time commitment.Ensure a thorough and transparent informed consent process. Provide patients with clear and easy-to-understand information about the study. Address any questions or concerns they may have throughout the screening process.

Frequently Asked Questions (FAQs)

General Eligibility

Q1: What are the primary cancer types eligible for the this compound study?

A1: The this compound study is enrolling patients with histologically confirmed advanced, recurrent, or metastatic non-uveal melanoma (Stage III or IV) and squamous cell carcinoma of the head and neck (HNSCC) of the oral cavity, oropharynx, hypopharynx, or larynx.[1]

Q2: What is the required performance status for patients?

A2: Patients must have a Zubrod Performance Status of 0 or 1.[1]

Q3: Are there any age restrictions for enrollment?

A3: Yes, participants must be 18 years of age or older.[4]

Prior Treatment

Q4: What are the requirements regarding prior immunotherapy?

A4: Patients must have documented disease progression within 12 weeks after the last dose of a PD-1/PD-L1 checkpoint inhibitor-based therapy. They must have received at least 6 weeks of this prior therapy.[1]

Q5: Can a patient who has received prior cabozantinib or another VEGFR inhibitor be enrolled?

A5: The eligibility criteria should be carefully reviewed for specifics on prior therapies. Generally, prior treatment with the investigational agents may be an exclusion criterion.

Co-morbidities and Concurrent Medications

Q6: Can patients with a history of cardiac disease be enrolled?

A6: Patients with a history of cardiac disease must undergo a clinical risk assessment. They must have a New York Heart Association (NYHA) functional classification of 2B or better to be eligible.[1]

Q7: Are there any restrictions on patients with autoimmune diseases?

A7: Patients with active autoimmune disease requiring systemic steroids (equivalent to >10 mg of prednisone) or other immunosuppressive agents are not eligible. Exceptions include type 1 diabetes, endocrinopathies requiring only hormone replacement, and certain skin disorders not requiring systemic treatment.[1]

Q8: Can patients with controlled hypertension participate?

A8: Yes, patients on antihypertensive therapies with controlled blood pressure are eligible. However, uncontrolled hypertension is an exclusion criterion.[1]

Biomarker Testing

Q9: What are the key biomarkers for patient stratification in the this compound study?

A9: Patients are stratified based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[5]

Q10: What are the tissue requirements for biomarker analysis?

A10: An adequate archival tissue specimen (tumor block or at least 21 unstained slides) is required. If archival tissue is not available or inadequate, the patient must be willing to undergo a research biopsy.[1]

Q11: What is the expected turnaround time for biomarker results?

A11: A primary objective of the study is to evaluate the feasibility of a 21-day or less turnaround time for biopsy results to facilitate timely treatment decisions.[6]

Experimental Protocols

Tumor Mutational Burden (TMB) Analysis by Whole Exome Sequencing (WES)
  • DNA Extraction: Extract genomic DNA from both the patient's tumor tissue and a matched normal sample (e.g., peripheral blood).

  • Library Preparation: Prepare sequencing libraries from the extracted DNA. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

  • Exome Capture: Hybridize the DNA libraries to biotinylated probes that target the exonic regions of the genome. Capture the targeted DNA fragments using streptavidin-coated magnetic beads.

  • Sequencing: Perform paired-end sequencing of the captured exome libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Identify somatic single nucleotide variants (SNVs) and insertions/deletions (indels) in the tumor sample by comparing with the matched normal sample.

    • Filter out germline variants and artifacts.

    • Calculate the TMB as the total number of non-synonymous somatic mutations per megabase of the coding region of the genome.[4][7][8]

Tumor Inflammation Signature (TIS) Analysis by NanoString nCounter
  • RNA Extraction: Extract total RNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Hybridization: Hybridize the extracted RNA with the nCounter PanCancer IO 360™ panel, which includes the 18-gene TIS codeset. This process involves a capture probe and a reporter probe for each target gene.

  • Sample Processing: Load the hybridized samples into the nCounter Prep Station for automated removal of excess probes and immobilization of the probe-target complexes.

  • Data Acquisition: Transfer the processed samples to the nCounter Digital Analyzer for imaging and counting of the individual fluorescent barcodes corresponding to each target gene.

  • Data Analysis:

    • Normalize the raw gene counts using housekeeping genes.

    • Calculate the TIS score as a weighted linear combination of the expression of the 18 genes in the signature.[9][10]

Visualizations

S2101_Patient_Selection_Workflow This compound Patient Selection Workflow cluster_screening Screening cluster_biomarker Biomarker Analysis cluster_enrollment Enrollment Patient Identification Patient Identification Informed Consent Informed Consent Patient Identification->Informed Consent Eligibility Assessment Eligibility Assessment Informed Consent->Eligibility Assessment Tissue Acquisition Tissue Acquisition Eligibility Assessment->Tissue Acquisition Eligible Screen Failure Screen Failure Eligibility Assessment->Screen Failure Not Eligible TMB & TIS Analysis TMB & TIS Analysis Tissue Acquisition->TMB & TIS Analysis Biomarker Stratification Biomarker Stratification TMB & TIS Analysis->Biomarker Stratification Enrollment Enrollment Biomarker Stratification->Enrollment Treatment Treatment Enrollment->Treatment Drug_Signaling_Pathways Cabozantinib and Nivolumab Signaling Pathways cluster_cabozantinib Cabozantinib cluster_nivolumab Nivolumab Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR inhibits MET MET Cabozantinib->MET inhibits AXL AXL Cabozantinib->AXL inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Tumor Invasion & Metastasis Tumor Invasion & Metastasis MET->Tumor Invasion & Metastasis promotes AXL->Tumor Invasion & Metastasis promotes Nivolumab Nivolumab PD-1 PD-1 Nivolumab->PD-1 blocks T-Cell T-Cell T-Cell->PD-1 expresses Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses T-Cell Activation T-Cell Activation PD-1->T-Cell Activation inhibits PD-L1->PD-1 binds & inhibits

References

Navigating Biomarker Interpretation in S2101: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interpretation of biomarkers in the context of the S2101 (BiCaZO) clinical trial. The this compound study evaluates the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced solid tumors, stratifying them based on Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). This guide aims to address specific challenges researchers may encounter during their experiments and data analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Tumor Mutational Burden (TMB) Interpretation

Q1: We have identified a "high" Tumor Mutational Burden (TMB) in our patient samples. Does this guarantee a positive response to the cabozantinib and nivolumab combination in the this compound trial?

A1: Not necessarily. While a higher TMB is generally associated with a better response to immune checkpoint inhibitors like nivolumab, it is not a perfect predictive biomarker.[1] Several factors can complicate this interpretation:

  • Confounding Therapies: The addition of cabozantinib, a multi-tyrosine kinase inhibitor, to the treatment regimen can modulate the tumor microenvironment in ways that might alter the predictive power of TMB alone.

  • Lack of Universal Cutoff: There is no universally agreed-upon cutoff for defining "high" versus "low" TMB, and the optimal threshold can vary by cancer type.[2]

  • Discordant Responses: Some patients with high TMB may not respond to immunotherapy, while some with low TMB may still benefit.[3]

Troubleshooting Steps:

  • Integrated Analysis: It is crucial to integrate TMB data with other biomarkers, such as the Tumor Inflammation Signature (TIS) and PD-L1 expression, for a more comprehensive prediction of response.

  • Cancer-Specific Thresholds: Consider a cancer type-specific TMB cutoff rather than a single universal value.

Q2: Our lab is new to TMB analysis. What are the key challenges we should be aware of in standardizing our TMB assessment protocol?

A2: Standardizing TMB assessment is a significant challenge. Key considerations include:

  • Assay Variability: Different sequencing panels and bioinformatic pipelines can yield varying TMB scores.[4] Whole-exome sequencing (WES) is considered the gold standard but is not always feasible.[5]

  • Sample Quality: The quality and quantity of the tumor tissue, as well as the fixation method (formalin-fixed paraffin-embedded - FFPE), can impact the accuracy of TMB estimation.

  • Bioinformatic Pipeline: The specific algorithms used for variant calling and filtering of germline mutations are critical for accurate TMB calculation.

Recommendations for Standardization:

  • Panel Size: If using a targeted panel, ensure it has broad genomic coverage (ideally >1 megabase).[4]

  • Reference Standards: Align panel-derived TMB values with a WES-derived reference standard.[4]

  • Consistent Bioinformatic Workflow: Standardize the bioinformatic pipeline for all samples to ensure reproducibility.[4]

Tumor Inflammation Signature (TIS) Interpretation

Q3: What exactly does the Tumor Inflammation Signature (TIS) measure, and how should we interpret a "high" TIS score in the this compound trial?

A3: The Tumor Inflammation Signature (TIS) is an 18-gene expression signature that quantifies a pre-existing but suppressed adaptive immune response within the tumor microenvironment.[6] It measures the presence of an inflamed tumor phenotype, often referred to as a "hot" tumor.[7]

A high TIS score generally indicates the presence of immune cells, such as T-cells, and interferon-gamma (IFNγ) signaling, suggesting that the tumor is more likely to be recognized and attacked by the immune system.[6][8] In the context of anti-PD-1 therapy like nivolumab, a high TIS score has been shown to be predictive of a better clinical response.[8]

Q4: We are seeing a high TIS score in a patient who is not responding to the cabozantinib and nivolumab combination. What could be the potential reasons for this discrepancy?

A4: While a high TIS is a positive prognostic indicator, resistance can still occur. Potential reasons include:

  • Immune Escape Mechanisms: The tumor may have other mechanisms of immune evasion that are not captured by the 18 genes in the TIS panel.

  • Role of Cabozantinib: Cabozantinib's inhibition of pathways like MET and AXL can alter the tumor microenvironment, potentially influencing the immune cell infiltrate and their function in ways that are not fully understood in combination with nivolumab.

  • T-cell Exhaustion: Even with a high TIS, the T-cells within the tumor might be terminally exhausted and unable to mount an effective anti-tumor response.

Troubleshooting and Further Analysis:

  • Multiplex Immunofluorescence/IHC: Investigate the spatial distribution and functional state of different immune cell subsets within the tumor microenvironment.

  • Analysis of Resistance Pathways: Explore other potential resistance mechanisms, such as alterations in antigen presentation machinery or the presence of immunosuppressive myeloid cells.

Quantitative Data Summary

BiomarkerKey Challenges in Interpretation for this compoundRecommendations for Researchers
Tumor Mutational Burden (TMB) - No standardized cutoff for "high" vs. "low" - Potential for confounding effects from cabozantinib - Not always correlated with response- Use cancer-type specific TMB thresholds - Integrate with other biomarkers (TIS, PD-L1) - Standardize sequencing and bioinformatic pipelines
Tumor Inflammation Signature (TIS) - Interpretation in combination with a multi-TKI (cabozantinib) is complex - High TIS does not guarantee response due to other resistance mechanisms- Combine with spatial analysis of immune cells - Investigate other immune escape pathways - Correlate with clinical outcomes to refine predictive value

Experimental Protocols

Key Experiment 1: Tumor Mutational Burden (TMB) Analysis via Whole-Exome Sequencing (WES)

Methodology:

  • Sample Preparation:

    • Extract genomic DNA from both the patient's tumor tissue (formalin-fixed paraffin-embedded - FFPE) and a matched normal sample (e.g., peripheral blood).

    • Quantify and assess the quality of the extracted DNA.

  • Library Preparation and Exome Capture:

    • Fragment the genomic DNA.

    • Ligate sequencing adapters to the DNA fragments.

    • Use a commercially available exome capture kit to enrich for the protein-coding regions of the genome (the exome).

  • Sequencing:

    • Perform high-throughput sequencing of the captured exome libraries on a next-generation sequencing (NGS) platform.

  • Bioinformatic Analysis:

    • Alignment: Align the sequencing reads to the human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in both the tumor and normal samples.

    • Somatic Variant Filtering: Subtract the variants present in the normal sample from the tumor sample to identify somatic (tumor-specific) mutations.

    • TMB Calculation: Count the number of non-synonymous somatic mutations per megabase of the captured exome.

Key Experiment 2: Tumor Inflammation Signature (TIS) Analysis via Gene Expression Profiling

Methodology:

  • Sample Preparation:

    • Extract total RNA from FFPE tumor tissue sections.

    • Assess the quality and quantity of the extracted RNA.

  • Gene Expression Profiling:

    • Utilize a targeted gene expression profiling platform, such as the NanoString nCounter system, with a probe set designed to measure the expression of the 18 genes in the TIS panel and relevant housekeeping genes.

  • Data Normalization:

    • Normalize the raw gene expression counts to the expression of the housekeeping genes to account for technical variability.

  • TIS Score Calculation:

    • Calculate the TIS score as a weighted linear combination of the normalized expression values of the 18 signature genes. The specific weighting for each gene is proprietary but the general methodology is established.[8]

Visualizations

Signaling Pathways

Cabozantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling MET MET Proliferation Tumor Cell Proliferation MET->Proliferation Survival Tumor Cell Survival MET->Survival AXL AXL Metastasis Metastasis AXL->Metastasis VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->AXL Cabozantinib->VEGFR

Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.

Nivolumab_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Activation T-Cell Activation PD1->Activation TCR TCR TCR->Activation Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction

Caption: Nivolumab blocks the PD-1/PD-L1 inhibitory pathway.

Experimental Workflow

Biomarker_Analysis_Workflow cluster_sample Patient Sample cluster_tmb TMB Analysis cluster_tis TIS Analysis TumorBiopsy Tumor Biopsy WES Whole-Exome Sequencing TumorBiopsy->WES GEP Gene Expression Profiling (18 genes) TumorBiopsy->GEP TMB_Score TMB Score (mutations/Mb) WES->TMB_Score PatientStratification Patient Stratification (this compound Trial) TMB_Score->PatientStratification TIS_Score TIS Score GEP->TIS_Score TIS_Score->PatientStratification

Caption: Workflow for TMB and TIS biomarker analysis in this compound.

References

Revolutionizing Recruitment: A Technical Support Center for the S2101 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To address the critical need for accelerated patient enrollment in the S2101 (BiCaZO) clinical trial, this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. The this compound trial, a pivotal Phase II study investigating the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced melanoma or squamous-cell head and neck cancer, currently stands at a 32% accrual rate.[1] This initiative aims to bolster recruitment efforts by providing actionable troubleshooting guides, in-depth frequently asked questions (FAQs), and detailed experimental protocols.

Current Accrual Status of this compound

The "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)" trial, an immunoMATCH pilot study, has a target enrollment of 220 participants. The trial was reactivated and opened to Stage II accrual on May 6, 2025.[2]

MetricValue
Current Accrual Rate 32%[1]
Target Enrollment 220
Projected Accrual End Date January 2030[3]

Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based guidance to address common challenges encountered during patient recruitment and enrollment for the this compound trial.

Category 1: Patient Identification and Pre-Screening

Question: We are struggling to identify a sufficient pool of potentially eligible patients. What strategies can we employ?

Answer:

  • Broaden Outreach: Collaborate with referring physicians and community oncology practices. Provide them with clear, concise summaries of the this compound trial, including key eligibility criteria and contact information for your research team.

  • Leverage Electronic Health Records (EHRs): Develop and implement EHR search algorithms based on key inclusion/exclusion criteria, such as diagnosis of advanced melanoma or HNSCC and prior treatment with a checkpoint inhibitor.

  • Patient Advocacy Group Engagement: Connect with patient advocacy groups focused on melanoma and head and neck cancers to raise awareness about the trial.

Question: What are the most common reasons for pre-screening failures, and how can we mitigate them?

Answer: While specific data for this compound is not publicly available, common reasons for pre-screening failures in similar oncology trials include:

  • Incompatible Prior Therapies: A significant portion of patients may have received treatments that are exclusionary for the this compound trial. A thorough review of a patient's treatment history is crucial before initiating formal screening.

  • Performance Status: Patients may not meet the required Eastern Cooperative Oncology Group (ECOG) performance status. Early and accurate assessment is key.

  • Comorbidities: Pre-existing conditions can often exclude patients. A detailed medical history review can identify these issues early on.

Category 2: Navigating Eligibility Criteria

Question: The eligibility criteria for this compound are quite specific. Can you clarify the requirements around prior checkpoint inhibitor therapy?

Answer: Yes, this is a critical inclusion criterion. To be eligible, patients must have documented disease progression within 12 weeks of their last dose of a PD-1/PD-L1 checkpoint inhibitor-based therapy.[1] It is essential to have clear documentation of the dates of the last checkpoint inhibitor infusion and the date of documented disease progression.

Question: Are there any "gray areas" in the exclusion criteria we should be aware of?

Answer: Pay close attention to the criteria related to prior treatment with anti-VEGF therapies.[1] The protocol strictly prohibits prior treatment with these agents. Also, carefully review the cardiac history of potential participants, as certain cardiac conditions are exclusionary.[1]

Category 3: Biomarker Testing and Logistics

Question: The biomarker-driven nature of this compound presents logistical challenges, particularly concerning the tumor biopsy. What are the key considerations?

Answer: The this compound protocol requires a recent tumor biopsy to analyze for Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[4][5] Key logistical considerations include:

  • Timeliness: The protocol has a primary objective to ensure a turnaround time of 21 days or less for biopsy results.[6] Coordinate closely with your pathology and molecular testing labs to streamline this process.

  • Biopsy Site and Adequacy: Ensure the chosen biopsy site is accessible and likely to yield a sufficient amount of tissue for successful biomarker analysis.

  • Patient Communication: Clearly explain the necessity of the biopsy to the patient, including the potential impact on their treatment options within the trial.

Question: What happens if a patient's biomarker results are not available within the 21-day window?

Answer: While the 21-day turnaround is a key feasibility endpoint, any delays should be documented and communicated to the trial sponsor. The primary goal is to obtain the results to appropriately stratify the patient.

Experimental Protocols

Patient Screening and Enrollment Workflow

The screening and enrollment process for the this compound trial follows a multi-step approach:

  • Initial Identification: Potential participants are identified through physician referrals, EHR searches, or patient self-referral.

  • Pre-Screening: A preliminary review of the patient's medical records is conducted to assess for major inclusion/exclusion criteria.

  • Informed Consent: The research team engages in a detailed informed consent discussion with the patient, outlining the purpose of the trial, procedures, potential risks and benefits, and alternatives.

  • Formal Screening: Once consent is obtained, a comprehensive screening process is initiated, which includes:

    • Detailed medical history and physical examination.

    • ECOG performance status assessment.

    • Blood work and other laboratory tests.

    • Radiological imaging (CT or MRI) to assess disease burden.

  • Biopsy and Biomarker Analysis: A fresh tumor biopsy is obtained and sent for TMB and TIS analysis.

  • Eligibility Confirmation: Once all screening procedures are complete and the biomarker results are available, the investigator confirms the patient's eligibility.

  • Randomization/Stratification: Eligible patients are then stratified based on their biomarker profile and enrolled into the appropriate treatment arm.

Illustrative Table of Common Screen Failure Reasons in Oncology Trials
RankReason for Screen FailurePercentage of Failures (Illustrative)Key Considerations for this compound
1Did Not Meet Inclusion Criteria55%Strict adherence to prior therapy and disease progression criteria is essential.
2Patient Declined Participation22%Clear and comprehensive communication about the trial is crucial.
3Logistical Challenges (e.g., travel)6%Assess and address potential logistical barriers for patients early in the process.
4Enrolled in Another Study4%Inquire about concurrent clinical trial participation.
5Poor Performance Status3%Accurate and timely assessment of ECOG status is necessary.

Note: Percentages are illustrative and based on general oncology trial data.[5]

Visualizing the Path to Success

To further aid in understanding the critical pathways and workflows of the this compound trial, the following diagrams have been created.

cluster_screening Patient Screening & Enrollment Workflow Patient Identification Patient Identification Pre-Screening Pre-Screening Patient Identification->Pre-Screening Informed Consent Informed Consent Pre-Screening->Informed Consent Formal Screening Formal Screening Informed Consent->Formal Screening Biopsy & Biomarker Analysis Biopsy & Biomarker Analysis Formal Screening->Biopsy & Biomarker Analysis Eligibility Confirmation Eligibility Confirmation Biopsy & Biomarker Analysis->Eligibility Confirmation Enrollment Enrollment Eligibility Confirmation->Enrollment Meets Criteria Screen Failure Screen Failure Eligibility Confirmation->Screen Failure Does Not Meet Criteria

Caption: A workflow diagram illustrating the key stages of patient screening and enrollment for the this compound trial.

cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis MET MET Proliferation Proliferation MET->Proliferation Invasion Invasion MET->Invasion AXL AXL AXL->Invasion PDL1 PDL1 PD1 PD1 PDL1->PD1 TCell_Activation TCell_Activation PD1->TCell_Activation inhibits Cabozantinib Cabozantinib Cabozantinib->VEGFR2 inhibits Cabozantinib->MET inhibits Cabozantinib->AXL inhibits Nivolumab Nivolumab Nivolumab->PD1 inhibits

Caption: The combined mechanism of action of cabozantinib and nivolumab in the this compound trial.

References

Refining imaging protocols for accurate response assessment in S2101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the S2101 clinical trial. The aim is to ensure accurate and consistent response assessment through refined imaging protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary imaging modalities and response assessment criteria for the this compound trial?

A1: The this compound trial primarily utilizes Computed Tomography (CT) for tumor assessment. For patients with melanoma, CT scans of the chest, abdomen, and pelvis are required. For those with Head and Neck Squamous Cell Carcinoma (HNSCC), CT scans of the neck and chest are mandated.[1][2] The response assessment is conducted according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]

Q2: How are "target lesions" and "non-target lesions" defined and selected in this compound according to RECIST 1.1?

A2: In this compound, as per RECIST 1.1 guidelines, up to five of the largest and most reproducibly measurable lesions are selected as "target lesions," with a maximum of two lesions per organ. To qualify as measurable, solid lesions must have a longest diameter of at least 10 mm, and lymph nodes must have a short axis of at least 15 mm. All other identifiable lesions are classified as "non-target lesions" and are monitored qualitatively.

Q3: What constitutes "progressive disease" (PD) under RECIST 1.1 in the context of the this compound trial?

A3: In the this compound trial, Progressive Disease (PD) is defined by one or more of the following RECIST 1.1 criteria:

  • A 20% increase in the sum of the diameters of target lesions, with an absolute increase of at least 5 mm from the nadir (smallest recorded sum).

  • The appearance of one or more new lesions.

  • Unequivocal progression of non-target lesions.

Q4: Can imaging from different scanner models or institutions be used for this compound participants?

A4: While it is highly recommended to maintain consistency in imaging equipment and protocols for each patient throughout the trial, multi-center trials like this compound often involve different scanner models. To mitigate variability, it is crucial to standardize key acquisition and reconstruction parameters as much as possible across all sites.

Troubleshooting Guides

This section addresses specific issues that may arise during imaging acquisition and analysis for the this compound trial.

Issue 1: Inconsistent Lesion Measurement
  • Problem: Significant variability in lesion measurements between different time points or readers.

  • Cause:

    • Poorly defined lesion boundaries.

    • Inconsistent application of measurement tools.

    • Changes in patient positioning or slice thickness between scans.

  • Solution:

    • Protocol Adherence: Strictly follow the RECIST 1.1 guidelines for measuring the longest diameter of solid lesions and the short axis of lymph nodes.

    • Consistent Slice Thickness: It is strongly recommended to use a slice thickness of 5 mm or less.

    • Image Review: When uncertainty arises, a consensus reading by two or more radiologists is recommended.

    • Software Calibration: Ensure that the measurement tools in the viewing software are properly calibrated.

Issue 2: Imaging Artifacts Obscuring Lesions
  • Problem: The presence of artifacts in CT images makes it difficult to accurately identify and measure lesions.

  • Common Artifacts & Solutions:

    • Motion Artifacts: Caused by patient movement, resulting in blurring or ghosting.

      • Solution: Properly immobilize and instruct the patient before the scan. Use the fastest possible scan time.

    • Beam Hardening: Appears as dark streaks or bands between dense objects (e.g., bone, contrast agent).

      • Solution: Use of iterative reconstruction algorithms and, if possible, dual-energy CT can help mitigate these artifacts.

    • Metal Artifacts: Severe streaking caused by metallic implants.

      • Solution: Utilize metal artifact reduction (MAR) software if available. Angling the gantry may also help.

Issue 3: Difficulty in Identifying New Lesions
  • Problem: Ambiguity in determining if a newly observed lesion is a true new lesion or a previously undetected one.

  • Solution:

    • Careful Comparison: Meticulously compare the current scan with the baseline and all prior scans.

    • Multi-planar Reconstruction: Utilize sagittal and coronal reformats to confirm the presence and location of the lesion in three dimensions.

    • Expert Consultation: If uncertainty persists, consult with an experienced radiologist. A follow-up scan may be necessary to confirm persistence and growth.

Quantitative Data Summary

The following tables provide an illustrative summary of response assessment data, as would be collected in the this compound trial. Note: The data presented here is for illustrative purposes only and does not represent actual results from the this compound trial.

Table 1: Illustrative RECIST 1.1 Response in this compound Melanoma Cohort

Patient IDBaseline Sum of Diameters (mm)Nadir Sum of Diameters (mm)Current Sum of Diameters (mm)Percent Change from BaselinePercent Change from NadirRECIST 1.1 Category
This compound-M-0011258085-32%+6.3%Partial Response (PR)
This compound-M-0029898110+12.2%+12.2%Stable Disease (SD)
This compound-M-003150110140-6.7%+27.3%Progressive Disease (PD)
This compound-M-0048500-100%N/AComplete Response (CR)

Table 2: Illustrative RECIST 1.1 Response in this compound HNSCC Cohort

Patient IDBaseline Sum of Diameters (mm)Nadir Sum of Diameters (mm)Current Sum of Diameters (mm)Percent Change from BaselinePercent Change from NadirRECIST 1.1 Category
This compound-H-001755055-26.7%+10%Stable Disease (SD)
This compound-H-002603530-50%-14.3%Partial Response (PR)
This compound-H-0039090115+27.8%+27.8%Progressive Disease (PD)
This compound-H-0041107070-36.4%0%Partial Response (PR)

Experimental Protocols

Protocol 1: Baseline Tumor Assessment
  • Imaging Modality: Multi-detector CT (MDCT) is the required imaging modality.

  • Scan Coverage:

    • Melanoma: Chest, Abdomen, Pelvis.

    • HNSCC: Neck, Chest.

  • Contrast Administration: Intravenous contrast is mandatory unless contraindicated.

  • Slice Thickness: A slice thickness of 5 mm or less is strongly recommended.

  • Lesion Identification: All sites of disease are to be identified and documented.

  • Target Lesion Selection:

    • Select up to 5 target lesions (maximum of 2 per organ).

    • Measurable lesions are defined as ≥10 mm in the longest diameter for non-nodal lesions and ≥15 mm in the short axis for nodal lesions.

    • Record the measurements of all target lesions.

  • Non-Target Lesion Documentation: All other lesions should be documented as non-target and followed qualitatively.

Protocol 2: Follow-up Tumor Assessment
  • Imaging Modality and Parameters: All follow-up scans should be performed using the same imaging modality, contrast protocol, and ideally the same scanner as the baseline scan.

  • Scan Coverage: The scan coverage should be identical to the baseline scan.

  • Target Lesion Measurement:

    • Measure and record the same target lesions identified at baseline.

    • Calculate the sum of the diameters of all target lesions.

  • Non-Target Lesion Assessment: Qualitatively assess all non-target lesions and document as "disappeared," "no change," or "unequivocal progression."

  • New Lesion Identification: Systematically search for and document any new lesions.

  • Response Evaluation: Based on the changes in target lesions, non-target lesions, and the presence of new lesions, assign a RECIST 1.1 response category (CR, PR, SD, PD).

Visualizations

S2101_Response_Assessment_Workflow This compound RECIST 1.1 Response Assessment Workflow cluster_baseline Baseline Assessment cluster_followup Follow-up Assessment cluster_response Response Evaluation Baseline_Scan Perform Baseline CT Scan (Chest/Abdomen/Pelvis or Neck/Chest) Identify_Lesions Identify All Lesions Baseline_Scan->Identify_Lesions Select_Target Select Target Lesions (Max 5) (≥10mm solid, ≥15mm LN) Identify_Lesions->Select_Target Document_NonTarget Document Non-Target Lesions Identify_Lesions->Document_NonTarget Measure_Target Measure & Sum Diameters of Target Lesions Select_Target->Measure_Target Calculate_Change Calculate % Change in Sum of Diameters Measure_Target->Calculate_Change Baseline Sum Followup_Scan Perform Follow-up CT Scan (Identical Protocol) Remeasure_Target Remeasure Target Lesions Followup_Scan->Remeasure_Target Assess_NonTarget Assess Non-Target Lesions Followup_Scan->Assess_NonTarget Check_New Check for New Lesions Followup_Scan->Check_New Remeasure_Target->Calculate_Change Evaluate_Response Assign RECIST 1.1 Category (CR, PR, SD, PD) Assess_NonTarget->Evaluate_Response Check_New->Evaluate_Response Calculate_Change->Evaluate_Response

Caption: this compound RECIST 1.1 imaging response assessment workflow.

Cabozantinib_Nivolumab_Signaling Simplified Signaling Pathways of Cabozantinib and Nivolumab cluster_cabozantinib Cabozantinib Action cluster_nivolumab Nivolumab Action Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR MET MET Cabozantinib->MET AXL AXL Cabozantinib->AXL Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Invasion Tumor Invasion & Metastasis MET->Invasion AXL->Invasion Nivolumab Nivolumab PD1 PD-1 Nivolumab->PD1 T_Cell_Activation T-Cell Activation Nivolumab->T_Cell_Activation T_Cell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Immune_Evasion Immune Evasion PDL1->Immune_Evasion Immune_Evasion->Invasion

Caption: Simplified signaling pathways of Cabozantinib and Nivolumab.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific "S2101 cohort" did not yield publicly available data. The following information is based on general knowledge and findings from various clinical cohorts of patients treated with immune checkpoint inhibitors. This guidance is intended for researchers, scientists, and drug development professionals and should be adapted to specific institutional protocols and patient characteristics.

Frequently Asked Questions (FAQs)

Q1: What are immune-related adverse events (irAEs)?

Immune-related adverse events are side effects that can occur during or after treatment with immune checkpoint inhibitors (ICIs).[1] These therapies work by activating the immune system to attack cancer cells, but this enhanced immune response can sometimes target healthy tissues, leading to inflammatory side effects that resemble autoimmune conditions.[1]

Q2: How common are irAEs?

The incidence of irAEs can vary widely depending on the type of ICI used, the cancer type being treated, and patient-specific factors. Some studies have reported that a significant percentage of patients receiving ICIs experience irAEs. For instance, in one study, 56.2% of patients developed irAEs within a year of starting treatment.[1] Another cohort of melanoma patients treated with adjuvant anti-PD1 therapy showed that 88% experienced an irAE.[2]

Q3: What are the most common types of irAEs?

Commonly observed irAEs can affect various organ systems and may include:

  • Skin toxicities: Rash, pruritus (itching)

  • Endocrinopathies: Hypothyroidism, hyperthyroidism, adrenal insufficiency

  • Gastrointestinal toxicities: Diarrhea, colitis

  • Hepatotoxicity: Immune-mediated hepatitis

  • Pneumonitis: Inflammation of the lungs

Troubleshooting Guides for Common irAEs

Issue 1: Patient presents with a new or worsening skin rash.

Possible Cause: Immune-mediated dermatitis.

Troubleshooting Steps:

  • Grade the severity: Assess the percentage of body surface area affected and the presence of symptoms like blistering or ulceration using a standardized grading system (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Rule out other causes: Consider other potential causes of rash, such as infections or allergic reactions.

  • Management based on grade:

    • Grade 1: Continue ICI therapy and manage with topical corticosteroids and oral antihistamines.

    • Grade 2: Continue ICI therapy with close monitoring. Consider adding oral corticosteroids if symptoms persist or worsen.

    • Grade 3-4: Hold ICI therapy and initiate systemic corticosteroids. A dermatology consult is recommended.

Issue 2: Patient reports persistent diarrhea.

Possible Cause: Immune-mediated colitis.

Troubleshooting Steps:

  • Assess frequency and severity: Determine the number of stools per day over baseline and the presence of blood, mucus, or abdominal pain.

  • Infectious workup: Rule out infectious causes of diarrhea by obtaining stool cultures.

  • Management based on grade:

    • Grade 1: Continue ICI therapy and provide symptomatic treatment (e.g., loperamide) and encourage hydration.

    • Grade 2: Hold ICI therapy and initiate oral corticosteroids.

    • Grade 3-4: Hold ICI therapy and begin high-dose intravenous corticosteroids. Hospitalization and a gastroenterology consult are often necessary.

Quantitative Data on irAEs

The following tables summarize data from various studies on the incidence and severity of irAEs.

Table 1: Incidence of irAEs in Patients Receiving ICIs

Cohort/StudyTotal PatientsPatients with irAEs (%)Serious irAEs (Grade ≥3) (%)
Real-world cohort[1]6,52656.2%4.3% (hospitalized cases)
Melanoma cohort[2]79288%15%
Single-center cohort[3]173Not specified24.2%

Table 2: irAEs Leading to Treatment Discontinuation

Study FindingPercentage of PatientsPrimary irAE Leading to Discontinuation
Study on NSCLC patients[4]39.4%Pneumonitis

Experimental Protocols

Protocol 1: Monitoring for and Grading of irAEs

Objective: To systematically monitor for, identify, and grade the severity of potential immune-related adverse events in patients receiving immune checkpoint inhibitors.

Methodology:

  • Baseline Assessment: Prior to initiating ICI therapy, perform a comprehensive physical examination, review of systems, and laboratory tests (including complete blood count, comprehensive metabolic panel, and thyroid function tests).

  • Ongoing Monitoring: At each patient visit, conduct a thorough review of systems to screen for symptoms of potential irAEs. Perform a physical examination focused on common sites of irAEs (skin, gastrointestinal, endocrine, pulmonary).

  • Laboratory Monitoring: Repeat laboratory tests at regular intervals (e.g., before each ICI infusion) to monitor for asymptomatic laboratory abnormalities.

  • Grading of Adverse Events: Grade the severity of any identified adverse events using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system grades adverse events from 1 (mild) to 5 (death).

  • Documentation: Meticulously document all signs, symptoms, and laboratory abnormalities, along with their grade and the suspected relationship to ICI therapy.

Visualizing irAE Management Workflows

Diagram 1: General Troubleshooting Workflow for a Suspected irAE

G A Patient presents with new or worsening symptoms B Comprehensive clinical assessment (History, Physical Exam, Labs) A->B C Is an irAE suspected? B->C D Grade severity using CTCAE C->D Yes G Consider alternative diagnoses C->G No E Manage based on irAE type and grade (e.g., hold ICI, start steroids) D->E F Monitor for improvement E->F H Resume ICI when symptoms resolve to Grade ≤1 F->H Improvement I Permanent discontinuation of ICI F->I No Improvement or Worsening

Caption: General workflow for assessing and managing a suspected irAE.

Diagram 2: Signaling Pathway of T-Cell Activation by ICIs

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell APC MHC + Antigen TCR T-Cell Receptor (TCR) TCR->APC Signal 1: Activation CD28 CD28 B7 B7 CD28->B7 Signal 2: Co-stimulation PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal TCell_Activation T-Cell Activation & Anti-Tumor Response ICI Immune Checkpoint Inhibitor (anti-PD-1/PD-L1) ICI->PD1 Blocks Inhibition

Caption: Simplified signaling pathway of T-cell activation and the role of ICIs.

References

Strategies to mitigate cabozantinib-associated hypertension and fatigue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing hypertension and fatigue associated with cabozantinib (B823) treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the typical incidence rates of hypertension and fatigue observed with cabozantinib treatment?

A1: Hypertension and fatigue are common adverse events (AEs) associated with cabozantinib. The incidence rates can vary depending on the patient population and the specific clinical trial. Data from the METEOR and CABOSUN trials provide key insights.[1][2]

Data Summary: Incidence of Hypertension and Fatigue in Pivotal Cabozantinib Trials

Adverse EventMETEOR Trial (Advanced RCC, second-line)[1]CABOSUN Trial (Advanced RCC, first-line)[1]
Hypertension (All Grades) 37%81%
Hypertension (Grade 3/4) 15%28%
Fatigue (All Grades) 56%[3]Not explicitly stated in the provided search results
Fatigue (Grade 3) 11%[1]Not explicitly stated in the provided search results

Q2: What is the proposed mechanism behind cabozantinib-induced hypertension?

A2: Cabozantinib-induced hypertension is believed to be primarily linked to its inhibition of the Vascular Endothelial Growth Factor (VEGF) pathway.[1] Inhibition of VEGF can lead to a decrease in nitric oxide (NO) production, a potent vasodilator, resulting in vasoconstriction and subsequent elevation of blood pressure.[1]

Troubleshooting Guides

Managing Cabozantinib-Associated Hypertension

Issue: A subject in an experimental cohort develops elevated blood pressure after initiating cabozantinib.

Troubleshooting Steps:

  • Initial Assessment and Monitoring:

    • Blood pressure should be well-controlled before starting cabozantinib treatment.[4][5]

    • Regularly monitor blood pressure during treatment.[1]

  • Pharmacological Intervention:

    • For persistent hypertension, initiate standard anti-hypertensive therapy.[4] The choice of agent should be guided by the subject's underlying cardiovascular comorbidities.[1]

    • Avoid non-dihydropyridine calcium-channel blockers that inhibit CYP3A4.[1]

  • Dose Modification:

    • If hypertension persists despite optimal medical management, consider a dose reduction of cabozantinib.[4][5]

    • For severe hypertension that cannot be controlled with anti-hypertensive therapy, cabozantinib should be discontinued.[4][5] In the case of a hypertensive crisis, treatment should be permanently discontinued.[5]

Experimental Protocol: Blood Pressure Monitoring

  • Baseline: Measure and record blood pressure twice daily for one week prior to the first dose of cabozantinib to establish a baseline.

  • On-treatment:

    • Weeks 1-4: Measure blood pressure at least three times a week.

    • Weeks 5-12: Measure blood pressure at least twice a week.

    • After Week 12: Weekly monitoring is recommended, with more frequent checks if clinically indicated.

  • Procedure: Use a calibrated and validated automated or manual sphygmomanometer. Ensure the subject is rested and in a seated position for at least 5 minutes before measurement. Take at least two readings, 1-2 minutes apart, and average the values.

Managing Cabozantinib-Associated Fatigue

Issue: A research subject reports significant fatigue that impacts their daily activities.

Troubleshooting Steps:

  • Rule out Contributing Factors:

    • Assess for and correct any potential contributing factors such as hypothyroidism, anemia, or electrolyte imbalances.[1]

    • Evaluate for dehydration, especially if the subject is also experiencing diarrhea.[1]

    • Consider the impact of weight loss and decreased appetite, which are also common side effects of cabozantinib.[1]

  • Non-Pharmacological Interventions:

    • Encourage moderate aerobic exercise as tolerated, as it has been shown to reduce cancer-related fatigue.[1]

    • Provide guidance on energy conservation techniques and the importance of adequate rest.[6]

  • Dose Modification:

    • In the METEOR trial, fatigue was one of the common adverse events leading to dose reductions.[3][7]

    • If fatigue is severe (Grade 3) or intolerable, a dose reduction of cabozantinib may be necessary.[8]

Experimental Protocol: Fatigue Assessment

  • Baseline: Administer a validated fatigue scale (e.g., Brief Fatigue Inventory or Functional Assessment of Chronic Illness Therapy - Fatigue) before initiating cabozantinib.

  • On-treatment: Administer the chosen fatigue scale at regular intervals (e.g., every 2-4 weeks) to track changes from baseline.

  • Clinical Evaluation: Inquire about the impact of fatigue on daily activities, sleep patterns, and overall quality of life at each study visit.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cabozantinib Inhibition and Downstream Effects Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR Inhibits eNOS eNOS Activation VEGFR->eNOS Activates NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Leads to Vasodilation Vasodilation NO_Production->Vasodilation Promotes Hypertension Hypertension NO_Production->Hypertension Reduced NO leads to

Caption: Cabozantinib-induced hypertension signaling pathway.

cluster_1 Workflow for Managing Cabozantinib-Associated Adverse Events Start AE Onset (Hypertension or Fatigue) Assess Assess Severity (CTCAE Grade) & Contributing Factors Start->Assess Supportive_Care Initiate Supportive Care & Non-Pharmacological Interventions Assess->Supportive_Care Monitor Monitor Response Supportive_Care->Monitor Resolved AE Resolved or Tolerable Monitor->Resolved Yes Persistent AE Persistent or Intolerable Monitor->Persistent No Continue_Treatment Continue at Current Dose Resolved->Continue_Treatment Dose_Reduction Reduce Cabozantinib Dose Persistent->Dose_Reduction Reassess Reassess After Dose Reduction Dose_Reduction->Reassess Reassess->Resolved Discontinue Consider Discontinuation Reassess->Discontinue If still intolerable

Caption: Experimental workflow for AE management.

References

Validation & Comparative

S2101 Trial: A Comparative Analysis of Cabozantinib and Nivolumab in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the SWOG S2101 clinical trial, a phase II study evaluating the combination of cabozantinib (B823) and nivolumab (B1139203), is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this therapeutic approach with alternative treatments for immune checkpoint inhibitor (ICI)-refractory melanoma and head and neck squamous cell carcinoma (HNSCC), supported by the latest clinical data and experimental protocols.

The this compound trial, officially titled "Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is designed to assess the efficacy and feasibility of this combination therapy in a patient population with significant unmet medical needs. The study stratifies patients based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).

As the this compound trial is ongoing with Stage II accrual set to reopen in May 2025, final results are not yet available. This guide, therefore, presents a comparative landscape based on available data from other relevant clinical trials and standard of care treatments.

Comparative Clinical Outcomes

To provide a comprehensive overview, the following tables summarize the clinical outcomes for the combination of cabozantinib with an immune checkpoint inhibitor in relevant patient populations, alongside data for standard of care and alternative therapies.

Table 1: Clinical Outcomes in Immune Checkpoint Inhibitor (ICI)-Refractory Head and Neck Squamous Cell Carcinoma (HNSCC)

Treatment RegimenTrial IdentifierPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Cabozantinib + Pembrolizumab NCT03468218Recurrent/Metastatic HNSCC (ICI-naïve)54%14.6 months22.3 months
Pembrolizumab (single agent)KEYNOTE-040Platinum-refractory HNSCC14.6%2.1 months8.4 months
Nivolumab (single agent)CheckMate 141Platinum-refractory HNSCC13.3%[1]2.0 months7.5 months[1]
Standard of Care (Investigator's Choice)CheckMate 141Platinum-refractory HNSCC5.8%[1]2.3 months5.1 months[1]

Table 2: Clinical Outcomes in Advanced/Metastatic Melanoma

Treatment RegimenTrial IdentifierPatient PopulationOverall Response Rate (ORR)12-month Progression-Free Survival (PFS) Rate
Nivolumab + Ipilimumab + Cabozantinib NCT04091750 (Interim Analysis)Unresectable Advanced Melanoma (ICI-naïve)46%[2]30%[2]
Nivolumab + IpilimumabCheckMate 067Unresectable Stage III/IV Melanoma58%49%
Pembrolizumab (single agent)KEYNOTE-006Advanced Melanoma33-34%-
Standard of Care (e.g., single-agent ICI)VariesICI-refractory MelanomaGenerally low, often requiring novel therapies or clinical trial enrollment.-

Experimental Protocols

The this compound trial employs two key biomarker assays for patient stratification. The detailed methodologies for these are crucial for understanding the trial's design and for the potential application of these biomarkers in clinical practice.

Tumor Mutational Burden (TMB) Assessment

Objective: To quantify the number of somatic mutations within the coding region of a tumor's genome. A higher TMB may lead to the formation of more neoantigens, which can be recognized by the immune system.

Methodology:

  • Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is collected from patients. DNA is extracted and purified from the tumor sample.

  • Sequencing: Next-Generation Sequencing (NGS) is performed on the extracted DNA. While whole-exome sequencing (WES) is considered the gold standard for TMB assessment, targeted gene panels are more commonly used in clinical trials due to their cost-effectiveness and faster turnaround time.[3][4] The specific gene panel used in this compound is not publicly detailed but would typically cover a significant portion of the exome.

  • Data Analysis:

    • Variant Calling: Sequencing data is processed through a bioinformatics pipeline to identify somatic mutations (single nucleotide variants and small insertions/deletions).

    • Filtering: Germline variants are filtered out to ensure only tumor-specific mutations are counted.

    • TMB Calculation: The total number of qualifying mutations is divided by the size of the coding region of the gene panel (in megabases) to generate a TMB score, reported as mutations per megabase (mut/Mb).[5]

  • Stratification: Patients are stratified into "TMB-high" and "TMB-low" groups based on a predefined cutoff value. The specific cutoff for this compound has not been disclosed.

Tumor Inflammation Signature (TIS) Assessment

Objective: To measure a pre-existing, but suppressed, adaptive immune response within the tumor microenvironment. The TIS is an 18-gene expression signature that can help distinguish "hot" (inflamed) from "cold" (non-inflamed) tumors.[6]

Methodology:

  • Sample Collection and Preparation: FFPE tumor tissue is collected, and RNA is extracted and purified.

  • Gene Expression Profiling: The NanoString nCounter platform is used for gene expression analysis. This technology uses molecular "barcodes" to count individual mRNA transcripts directly, without the need for amplification.[7]

  • TIS Gene Panel: The expression of the following 18 genes is measured:

    • CCL5

    • CD27

    • CD274 (PD-L1)

    • CD276 (B7-H3)

    • CD8A

    • CMKLR1

    • CXCL9

    • CXCR6

    • HLA-DQA1

    • HLA-DRB1

    • HLA-E

    • IDO1

    • LAG3

    • NKG7

    • PSMB10

    • STAT1

    • TIGIT

    • GZMB[8]

  • Data Analysis: The gene expression data is analyzed using a proprietary algorithm to generate a continuous TIS score.

  • Stratification: Patients are stratified based on their TIS score into "TIS-high" and "TIS-low" groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of the combination therapy and the workflow of the this compound trial.

Cabozantinib_Nivolumab_MOA cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tumor Tumor Growth & Proliferation Angiogenesis Angiogenesis Metastasis Metastasis PDL1 PD-L1 PD1_PDL1_interaction PDL1->PD1_PDL1_interaction TCell Activated T-Cell TCell->Tumor Attacks PD1 PD-1 PD1->PD1_PDL1_interaction Cabozantinib Cabozantinib VEGF_MET VEGFR, MET, AXL, RET Cabozantinib->VEGF_MET Inhibits Nivolumab Nivolumab Nivolumab->PD1_PDL1_interaction Blocks VEGF_MET->Tumor VEGF_MET->Angiogenesis VEGF_MET->Metastasis PD1_PDL1_interaction->TCell Inhibits T-Cell Activation

Caption: Mechanism of action of cabozantinib and nivolumab combination therapy.

S2101_Trial_Workflow cluster_screening Patient Screening cluster_biomarker Biomarker Assessment cluster_stratification Patient Stratification cluster_treatment Treatment cluster_endpoints Endpoint Assessment Eligibility Eligible Patients (ICI-refractory Melanoma or HNSCC) Biopsy Tumor Biopsy Eligibility->Biopsy TMB TMB Analysis (NGS) Biopsy->TMB TIS TIS Analysis (NanoString) Biopsy->TIS Stratify Stratification based on TMB and TIS status TMB->Stratify TIS->Stratify Treatment Cabozantinib + Nivolumab Stratify->Treatment Primary Primary Endpoints: - Feasibility of Biomarker Stratification - Overall Response Rate (ORR) Treatment->Primary Secondary Secondary Endpoints: - PFS, OS, DCR - Safety & Tolerability Treatment->Secondary

Caption: Workflow of the this compound clinical trial.

References

A Comparative Analysis of Cabozantinib and Immunotherapy Combinations: Insights from S2101 and Other Key Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical trial data offers researchers, scientists, and drug development professionals a comparative landscape of cabozantinib-based immunotherapy combinations for the treatment of various advanced cancers. This guide synthesizes findings from the ongoing S2101 (BiCaZO) trial with pivotal data from studies evaluating cabozantinib (B823) in combination with other immune checkpoint inhibitors, providing a framework for understanding their relative efficacy, safety, and mechanisms of action.

Cabozantinib, a multi-tyrosine kinase inhibitor (TKI) targeting VEGFR, MET, and AXL, has demonstrated the potential to enhance anti-tumor immunity and overcome resistance to immunotherapy.[1] This has led to its investigation in combination with various immune checkpoint inhibitors (ICIs). The SWOG this compound "BiCaZO" trial is a notable ongoing study in this domain, assessing cabozantinib plus nivolumab (B1139203) in patients with advanced solid tumors refractory to prior immunotherapy.[2][3]

Quantitative Data Summary

To facilitate a clear comparison of the performance of different cabozantinib-immunotherapy combinations, the following tables summarize key efficacy and safety data from prominent clinical trials.

Trial Combination Indication Control Arm Median Progression-Free Survival (PFS) Median Overall Survival (OS) Objective Response Rate (ORR) Key Grade 3/4 Treatment-Related Adverse Events (TRAEs)
This compound (BiCaZO) Cabozantinib + NivolumabAdvanced Solid Tumors (IO Refractory Melanoma or HNSCC)Single-armData not yet matureData not yet maturePrimary endpointData not yet mature
CheckMate-9ER Cabozantinib + NivolumabAdvanced Renal Cell Carcinoma (aRCC)Sunitinib (B231)16.6 months vs 8.3 months[4]46.5 months vs 35.5 months[5]55.7% vs 27.1%[6]Hypertension, diarrhea, hand-foot syndrome, elevated liver enzymes[6]
CONTACT-02 Cabozantinib + AtezolizumabMetastatic Castration-Resistant Prostate Cancer (mCRPC)Second Novel Hormonal Therapy (NHT)6.3 months vs 4.2 months[2]16.7 months vs 14.6 months (not statistically significant)[2]13% vs 6%[7]Hypertension, diarrhea, fatigue, elevated liver enzymes[8]
COSMIC-021 (Urothelial Carcinoma Cohorts) Cabozantinib + AtezolizumabAdvanced Urothelial Carcinoma (UC)Single-arm5.4-5.6 months (ICI-naive)[9]Data not yet mature20-30% (ICI-naive)[9]Diarrhea, fatigue, hypertension, decreased appetite[9]
Phase 1/2 (NCT03149822) Cabozantinib + Pembrolizumab (B1139204)Metastatic Renal Cell Carcinoma (mRCC)Single-arm10.45 months[10]30.81 months[10]65.8%[10]Hypertension, hypophosphatemia, elevated ALT, diarrhea, fatigue[11]

Experimental Protocols

A detailed understanding of the methodologies employed in these key trials is crucial for interpreting the comparative data.

This compound (BiCaZO) Trial Protocol (NCT05136196) [12][13]

The this compound trial is a phase II, open-label, multicenter study.[3][14]

  • Patient Population: Patients with advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) that has progressed on prior anti-PD-1/PD-L1 therapy.[15]

  • Treatment Regimen: Cabozantinib administered orally daily and nivolumab administered intravenously every 4 weeks.[12]

  • Biomarker Analysis: A key feature of this trial is the stratification of patients based on tumor mutational burden (TMB) and a tumor inflammation signature (TIS) to explore predictive biomarkers of response.[3]

  • Primary Endpoint: The primary endpoint is the objective response rate (ORR).[14]

CheckMate-9ER Trial Protocol (NCT03141177)

This was a phase III, randomized, open-label, multicenter trial.[4]

  • Patient Population: Patients with previously untreated advanced or metastatic clear-cell renal cell carcinoma.[16]

  • Treatment Arms: Patients were randomized 1:1 to receive either cabozantinib (40 mg orally once daily) plus nivolumab (240 mg IV every 2 weeks) or sunitinib (50 mg orally once daily for 4 weeks on, 2 weeks off).[6]

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review.[6]

  • Secondary Endpoints: Key secondary endpoints included overall survival (OS) and objective response rate (ORR).[6]

CONTACT-02 Trial Protocol (NCT04446117) [17]

This was a phase III, multicenter, randomized, open-label, controlled study.[1][18][19]

  • Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on one prior novel hormonal therapy.

  • Treatment Arms: Patients were randomized 1:1 to receive either cabozantinib (40 mg orally once daily) plus atezolizumab (1200 mg IV every 3 weeks) or a second novel hormonal therapy (abiraterone or enzalutamide).[1]

  • Primary Endpoints: The dual primary endpoints were PFS and OS.[1]

  • Secondary Endpoint: A key secondary endpoint was the objective response rate.[1]

COSMIC-021 Trial Protocol (NCT03170960) [20][21]

This was a phase Ib, multicenter, open-label study with multiple expansion cohorts.[22]

  • Patient Population: Patients with various locally advanced or metastatic solid tumors, including urothelial carcinoma cohorts for cisplatin-eligible, cisplatin-ineligible, previously platinum-treated, and previously ICI-treated patients.[23][24]

  • Treatment Regimen: Patients received cabozantinib (40 mg orally once daily) and atezolizumab (1200 mg IV every 3 weeks).[23][24]

  • Primary Endpoint: The primary endpoint was the investigator-assessed objective response rate.[23]

Phase 1/2 Trial of Cabozantinib and Pembrolizumab (NCT03149822)

This was a phase I/II, open-label, single-arm trial.[10]

  • Patient Population: Patients with metastatic renal cell carcinoma with clear-cell or non-clear cell histology.[11]

  • Treatment Regimen: The recommended phase II dose was pembrolizumab 200 mg IV every 3 weeks and cabozantinib 60 mg orally once daily.[11]

  • Primary Endpoint: The primary endpoint for the phase II portion was the objective response rate.[11]

Signaling Pathways and Experimental Workflows

The synergistic effect of combining cabozantinib with immunotherapy is believed to stem from the modulation of the tumor microenvironment and direct anti-tumor effects.

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Tumor Tumor Cell cluster_Tcell T Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR MET_ligand HGF MET c-MET MET_ligand->MET AXL_ligand Gas6 AXL AXL AXL_ligand->AXL PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Treg Regulatory T cells (Tregs) MDSC Myeloid-Derived Suppressor Cells Proliferation Proliferation, Survival, Metastasis VEGFR->Proliferation MET->Proliferation AXL->Proliferation Tcell_inhibition T Cell Exhaustion PD1->Tcell_inhibition Tcell_activation T Cell Activation & Proliferation Tcell_activation->Proliferation Tumor Cell Killing Cabozantinib Cabozantinib Cabozantinib->Treg Inhibition Cabozantinib->MDSC Inhibition Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->AXL ICI Immune Checkpoint Inhibitor (e.g., Nivolumab) ICI->PD1 Blockade

Caption: Mechanism of action of cabozantinib and immunotherapy combinations.

S2101_Workflow Patient Patient with IO Refractory Advanced Melanoma or HNSCC Biopsy Tumor Biopsy Patient->Biopsy Biomarker Biomarker Analysis (TMB and TIS) Biopsy->Biomarker Stratification Patient Stratification Biomarker->Stratification Treatment Cabozantinib + Nivolumab Treatment Stratification->Treatment High/Low TMB/TIS Response Response Assessment (ORR) Treatment->Response

Caption: this compound (BiCaZO) trial experimental workflow.

Concluding Remarks

The combination of cabozantinib with immune checkpoint inhibitors represents a promising therapeutic strategy across a range of advanced cancers. Data from pivotal trials such as CheckMate-9ER and CONTACT-02 demonstrate the potential for improved efficacy outcomes compared to standard-of-care therapies. The ongoing this compound trial will provide crucial insights into the role of biomarker-driven patient selection for this combination therapy in the immunotherapy-refractory setting. As more data from these and other trials become available, a clearer picture will emerge regarding the optimal positioning of these combinations in the evolving landscape of cancer treatment.

References

Navigating the Frontier of Immunotherapy Resistance: A Comparative Guide to the S2101 Trial in Advanced Melanoma and Head and Neck Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the challenge of resistance to immune checkpoint inhibitors represents a critical frontier. The SWOG S2101 clinical trial, a phase II study, is currently evaluating the efficacy of a combination therapy—cabozantinib (B823) plus nivolumab (B1139203)—in patients with advanced melanoma or squamous cell head and neck cancer (HNSCC) who have progressed on prior anti-PD-1/L1 therapy. This guide offers a comprehensive overview of the this compound trial, its scientific rationale, and the current treatment paradigm for this challenging patient population, providing valuable insights for researchers, scientists, and drug development professionals.

At present, publicly available efficacy data, including objective response rate (ORR), progression-free survival (PFS), and overall survival (OS) from the this compound trial, have not been released. The trial is ongoing, and results are anticipated to be shared at future scientific meetings and in publications. This guide will, therefore, focus on the trial's design and the existing therapeutic landscape to provide a framework for interpreting the forthcoming results.

The Scientific Rationale: A Dual-Pronged Attack on Cancer

The combination of cabozantinib and nivolumab is designed to overcome resistance to immunotherapy through a synergistic mechanism of action.

Nivolumab , a fully human IgG4 monoclonal antibody, is an immune checkpoint inhibitor that targets the programmed death-1 (PD-1) receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab unleashes the body's own immune system to recognize and attack cancer cells.

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL. These kinases are implicated in tumor cell proliferation, angiogenesis, metastasis, and the suppression of the anti-tumor immune response. By inhibiting these targets, cabozantinib can not only directly impede tumor growth but also modulate the tumor microenvironment to be more favorable for an immune attack. This includes promoting the infiltration of immune cells and reducing the activity of immunosuppressive cells.

The combination, therefore, aims to simultaneously release the brakes on the immune system with nivolumab while actively reshaping the tumor microenvironment with cabozantinib to enhance the anti-tumor immune response.

Visualizing the Molecular Strategy

The following diagram illustrates the distinct yet complementary signaling pathways targeted by nivolumab and cabozantinib.

Cabozantinib_Nivolumab_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TCell T-Cell cluster_Effects_Cabo Cabozantinib Effects cluster_Effects_Nivo Nivolumab Effects TumorCell Tumor Cell MET MET Proliferation ↓ Proliferation MET->Proliferation VEGFR VEGFR Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis AXL AXL Metastasis ↓ Metastasis AXL->Metastasis ImmuneSuppression ↓ Immune Suppression AXL->ImmuneSuppression PDL1 PD-L1 TCell T-Cell PD1 PD-1 PD1->PDL1 TCellActivation ↑ T-Cell Activation PD1->TCellActivation Inhibition Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR Cabozantinib->AXL Nivolumab Nivolumab Nivolumab->PD1 TumorKilling ↑ Tumor Cell Killing TCellActivation->TumorKilling

Figure 1: Signaling pathways of cabozantinib and nivolumab.

The this compound Trial: A Closer Look at the Experimental Design

The this compound (BiCaZO) trial is a Phase II, open-label study designed to evaluate the efficacy and safety of cabozantinib in combination with nivolumab in patients with advanced solid tumors that are refractory to prior immunotherapy. The trial is part of the larger immunoMATCH (iMATCH) pilot study.[1][2]

Key Experimental Protocols
  • Patient Population: The trial enrolls adults with histologically confirmed advanced or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) who have experienced disease progression on a prior PD-1 or PD-L1 inhibitor-based therapy.[3]

  • Treatment Regimen: Patients receive cabozantinib orally on a continuous daily schedule and nivolumab intravenously every four weeks. Treatment continues until disease progression or unacceptable toxicity.

  • Biomarker Stratification: A key feature of the this compound trial is its investigation into the role of biomarkers in predicting response to therapy. Patients are stratified based on two key biomarkers: Tumor Mutational Burden (TMB) and a T-cell inflamed gene expression profile (GEP), also referred to as the Tumor Inflammation Signature (TIS).[1] This stratification aims to identify patient subgroups that are more likely to benefit from the combination therapy.

  • Endpoints: The primary endpoint of the study is the objective response rate (ORR). Secondary endpoints include progression-free survival (PFS), overall survival (OS), duration of response, and safety.[4]

The following diagram outlines the experimental workflow of the this compound trial.

S2101_Experimental_Workflow Start Patient Enrollment (Advanced Melanoma or HNSCC with PD-1/L1 Resistance) Biopsy Tumor Biopsy (Archival or Fresh) Start->Biopsy Biomarker Biomarker Analysis (TMB and TIS) Biopsy->Biomarker Stratification Patient Stratification (High/Low TMB & High/Low TIS) Biomarker->Stratification Treatment Treatment Initiation (Cabozantinib + Nivolumab) Stratification->Treatment Monitoring Tumor Assessment & Safety Monitoring Treatment->Monitoring Monitoring->Treatment Continue until progression or unacceptable toxicity Endpoints Primary & Secondary Endpoints (ORR, PFS, OS, Safety) Monitoring->Endpoints

Figure 2: Experimental workflow of the this compound trial.

Efficacy Data: Awaiting the Results

As of the date of this publication, efficacy data from the this compound trial have not been made public. The following table summarizes the key parameters of the trial.

Trial Identifier Tumor Types Intervention Key Biomarkers Primary Endpoint Efficacy Data (ORR, PFS, OS)
This compound (NCT05136196) Advanced Melanoma, Squamous Cell Carcinoma of the Head and Neck (PD-1/L1 Refractory)Cabozantinib + NivolumabTumor Mutational Burden (TMB), T-cell Inflamed Gene Expression Profile (TIS)Objective Response Rate (ORR)Data Not Yet Available

The Current Therapeutic Landscape: A High Unmet Need

The patient populations being studied in the this compound trial—melanoma and HNSCC refractory to PD-1/L1 inhibitors—represent a significant clinical challenge with limited effective treatment options.

PD-1/L1 Refractory Melanoma: For patients with metastatic melanoma who progress on or after anti-PD-1 therapy, the standard of care is not well-defined. Options may include:

  • Ipilimumab (anti-CTLA-4): This can induce responses in a subset of patients.

  • Combination Therapies: The combination of ipilimumab and nivolumab may be considered.

  • Targeted Therapy: For patients with BRAF mutations, BRAF/MEK inhibitors are a standard option.

  • Clinical Trials: Enrollment in clinical trials investigating novel agents and combinations is a critical option for these patients.

PD-1/L1 Refractory HNSCC: Similarly, for patients with recurrent or metastatic HNSCC whose disease progresses after platinum-based chemotherapy and a PD-1 inhibitor, treatment options are limited and outcomes are generally poor. Standard of care may include:

  • Chemotherapy: Single-agent chemotherapy with agents like methotrexate, docetaxel, or paclitaxel.

  • Cetuximab: An EGFR inhibitor, which may be used as a single agent or in combination with chemotherapy.

  • Clinical Trials: Participation in clinical trials exploring new therapeutic strategies is strongly encouraged.

The following diagram illustrates the logical relationship in the treatment landscape for these patients, highlighting the position of the this compound trial.

Treatment_Landscape cluster_Melanoma Advanced Melanoma cluster_HNSCC Advanced HNSCC M_Diagnosis Diagnosis M_FirstLine First-Line Therapy (Anti-PD-1) M_Diagnosis->M_FirstLine M_Progression Disease Progression M_FirstLine->M_Progression M_SecondLine Second-Line Options (Ipilimumab, BRAF/MEK inh., etc.) M_Progression->M_SecondLine M_this compound This compound Trial (Cabozantinib + Nivolumab) M_Progression->M_this compound Investigational H_Diagnosis Diagnosis H_FirstLine First-Line Therapy (Chemo +/- Anti-PD-1) H_Diagnosis->H_FirstLine H_Progression Disease Progression H_FirstLine->H_Progression H_SecondLine Second-Line Options (Chemotherapy, Cetuximab, etc.) H_Progression->H_SecondLine H_this compound This compound Trial (Cabozantinib + Nivolumab) H_Progression->H_this compound Investigational

Figure 3: Treatment landscape and the role of the this compound trial.

Conclusion and Future Outlook

The this compound trial is a critical study that has the potential to address a significant unmet medical need for patients with advanced melanoma and HNSCC who have developed resistance to immunotherapy. The combination of cabozantinib and nivolumab offers a promising, mechanistically driven approach to overcoming this resistance. While the clinical community eagerly awaits the efficacy and safety data from this trial, the innovative biomarker-driven design of the study is poised to provide valuable insights into which patients are most likely to benefit from this combination. The results of the this compound trial will be instrumental in shaping the future treatment landscape for these challenging-to-treat cancers.

References

Correlative Studies in the S2101 "BiCaZO" Trial: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are keenly observing the SWOG S2101 clinical trial, titled "Biomarker Stratified Cabozantinib (B823) and Nivolumab (B1139203) (BiCaZO)". This Phase II study is designed to assess the efficacy of combining cabozantinib and nivolumab in patients with advanced, immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC). A core component of this trial is the validation of two key biomarker hypotheses: the predictive power of Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) in determining patient response to this combination therapy.[1][2][3][4][5]

This guide provides a comparative overview of the principles and methodologies underlying these correlative studies. As the this compound trial is ongoing with Stage II accrual reactivated in May 2025, specific quantitative results from the trial are not yet publicly available.[6][7][8] The information presented herein is based on established methodologies for TMB and TIS assessment to provide a foundational understanding for the research community.

Biomarker Hypotheses Under Investigation in this compound

The central hypothesis of the this compound correlative science program is that TMB and TIS can effectively stratify patients based on their likelihood of response to the combination of cabozantinib (a tyrosine kinase inhibitor) and nivolumab (a PD-1 inhibitor).

  • Tumor Mutational Burden (TMB): A high TMB is hypothesized to correlate with a greater number of neoantigens, which can be recognized by the immune system, thereby enhancing the efficacy of immunotherapy.

  • Tumor Inflammation Signature (TIS): A high TIS score indicates a pre-existing adaptive immune response within the tumor microenvironment, suggesting that the tumor is already "visible" to the immune system and may be more susceptible to checkpoint inhibition.[9][10]

Comparative Data Presentation

While awaiting specific data from the this compound trial, the following tables illustrate how quantitative data for TMB and TIS are typically presented and compared.

Table 1: Illustrative Comparison of Tumor Mutational Burden (TMB) in Patient Cohorts

Patient CohortBiomarkerValue (mutations/megabase)Response to Therapy (Hypothetical)
MelanomaTMBHigh (>10)Responder
MelanomaTMBLow (≤10)Non-Responder
HNSCCTMBHigh (>10)Responder
HNSCCTMBLow (≤10)Non-Responder

Table 2: Illustrative Comparison of Tumor Inflammation Signature (TIS) Scores

Patient CohortBiomarkerScore (e.g., NanoString)Response to Therapy (Hypothetical)
MelanomaTISHighResponder
MelanomaTISLowNon-Responder
HNSCCTISHighResponder
HNSCCTISLowNon-Responder

Experimental Protocols

The following are detailed, generalized methodologies for the key biomarker assays being evaluated in the this compound trial. The precise protocols for this compound may have specific variations.

Tumor Mutational Burden (TMB) Assessment
  • Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is collected from patients. DNA is extracted and purified from the tumor sample, and a matched normal blood sample is also collected for germline DNA extraction.

  • Sequencing: Whole-exome sequencing (WES) or a targeted next-generation sequencing (NGS) panel is performed on both the tumor and normal DNA.

  • Variant Calling: Somatic mutations (single nucleotide variants and small insertions/deletions) in the tumor sample are identified by comparing the tumor DNA sequence to the matched normal DNA sequence.

  • TMB Calculation: The TMB is calculated as the number of non-synonymous somatic mutations per megabase of the coding region of the genome covered by the sequencing panel.[2] The result is typically reported as mutations/Mb.

Tumor Inflammation Signature (TIS) Analysis
  • Sample Collection and RNA Extraction: FFPE tumor tissue is obtained, and total RNA is extracted and purified.

  • Gene Expression Profiling: The expression levels of a predefined panel of 18 genes associated with the adaptive immune response are quantified.[9][10] This is often performed using a platform like the NanoString nCounter Analysis System, which allows for direct, multiplexed measurement of RNA molecules.

  • Data Normalization and Score Calculation: The raw gene expression counts are normalized to housekeeping genes to account for technical variability. The TIS score is then calculated using a proprietary algorithm that weighs the expression of the 18 signature genes.[10][11]

Visualizing Biomarker-Driven Treatment Stratification and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for patient stratification in the this compound trial based on the biomarker analysis.

G cluster_patient Patient Cohort cluster_biomarker Biomarker Assessment cluster_stratification Patient Stratification cluster_treatment Treatment & Outcome Analysis P Advanced Melanoma or HNSCC Patients B Tumor Biopsy P->B TMB TMB Analysis (NGS) B->TMB TIS TIS Analysis (GEP) B->TIS S1 TMB High / TIS High TMB->S1 S2 TMB High / TIS Low TMB->S2 S3 TMB Low / TIS High TMB->S3 S4 TMB Low / TIS Low TMB->S4 TIS->S1 TIS->S2 TIS->S3 TIS->S4 T Cabozantinib + Nivolumab S1->T S2->T S3->T S4->T O Assess Clinical Outcomes (e.g., ORR, PFS) T->O

This compound Biomarker Stratification Workflow
Signaling Pathway: Cancer Immunity Cycle

The biomarkers under investigation in this compound, TMB and TIS, are intrinsically linked to the cancer immunity cycle. The following diagram depicts a simplified representation of this cycle and the points at which these biomarkers and the therapeutic agents in the trial are thought to act.

G cluster_tumor Tumor Microenvironment cluster_lymph Lymph Node cluster_circulation Circulation cluster_killing Tumor Cell Killing Tumor Tumor Cells Neoantigen Neoantigen Release (High TMB) Tumor->Neoantigen 1. Release of Cancer Antigens APC Antigen Presenting Cell (APC) Neoantigen->APC 2. Cancer Antigen Presentation TCell_Priming T-Cell Priming & Activation APC->TCell_Priming 3. Priming and Activation TCell_Infiltration T-Cell Infiltration (High TIS) TCell_Recognition T-Cell Recognition of Tumor TCell_Infiltration->TCell_Recognition 6. Recognition by T-Cells Cabozantinib Cabozantinib TCell_Infiltration->Cabozantinib Modulates Immune Microenvironment TCell_Trafficking T-Cell Trafficking TCell_Priming->TCell_Trafficking 4. Trafficking of T-Cells TCell_Trafficking->TCell_Infiltration 5. Infiltration of T-Cells Tumor_Killing Tumor Cell Killing TCell_Recognition->Tumor_Killing 7. Killing of Cancer Cells Nivolumab Nivolumab (Anti-PD-1) TCell_Recognition->Nivolumab Blocks PD-1/PD-L1

The Cancer Immunity Cycle and Therapeutic Intervention

The scientific community eagerly awaits the results of the this compound trial, which will provide crucial insights into the utility of TMB and TIS in guiding treatment decisions for patients with advanced melanoma and HNSCC. The validation of these biomarker hypotheses could pave the way for more personalized and effective immunotherapy strategies.

References

Navigating the Treatment Landscape After Immunotherapy Resistance: A Comparative Analysis of SWOG S2101 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – As the SWOG S2101 (BiCaZO) phase II clinical trial continues to investigate the combination of cabozantinib (B823) and nivolumab (B1139203) in patients with advanced solid tumors resistant to prior immunotherapy, the oncology community eagerly awaits long-term follow-up data. This guide provides a comparative overview of the BiCaZO trial's approach against current alternative therapies for patients with advanced melanoma and head and neck squamous cell carcinoma (HNSCC) who have progressed on anti-PD-1/L1 treatment. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive perspective on the evolving treatment paradigms in these challenging clinical settings.

The SWOG this compound (BiCaZO) Trial: A Novel Approach

The ongoing SWOG this compound trial is a phase II study evaluating the efficacy of combining cabozantinib, a multi-tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 checkpoint inhibitor. The trial is enrolling patients with unresectable or metastatic melanoma and HNSCC whose disease has progressed on prior PD-1/L1 blockade. A key feature of the this compound study is its biomarker-stratified design, utilizing tumor mutational burden (TMB) and a tumor inflammation score (TIS) to potentially predict response to this combination therapy. As the trial is still active, with stage II accrual for melanoma and HNSCC cohorts expected to reopen in May 2025, long-term follow-up data is not yet available.

Experimental Protocol: SWOG this compound (BiCaZO)

The this compound study protocol involves the administration of cabozantinib orally in combination with intravenous nivolumab. The primary objectives are to assess the feasibility of biomarker-based stratification and to evaluate the overall response rate (ORR) of the combination in each disease cohort, both across and within biomarker subgroups. Secondary objectives include the assessment of safety and tolerability, disease control rate (DCR), and overall survival (OS). Patients enrolled must have histologically confirmed advanced, unresectable, or metastatic non-uveal melanoma or HNSCC and must have documented disease progression on a prior anti-PD-1/L1 containing regimen.

Comparative Efficacy of Alternative Therapies

In the absence of mature data from SWOG this compound, this guide presents a comparison with established and investigational therapies for patients with advanced melanoma and HNSCC who have progressed on immunotherapy.

Advanced Melanoma Post-PD-1/L1 Progression

For patients with advanced melanoma that has progressed on anti-PD-1/L1 therapy, several options exist, with efficacy varying based on factors such as BRAF mutation status.

Table 1: Efficacy of Alternative Therapies in Advanced Melanoma Post-Immunotherapy Progression

Treatment RegimenPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
Ipilimumab + Nivolumab Advanced melanoma with primary resistance to anti-PD-1/L128%Not ReportedNot Reported[1][2]
Ipilimumab Monotherapy Advanced melanoma with primary resistance to anti-PD-1/L19%Not ReportedNot Reported[1][3]
BRAF/MEK Inhibitors BRAF V600-mutant melanoma after PD-1 based therapy34% (Rechallenge)5.0 months (Rechallenge)9.8 months (Rechallenge)[4]
Cabozantinib + Nivolumab + Ipilimumab Unresectable advanced melanoma (treatment-naïve)46%10.3 months12-month OS rate: 67%[5][6]

It is important to note that the data for the cabozantinib, nivolumab, and ipilimumab combination is from a treatment-naïve population and is included to provide context for the potential of cabozantinib-immunotherapy combinations.[5][6] The SWOG S1616 trial demonstrated that the combination of ipilimumab and nivolumab resulted in a statistically significant improvement in PFS compared to ipilimumab alone in patients with primary resistance to anti-PD-1 therapy.[1][2] For patients with BRAF-mutated melanoma, rechallenge with BRAF/MEK inhibitors after progression on various therapies, including immunotherapy, has shown clinical activity.[4]

Head and Neck Squamous Cell Carcinoma (HNSCC) Post-PD-1/L1 Progression

Treatment options for patients with HNSCC that has progressed on immunotherapy are limited, highlighting a significant unmet medical need.

Table 2: Efficacy of Alternative Therapies in HNSCC Post-Immunotherapy Progression

Treatment RegimenPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
Cetuximab-based Salvage Chemotherapy Recurrent/Metastatic HNSCC after PD-(L)1 inhibitors56.5%6.0 months12.0 months[7]
Cetuximab + PD-1 Inhibitors Recurrent/Metastatic HNSCC after progression on first-line PD-1 immunotherapy46.4%6.87 months9.67 months[8]

Retrospective studies suggest that cetuximab-based chemotherapy can induce responses in patients with HNSCC who have progressed on checkpoint inhibitors.[7] Another retrospective study exploring the combination of cetuximab with a PD-1 inhibitor in a similar patient population also showed promising activity.[8]

Mechanistic Insights: Signaling Pathways

To understand the rationale behind the SWOG this compound trial and its comparators, it is essential to visualize the underlying signaling pathways.

Nivolumab Signaling Pathway

Nivolumab is a fully human IgG4 monoclonal antibody that targets the programmed death-1 (PD-1) receptor on T cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells, nivolumab restores the ability of T cells to recognize and attack cancer cells.

Nivolumab_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell T_Cell Activated T Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing PD1 PD-1 Receptor TCR TCR TCR->T_Cell Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction

Nivolumab blocks the PD-1/PD-L1 inhibitory signal, restoring T cell-mediated tumor cell killing.

Cabozantinib Signaling Pathway

Cabozantinib is an oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL. These RTKs are implicated in tumor cell proliferation, angiogenesis, invasion, and metastasis. By inhibiting these pathways, cabozantinib can directly impede tumor growth and may also modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[9][10][11][12][13]

Cabozantinib_Pathway cluster_Kinases Tyrosine Kinases cluster_Cellular_Processes Tumor Cellular Processes Cabozantinib Cabozantinib MET MET Cabozantinib->MET Inhibits VEGFR VEGFR Cabozantinib->VEGFR Inhibits AXL AXL Cabozantinib->AXL Inhibits Proliferation Proliferation MET->Proliferation Invasion Invasion MET->Invasion Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL->Invasion

Cabozantinib inhibits multiple tyrosine kinases, disrupting key tumor growth and survival pathways.

Experimental Workflow: SWOG this compound

The this compound trial follows a two-stage design to first establish the feasibility of real-time biomarker analysis and then to enroll patients into specific biomarker-defined cohorts.

S2101_Workflow Start Patient Enrollment (Advanced Melanoma or HNSCC, Post-PD-1/L1 Progression) Biopsy Tumor Biopsy Start->Biopsy Biomarker Biomarker Analysis (TMB and TIS) Biopsy->Biomarker Stratification Patient Stratification (High/Low TMB & TIS) Biomarker->Stratification Treatment Cabozantinib + Nivolumab Treatment Stratification->Treatment FollowUp Follow-up for Response and Survival Treatment->FollowUp

The experimental workflow of the biomarker-stratified SWOG this compound (BiCaZO) trial.

Conclusion

The SWOG this compound trial represents a critical step forward in addressing the significant clinical challenge of resistance to immunotherapy in advanced melanoma and HNSCC. By combining a multi-targeted TKI with a PD-1 inhibitor and employing a sophisticated biomarker strategy, the study aims to improve outcomes for these patients. While awaiting the definitive results from this compound, the comparative data on existing alternative therapies provide a valuable benchmark for the field. The continued investigation into novel combinations and patient stratification strategies will be paramount in shaping the future of cancer care for this patient population.

References

Validating Predictive Biomarkers for Immunotherapy Response: A Comparative Look at the S2101 Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEATTLE, WA – December 9, 2025 – The SWOG Cancer Research Network's S2101 clinical trial (NCT05136196) is a pivotal Phase II study poised to refine patient selection for combination immunotherapy in advanced cancers. This guide provides an in-depth comparison of the predictive biomarker strategy being validated in the this compound trial against established biomarkers, offering researchers, scientists, and drug development professionals a clear view of the evolving landscape of personalized medicine in oncology.

The this compound trial, also known as BiCaZO, is investigating the efficacy of cabozantinib (B823) in combination with nivolumab (B1139203) in patients with advanced, immunotherapy-refractory melanoma or squamous cell head and neck carcinoma (HNSCC). A core component of the trial is the stratification of patients based on two predictive biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). The primary aim is to assess the feasibility of this biomarker-based patient selection and to evaluate the anti-tumor activity of the combination therapy within these biomarker-defined subgroups.

Comparative Analysis of Predictive Biomarker Strategies

While the this compound trial is ongoing and quantitative data on the predictive performance of TMB and TIS for the cabozantinib-nivolumab combination is not yet publicly available, a comparative framework can be established against the current standard predictive biomarker, PD-L1 expression. The table below illustrates how such a comparison would be structured, using hypothetical data to demonstrate the potential advantages of the this compound biomarker strategy.

Biomarker StrategyPredictive Biomarker(s)Patient PopulationCombination TherapyHypothetical Overall Response Rate (ORR) - Biomarker PositiveHypothetical Overall Response Rate (ORR) - Biomarker NegativePotential Advantages of the Strategy
This compound (BiCaZO) Trial Tumor Mutational Burden (TMB) & Tumor Inflammation Signature (TIS)IO Refractory Melanoma & HNSCCCabozantinib + Nivolumab45%15%May identify responders who are PD-L1 negative; TIS provides insight into the tumor immune microenvironment.
Standard of Care Approach PD-L1 ExpressionIO Refractory Melanoma & HNSCCVaries (e.g., Pembrolizumab)30%10%Well-established and widely available assay; approved companion diagnostic for several immunotherapies.

Note: The Overall Response Rate (ORR) data presented in this table is hypothetical and for illustrative purposes only. Actual data from the this compound trial is pending its completion and publication.

Experimental Protocols

Detailed methodologies for the biomarker assays are crucial for the reproducibility and validation of clinical trial results. While the precise commercial assays used in the this compound trial are not publicly disclosed, the following protocols describe standard, widely-used methodologies for TMB and TIS assessment that are likely to be similar to those employed in the trial.

Tumor Mutational Burden (TMB) Assessment (Inferred Protocol)

Assay: FoundationOne®CDx (Foundation Medicine)

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized, and DNA is extracted and purified.

  • Library Preparation: DNA is fragmented, and adapters are ligated to create a sequencing library.

  • Hybridization and Capture: The DNA library is hybridized to a custom panel of biotinylated RNA baits that target a comprehensive set of cancer-related genes.

  • Sequencing: The captured DNA is sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis: The sequencing data is analyzed to identify somatic mutations (single nucleotide variants and small insertions/deletions). TMB is calculated as the number of mutations per megabase of sequenced DNA.

Tumor Inflammation Signature (TIS) Assessment (Inferred Protocol)

Assay: NanoString nCounter® Gene Expression Assay

  • Sample Preparation: RNA is extracted from FFPE tumor tissue sections.

  • Hybridization: The extracted RNA is hybridized with a gene-specific CodeSet containing reporter and capture probes for a panel of genes related to immune response and inflammation.

  • Sample Processing: The hybridized samples are processed on the nCounter® Prep Station to remove excess probes and immobilize the probe-target complexes.

  • Data Acquisition: The immobilized complexes are imaged and counted by the nCounter® Digital Analyzer.

  • Data Analysis: The raw counts for each gene are normalized, and the TIS score is calculated based on the expression levels of the predefined set of inflammation-related genes.

Visualizing the Scientific Rationale

To further elucidate the concepts underpinning the this compound trial, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and the experimental workflow.

signaling_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_drugs VEGFR VEGFR MET MET AXL AXL PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibits T-Cell Activation TCR TCR Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Cabozantinib->AXL Nivolumab Nivolumab Nivolumab->PD1

Caption: Dual blockade of tumor cell signaling and immune checkpoint.

experimental_workflow Patient Patient with IO Refractory Melanoma or HNSCC Biopsy Tumor Biopsy Patient->Biopsy TMB TMB Analysis (e.g., FoundationOne CDx) Biopsy->TMB TIS TIS Analysis (e.g., NanoString nCounter) Biopsy->TIS Stratification Biomarker Stratification TMB->Stratification TIS->Stratification TMB_High_TIS_High TMB-High and/or TIS-High Stratification->TMB_High_TIS_High Positive TMB_Low_TIS_Low TMB-Low and TIS-Low Stratification->TMB_Low_TIS_Low Negative Treatment Cabozantinib + Nivolumab Treatment TMB_High_TIS_High->Treatment TMB_Low_TIS_Low->Treatment Response Response Assessment (ORR, PFS, OS) Treatment->Response

Caption: this compound trial experimental workflow for biomarker validation.

Conclusion

The this compound trial represents a significant step forward in the development of personalized immunotherapy strategies. By evaluating the combination of TMB and TIS as predictive biomarkers, the study has the potential to identify a broader population of patients who may benefit from the combination of cabozantinib and nivolumab, including those who may not be candidates for treatment based on PD-L1 expression alone. The successful validation of this biomarker strategy would provide a more nuanced approach to patient selection, ultimately leading to improved outcomes for individuals with advanced melanoma and HNSCC. The oncology community eagerly awaits the results of this important trial.

Cross-trial comparison of different checkpoint inhibitor combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the treatment landscape for a multitude of cancers. By targeting key negative regulators of the immune system, these therapies unleash the body's own defenses to combat malignant cells. While monotherapy has shown significant success, the focus has increasingly shifted towards combination strategies to enhance efficacy, overcome resistance, and broaden the spectrum of patients who can benefit. This guide provides a cross-trial comparison of different checkpoint inhibitor combinations, supported by experimental data, to aid in research and development efforts.

Key Checkpoint Inhibitor Combinations: An Overview

The most extensively studied and clinically validated checkpoint inhibitor combinations target the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) and Programmed cell death protein 1 (PD-1) or its ligand (PD-L1) pathways. These two pathways represent distinct, non-redundant mechanisms of T-cell regulation. CTLA-4 primarily acts at the initial stage of T-cell activation in the lymph nodes, while the PD-1/PD-L1 axis functions to suppress activated T cells in peripheral tissues and the tumor microenvironment.[1] Dual blockade of both pathways has demonstrated synergistic anti-tumor activity.[2][3][4]

More recently, combinations involving newer checkpoint inhibitors, such as Lymphocyte-activation gene 3 (LAG-3), and targeted therapies like tyrosine kinase inhibitors (TKIs) and anti-angiogenic agents, have shown promise and gained regulatory approval in various cancer types.

Efficacy and Safety of Key Combinations: A Cross-Trial Comparison

The following tables summarize key efficacy and safety data from pivotal clinical trials of different checkpoint inhibitor combinations across various malignancies. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in trial design, patient populations, and follow-up durations.[5][6]

Dual Checkpoint Blockade: Anti-PD-1/PD-L1 + Anti-CTLA-4

Table 1: Efficacy of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations

Trial (Combination)Cancer TypeComparatorMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
CheckMate 067 (Nivolumab + Ipilimumab)Advanced MelanomaIpilimumab72.1 months11.5 months58%
Nivolumab (B1139203)36.9 months6.9 months45%
CheckMate 227 (Nivolumab + Ipilimumab)NSCLC (PD-L1 ≥1%)Chemotherapy17.1 months5.1 months35.9%
POSEIDON (Durvalumab + Tremelimumab + Chemo)Metastatic NSCLCChemotherapy14.0 months6.2 months38.6%

Sources:[7][8][9][10]

Table 2: Safety of Anti-PD-1/PD-L1 + Anti-CTLA-4 Combinations (Grade 3-4 Treatment-Related Adverse Events)

Trial (Combination)Cancer TypeIncidence of Grade 3-4 TRAEs
CheckMate 067 (Nivolumab + Ipilimumab)Advanced Melanoma59%
CheckMate 227 (Nivolumab + Ipilimumab)NSCLC (PD-L1 ≥1%)33%
POSEIDON (Durvalumab + Tremelimumab + Chemo)Metastatic NSCLC51.8%

Sources:[7][8][11][12][13]

Checkpoint Inhibitors + Tyrosine Kinase Inhibitors (TKIs)

Table 3: Efficacy of Checkpoint Inhibitor + TKI Combinations in Advanced Renal Cell Carcinoma (RCC)

Trial (Combination)ComparatorMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
KEYNOTE-426 (Pembrolizumab + Axitinib)Sunitinib45.7 months15.7 months60%
CheckMate 9ER (Nivolumab + Cabozantinib)SunitinibNot Reached16.6 months55.7%
CLEAR (KEYNOTE-581) (Pembrolizumab + Lenvatinib)SunitinibNot Reached23.9 months71%

Sources:[1][4][9][14][15][16][17][18][19][20][21][22][23][24]

Table 4: Safety of Checkpoint Inhibitor + TKI Combinations in Advanced RCC (Grade 3 or Higher Treatment-Related Adverse Events)

Trial (Combination)Incidence of Grade ≥3 TRAEs
KEYNOTE-426 (Pembrolizumab + Axitinib)75.8%
CheckMate 9ER (Nivolumab + Cabozantinib)60.6%
CLEAR (KEYNOTE-581) (Pembrolizumab + Lenvatinib)72%

Sources:[4][15][16][17][20][22][23][24]

Checkpoint Inhibitors + Anti-Angiogenic Agents

Table 5: Efficacy of Atezolizumab + Bevacizumab in Unresectable Hepatocellular Carcinoma (HCC)

Trial (Combination)ComparatorMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
IMbrave150 (Atezolizumab + Bevacizumab)Sorafenib19.2 months6.9 months30%

Sources:[5][25][26][27][28]

Table 6: Safety of Atezolizumab + Bevacizumab in Unresectable HCC (Grade 3 or 4 Treatment-Related Adverse Events)

Trial (Combination)Incidence of Grade 3-4 TRAEs
IMbrave150 (Atezolizumab + Bevacizumab)43%

Sources:[5][25][27][28]

Dual Checkpoint Blockade with Novel Inhibitors: Anti-PD-1 + Anti-LAG-3

Table 7: Efficacy of Nivolumab + Relatlimab in Advanced Melanoma

Trial (Combination)ComparatorMedian Progression-Free Survival (PFS)
RELATIVITY-047 (Nivolumab + Relatlimab)Nivolumab10.1 months

Sources:[29][30][31][32][33]

Table 8: Safety of Nivolumab + Relatlimab in Advanced Melanoma (Grade 3 or 4 Treatment-Related Adverse Events)

Trial (Combination)Incidence of Grade 3-4 TRAEs
RELATIVITY-047 (Nivolumab + Relatlimab)21.1%

Sources:[29][30][31][32][33]

Experimental Protocols

Detailed methodologies for the pivotal trials cited above are summarized below, providing insight into the study designs that generated the comparative data.

CheckMate 067 (Nivolumab + Ipilimumab)
  • Study Design: Phase 3, randomized, double-blind trial.[3][7][8][10][34]

  • Patient Population: Previously untreated patients with unresectable Stage III or IV melanoma.[7][34]

  • Treatment Arms:

    • Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for 4 doses, followed by nivolumab (3 mg/kg) every 2 weeks.[7][8]

    • Nivolumab (3 mg/kg) every 2 weeks plus placebo.[7]

    • Ipilimumab (3 mg/kg) every 3 weeks for 4 doses plus placebo.[7]

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3][34]

KEYNOTE-426 (Pembrolizumab + Axitinib)
  • Study Design: Phase 3, randomized, open-label trial.[15][16][18][35]

  • Patient Population: Treatment-naïve patients with advanced clear cell renal cell carcinoma (ccRCC).[15][18]

  • Treatment Arms:

    • Pembrolizumab (200 mg) intravenously every 3 weeks for up to 35 cycles plus axitinib (B1684631) (5 mg) orally twice daily.[15][18]

    • Sunitinib (50 mg) orally once daily on a 4-weeks-on, 2-weeks-off schedule.[15][18]

  • Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[15][16]

CheckMate 9ER (Nivolumab + Cabozantinib)
  • Study Design: Phase 3, randomized, open-label trial.[1][4][14][17][19]

  • Patient Population: Previously untreated patients with advanced or metastatic renal cell carcinoma.[1][14]

  • Treatment Arms:

    • Nivolumab (240 mg) every 2 weeks plus cabozantinib (B823) (40 mg) once daily.[1][17]

    • Sunitinib (50 mg) once daily for 4 weeks of each 6-week cycle.[1][17]

  • Primary Endpoint: Progression-free survival (PFS).[14][17]

POSEIDON (Durvalumab + Tremelimumab + Chemotherapy)
  • Study Design: Phase 3, randomized, open-label, multicenter, global study.[2][11][12][13][36]

  • Patient Population: Adult patients with metastatic non-small cell lung cancer (NSCLC) without EGFR mutations or ALK fusions.[2][36]

  • Treatment Arms:

    • Durvalumab (1500 mg) + tremelimumab (75 mg) + platinum-based chemotherapy every 3 weeks for 4 cycles, followed by durvalumab maintenance and a fifth dose of tremelimumab at week 16.[2][11][12]

    • Durvalumab (1500 mg) + chemotherapy every 3 weeks for 4 cycles, followed by durvalumab maintenance.[2][11][12]

    • Chemotherapy for up to 6 cycles.[2][11][12]

  • Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) for durvalumab + chemotherapy versus chemotherapy alone.[2]

IMbrave150 (Atezolizumab + Bevacizumab)
  • Study Design: Phase 3, open-label, multicenter, randomized trial.[5][25][26][27][28]

  • Patient Population: Patients with unresectable hepatocellular carcinoma who had not previously received systemic treatment.[5][27]

  • Treatment Arms:

    • Atezolizumab (1200 mg) plus bevacizumab (15 mg/kg) intravenously every 3 weeks.[5][27]

    • Sorafenib (400 mg) orally twice daily.[5][27]

  • Co-Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[26][27]

RELATIVITY-047 (Nivolumab + Relatlimab)
  • Study Design: Phase 2/3, randomized, double-blind trial.[29][30][31][32][33]

  • Patient Population: Patients aged 12 years or older with previously untreated, unresectable advanced stage III or IV melanoma.[29]

  • Treatment Arms:

    • Fixed-dose combination of nivolumab (480 mg) and relatlimab (160 mg) intravenously every 4 weeks.[29][30]

    • Nivolumab (480 mg) alone intravenously every 4 weeks.[29][30]

  • Primary Endpoint: Progression-free survival (PFS).[29]

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is crucial for interpreting the clinical data and designing future combination strategies.

Immune Checkpoint Signaling

Immune_Checkpoint_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell APC_B7 B7 (CD80/86) TCell_CD28 CD28 APC_B7->TCell_CD28 Signal 2: Co-stimulation TCell_CTLA4 CTLA-4 APC_B7->TCell_CTLA4 Inhibition APC_PDL1 PD-L1 TCell_PD1 PD-1 APC_PDL1->TCell_PD1 Inhibition APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1: Antigen Recognition TCell_LAG3 LAG-3 APC_MHC->TCell_LAG3 Inhibition TCell_Activation T Cell Activation TCell_CD28->TCell_Activation TCell_Inhibition T Cell Inhibition TCell_CTLA4->TCell_Inhibition TCell_PD1->TCell_Inhibition TCell_LAG3->TCell_Inhibition VEGF_TKI_Signaling cluster_Tumor Tumor Cell cluster_Endothelial Endothelial Cell cluster_Immune Immune Environment Tumor_VEGF VEGF Endothelial_VEGFR VEGFR Tumor_VEGF->Endothelial_VEGFR Binds to Immune_Suppression Immune Suppression Tumor_VEGF->Immune_Suppression Endothelial_Angiogenesis Angiogenesis Endothelial_VEGFR->Endothelial_Angiogenesis Promotes Endothelial_TKI TKI Endothelial_TKI->Endothelial_VEGFR Inhibits Endothelial_TKI->Immune_Suppression Reduces T_Cell_Infiltration T Cell Infiltration Endothelial_TKI->T_Cell_Infiltration Enhances Clinical_Trial_Workflow start Patient Screening (Inclusion/Exclusion Criteria) enrollment Patient Enrollment & Informed Consent start->enrollment randomization Randomization enrollment->randomization arm_a Treatment Arm A: Checkpoint Inhibitor Combination randomization->arm_a arm_b Treatment Arm B: Comparator (e.g., Monotherapy, Chemo) randomization->arm_b treatment Treatment Period arm_a->treatment arm_b->treatment follow_up Follow-up Period treatment->follow_up data_collection Data Collection (Efficacy & Safety) follow_up->data_collection analysis Statistical Analysis data_collection->analysis results Results & Reporting analysis->results Comparison_Logic cluster_Inputs Input Data cluster_Comparison Comparative Analysis cluster_Outputs Outputs trial_a Clinical Trial A Data (Combination 1) efficacy Efficacy Comparison (OS, PFS, ORR) trial_a->efficacy safety Safety Comparison (Adverse Events) trial_a->safety biomarkers Biomarker Analysis (e.g., PD-L1, TMB) trial_a->biomarkers subgroups Subgroup Analysis (e.g., by histology, prior therapy) trial_a->subgroups trial_b Clinical Trial B Data (Combination 2) trial_b->efficacy trial_b->safety trial_b->biomarkers trial_b->subgroups relative_benefit Assessment of Relative Benefit-Risk Profile efficacy->relative_benefit safety->relative_benefit future_directions Identification of Future Research Directions biomarkers->future_directions subgroups->future_directions

References

Real-World Evidence to Contextualize Future S2101 Trial Findings: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Awaiting the complete data from the S2101 clinical trial, this guide provides a framework for researchers, scientists, and drug development professionals to compare the eventual findings with real-world evidence. This document outlines the key data points for comparison, details relevant experimental protocols, and visualizes the therapeutic rationale and study designs.

The this compound (BiCaZO) trial, a Phase II study, is investigating the efficacy and feasibility of combining cabozantinib (B823) and nivolumab (B1139203) in patients with advanced solid tumors, specifically melanoma and head and neck squamous cell carcinoma (HNSCC), that are refractory to immune checkpoint inhibitors.[1][2][3] A key aspect of this trial is the stratification of patients based on tumor mutational burden (TMB) and a tumor inflammation score (TIS) derived from gene expression profiling.[1][4]

As the scientific community awaits the official results of the this compound trial, it is crucial to prepare for the critical step of contextualizing its findings with real-world data. Real-world evidence (RWE) plays a vital role in understanding how interventions perform in broader, more heterogeneous patient populations encountered in routine clinical practice, as opposed to the highly selected populations of clinical trials.[5] This guide presents a template for such a comparison, highlighting the methodologies and data required for a robust analysis.

Comparative Data Summary: this compound Trial vs. Real-World Evidence

Once the this compound trial data is published, the following table can be populated to provide a clear comparison with data from real-world sources, such as electronic health records, insurance claims databases, and patient registries.

Endpoint This compound Trial (Hypothetical Data) Real-World Evidence (Illustrative Data)
Overall Response Rate (ORR)
All Patients40%35%
TMB High55%48%
TMB Low25%22%
TIS High60%52%
TIS Low20%18%
Median Progression-Free Survival (PFS)
All Patients8.0 months6.5 months
TMB High10.2 months8.1 months
TMB Low5.1 months4.3 months
Median Overall Survival (OS)
All Patients15.0 months12.5 months
TMB High18.5 months15.2 months
TMB Low9.8 months8.0 months
Disease Control Rate (DCR) 75%70%
Safety and Tolerability
Grade ≥3 Adverse Events45%50%
Treatment Discontinuation due to AEs15%20%

Experimental Protocols

A direct comparison between clinical trial data and real-world evidence requires a thorough understanding of the methodologies employed in each setting.

This compound Clinical Trial Protocol (Based on Public Information)

The this compound trial is a Phase II, open-label study.[4] Key aspects of its protocol include:

  • Patient Population: Patients with advanced, unresectable, or metastatic melanoma or HNSCC who have progressed on prior immune checkpoint inhibitor therapy.[2][6]

  • Intervention: Combination therapy with cabozantinib and nivolumab.[1]

  • Biomarker Stratification: Patients are stratified based on tumor mutational burden (TMB) and a gene expression profile-based tumor inflammation score (TIS).[1][4]

  • Endpoints:

    • Primary: Feasibility of biomarker-based stratification and Overall Response Rate (ORR).[4]

    • Secondary: Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[4]

  • Assessments: Tumor assessments are performed at baseline and at regular intervals. Adverse events are graded according to CTCAE.

Real-World Evidence Study Protocol (Proposed)

A retrospective cohort study using real-world data would be a suitable design to generate comparative evidence.

  • Data Sources: Electronic health records (EHRs) from a network of academic and community oncology centers, integrated with claims data and genomic databases.

  • Patient Cohort: Identify patients with advanced melanoma or HNSCC who received the combination of cabozantinib and nivolumab in a real-world setting after progression on an immune checkpoint inhibitor. Patient selection criteria should be aligned as closely as possible with the this compound trial's eligibility criteria.

  • Data Extraction and Harmonization: Develop a detailed data extraction plan to capture patient demographics, baseline characteristics, treatment history, comorbidities, and outcomes. Standardize definitions for variables across different data sources.

  • Outcome Definition:

    • Real-World ORR (rwORR): Determined from radiologic reports and clinical notes, using RECIST-like criteria where possible.

    • Real-World PFS (rwPFS): Defined as the time from initiation of combination therapy to the first evidence of progression (from imaging or clinical assessment) or death from any cause.

    • Real-World OS (rwOS): Defined as the time from initiation of combination therapy to death from any cause.

  • Statistical Analysis: Employ appropriate statistical methods to account for potential biases and confounding factors inherent in real-world data, such as propensity score matching or inverse probability of treatment weighting.

Visualizing Pathways and Processes

Cabozantinib and Nivolumab Signaling Pathways

Signaling_Pathways cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_drugs Therapeutic Intervention VEGFR VEGFR Tumor Growth, Proliferation, Invasion Tumor Growth, Proliferation, Invasion VEGFR->Tumor Growth, Proliferation, Invasion MET MET MET->Tumor Growth, Proliferation, Invasion AXL AXL AXL->Tumor Growth, Proliferation, Invasion PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds T-Cell Exhaustion T-Cell Exhaustion PD1->T-Cell Exhaustion TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation Cabozantinib Cabozantinib Cabozantinib->VEGFR Inhibits Cabozantinib->MET Inhibits Cabozantinib->AXL Inhibits Nivolumab Nivolumab Nivolumab->PD1 Blocks

Caption: Dual mechanism of cabozantinib and nivolumab.

This compound Trial Workflow

S2101_Trial_Workflow Start Patient Enrollment Eligibility Eligibility Screening (Advanced Melanoma/HNSCC, IO Refractory) Start->Eligibility Consent Informed Consent Eligibility->Consent Biopsy Tumor Biopsy Consent->Biopsy Biomarker_Analysis Biomarker Analysis (TMB and TIS) Biopsy->Biomarker_Analysis Stratification Stratification Biomarker_Analysis->Stratification TMB_High TMB High Stratification->TMB_High TMB TMB_Low TMB Low Stratification->TMB_Low TMB TIS_High TIS High Stratification->TIS_High TIS TIS_Low TIS Low Stratification->TIS_Low TIS Treatment Cabozantinib + Nivolumab TMB_High->Treatment TMB_Low->Treatment TIS_High->Treatment TIS_Low->Treatment Follow_Up Follow-up and Endpoint Assessment (ORR, PFS, OS) Treatment->Follow_Up End Trial Conclusion Follow_Up->End

Caption: Workflow of the this compound (BiCaZO) clinical trial.

Real-World Evidence Generation Workflow

RWE_Workflow Data_Sources Data Sources (EHR, Claims) Cohort_Identification Cohort Identification (Inclusion/Exclusion Criteria) Data_Sources->Cohort_Identification Data_Extraction Data Extraction and Curation Cohort_Identification->Data_Extraction Data_Analysis Statistical Analysis (Propensity Score Matching) Data_Extraction->Data_Analysis Evidence_Generation Evidence Generation (rwORR, rwPFS, rwOS) Data_Analysis->Evidence_Generation Comparison Comparison with This compound Trial Findings Evidence_Generation->Comparison

Caption: Proposed workflow for generating real-world evidence.

References

The Efficacy and Safety of Cabozantinib and Nivolumab Combination Therapy: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence supporting the use of cabozantinib (B823) in combination with nivolumab (B1139203) for the treatment of advanced renal cell carcinoma (RCC). This guide synthesizes data from pivotal clinical trials to provide researchers, scientists, and drug development professionals with a detailed comparison of this combination therapy against alternative treatments.

The combination of cabozantinib, a multi-tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor (ICI), has emerged as a standard of care for patients with advanced renal cell carcinoma. This guide provides a meta-level comparison of the key clinical trials that have evaluated the efficacy and safety of this combination, with a primary focus on the pivotal Phase III CheckMate 9ER trial.

Efficacy Outcomes: A Comparative Analysis

Key Efficacy Endpoints from CheckMate 9ER

The CheckMate 9ER trial was a randomized, open-label, phase 3 study that compared the combination of nivolumab and cabozantinib with sunitinib (B231) in patients with previously untreated advanced renal cell carcinoma.[1] The primary endpoint was progression-free survival (PFS), with overall survival (OS) and objective response rate (ORR) as key secondary endpoints.[1][2]

Table 1: Comparison of Efficacy Outcomes in the CheckMate 9ER Trial

Efficacy EndpointNivolumab + CabozantinibSunitinibHazard Ratio (HR) / Odds Ratio (OR) [95% CI]p-value
Progression-Free Survival (PFS)
Median PFS16.6 months[3]8.3 months[3]0.51[3]<0.0001[3]
60-month PFS Rate13.6%[2]3.6%[2]0.58[2]-
Overall Survival (OS)
Median OS46.5 months[2]35.5 months[2]0.79[2]0.0010[3]
60-month OS Rate40.9%[2]35.4%[2]--
Objective Response Rate (ORR)
ORR55.7%[3][4]27.1%[3][4]3.3 (OR)[5]<0.0001[3][4]
Complete Response (CR)13.9%[2]4.6%[2]--
Partial Response (PR)47.7%[4]22.6%[4]--
Stable Disease (SD)32.2%[4]42.1%[4]--
Progressive Disease (PD)5.6%[4]13.7%[4]--

Data presented is from the final analysis of the CheckMate 9ER trial with a median follow-up of 5.6 years.[2]

The combination of nivolumab and cabozantinib has also shown promising efficacy in patients with non-clear cell renal cell carcinoma (nccRCC), a patient population with limited treatment options. A phase 2 trial demonstrated a notable objective response rate in this group.[6][7]

Safety and Tolerability Profile

The safety profile of the cabozantinib and nivolumab combination is consistent with the known adverse events of each individual agent.

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in the CheckMate 9ER Trial

Adverse Event CategoryNivolumab + Cabozantinib (n=320)Sunitinib (n=320)
Any-Grade TRAEs 97.5%[2]93.1%[2]
Grade 3-4 TRAEs 67.8%[2]55.0%[2]
TRAEs Leading to Discontinuation of Any Study Drug 15.3%[4]8.8%[4]
Discontinuation of both Nivolumab and Cabozantinib3.1%[4]-
Discontinuation of Nivolumab only5.6%[4]-
Discontinuation of Cabozantinib only6.6%[4]-
Serious Adverse Events Similar between arms[4]Similar between arms[4]

Common any-grade treatment-related adverse events observed with the combination include diarrhea, fatigue, hepatotoxicity, and hypertension.[2] Dose modifications of cabozantinib were required in over half of the patients receiving the combination therapy due to adverse events.[4]

Experimental Protocols

CheckMate 9ER Trial Methodology
  • Study Design: A multicenter, international, open-label, randomized, phase 3 trial.[1]

  • Patient Population: Adults with previously untreated advanced or metastatic renal cell carcinoma with a clear cell component.[1] Patients were stratified by International Metastatic RCC Database Consortium (IMDC) prognostic risk score.[1]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either the combination of nivolumab and cabozantinib or sunitinib monotherapy.[1]

  • Treatment Arms:

    • Arm A (Combination): Nivolumab 240 mg administered intravenously every 2 weeks plus cabozantinib 40 mg taken orally once daily.[1][2]

    • Arm B (Control): Sunitinib 50 mg taken orally once daily for 4 weeks, followed by a 2-week off period (a 6-week cycle).[1][2]

  • Treatment Duration: Treatment continued until disease progression or the development of unacceptable toxicity. The maximum duration of nivolumab therapy was 2 years.[1][2]

  • Endpoints:

    • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.[2]

    • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[2]

Signaling Pathways and Experimental Workflow

Combined Mechanism of Action

The synergistic effect of cabozantinib and nivolumab is attributed to their complementary mechanisms of action. Cabozantinib inhibits multiple tyrosine kinases, including VEGFR, MET, and AXL, which are involved in tumor cell proliferation, angiogenesis, and metastasis. By targeting these pathways, cabozantinib can also modulate the tumor microenvironment, potentially enhancing the anti-tumor immune response. Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, thereby preventing its interaction with PD-L1 and PD-L2 on tumor cells and restoring the T-cell's ability to recognize and attack cancer cells.

Combined_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell PD1_PDL1 Tumor_Cell->PD1_PDL1 PD-L1 T_Cell T-Cell T_Cell->PD1_PDL1 PD-1 Endothelial_Cell Endothelial Cell Cabozantinib Cabozantinib VEGFR VEGFR Cabozantinib->VEGFR Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits Nivolumab Nivolumab Nivolumab->PD1_PDL1 Blocks Interaction T_Cell_Activation T_Cell_Activation Nivolumab->T_Cell_Activation Restores Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Proliferation MET->Proliferation Promotes Metastasis Metastasis AXL->Metastasis Promotes T_Cell_Inactivation T_Cell_Inactivation PD1_PDL1->T_Cell_Inactivation Leads to T_Cell_Inactivation->T_Cell Inactivates T_Cell_Activation->T_Cell Activates

Caption: Combined mechanism of action of cabozantinib and nivolumab.

Clinical Trial Workflow

The following diagram illustrates the typical workflow of a randomized clinical trial like CheckMate 9ER, from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Advanced RCC, Untreated) Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Arm_A Treatment Arm A: Nivolumab + Cabozantinib Randomization->Arm_A Arm_B Treatment Arm B: Sunitinib Randomization->Arm_B Treatment Treatment Administration (Until Progression or Toxicity) Arm_A->Treatment Arm_B->Treatment Follow_Up Follow-Up (Tumor Assessments, Survival Status) Treatment->Follow_Up Data_Analysis Data Analysis (PFS, OS, ORR, Safety) Follow_Up->Data_Analysis

Caption: A typical workflow for a randomized clinical trial.

References

Safety Operating Guide

Proper Disposal Procedures for S2101, a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling S2101, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance.[1][2] this compound, identified by CAS number 1239262-36-2, requires disposal as chemical waste in accordance with federal, state, and local regulations.[1][2] Unused quantities of this compound and any materials contaminated with it should not be disposed of in general laboratory trash or down the drain.

Immediate Safety and Handling for Disposal

Prior to disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Unused or expired this compound solid material must be collected in a designated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible, and sealed liquid waste container. Do not mix with other incompatible waste streams.

    • Consumables contaminated with this compound, such as pipette tips, vials, and absorbent paper, must be collected in a designated solid hazardous waste container.

  • Container Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "LSD1 Inhibitor"), and the approximate quantity of the waste.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following information from suppliers provides context for handling and preparation.

ParameterValueSource
CAS Number1239262-36-2[1][2]
Molecular Weight311.75 g/mol
Purity≥98% (HPLC)
Solubility in DMSO100 mg/mLMedChemExpress
Solubility in Water50 mMR&D Systems

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols for handling potent bioactive small molecules. Specific experimental protocols involving this compound that would generate waste for disposal include in vitro assays to determine its inhibitory concentration (IC50) against LSD1 and other monoamine oxidases, as well as cell-based assays to measure its effect on histone methylation levels.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

S2101_Disposal_Workflow cluster_preparation Waste Preparation cluster_disposal Final Disposal solid_waste Collect Solid this compound & Contaminated Materials labeling Label Waste Container (Hazardous Waste, Chemical Name) solid_waste->labeling liquid_waste Collect this compound Solutions liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal ehs_contact->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling S2101

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "S2101" is associated with multiple chemical products. This guide focuses on EPO-TEK® E2101 Part A , a two-part, silver-filled epoxy system, based on its relevance to laboratory and research settings. If you are using a different product designated as this compound, such as PROOF-SEAL 2101 1K Acrylic Coating or HaloKlear LBP-2101, consult the specific Safety Data Sheet (SDS) for that product.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for handling EPO-TEK® E2101 Part A in a laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the final and critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling EPO-TEK® E2101 Part A.[1]

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and eye irritation.[1]
Hand Protection Solvent-resistant or chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, irritation, and potential allergic reactions.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges is recommended if ventilation is inadequate or for spill cleanup.Vapors may cause respiratory tract irritation.[1][2]
Skin and Body Protection Long-sleeved lab coat or chemical-resistant apron and closed-toe shoes.Minimizes the risk of skin contact from accidental spills.[1][2]

Safe Handling and Disposal Protocols

Adherence to proper handling and disposal procedures is crucial for maintaining a safe laboratory environment.

Procedure Step-by-Step Guidance
Handling 1. Ensure adequate ventilation before use. 2. Wear all recommended PPE as outlined in the table above. 3. Avoid direct contact with skin and eyes.[1] 4. Do not eat, drink, or smoke in the handling area. 5. Wash hands thoroughly after handling. 6. Keep containers tightly closed when not in use.
Storage 1. Store in a cool, dry, well-ventilated area away from ignition sources. 2. Keep containers tightly sealed to prevent leaks and contamination.
Disposal 1. Dispose of cured and uncured material in accordance with local, state, and federal regulations for hazardous waste.[1] 2. Do not dispose of in standard laboratory trash or down the drain. 3. Contaminated materials (e.g., gloves, wipes) should also be treated as hazardous waste.

Emergency Spill Response Workflow

In the event of a spill, a structured and immediate response is critical to mitigate risks. The following diagram outlines the procedural workflow for managing a spill of EPO-TEK® E2101 Part A.

cluster_spill_response This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE assess->ppe If safe to proceed contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.